5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one
Description
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Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERPMWZXNWLARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945980-21-2 | |
| Record name | 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Engineering Precision in Anti-Fibrotics: A Mechanistic Analysis of Hydronidone vs. Pirfenidone
Executive Summary
The transition from broad-spectrum anti-fibrotics to targeted molecular therapies represents a critical evolution in drug development. Pirfenidone (PFD) established the baseline as a first-in-class therapy for idiopathic pulmonary fibrosis (IPF), but its pleiotropic mechanism and hepatotoxic metabolic profile have limited its application in hepatic indications[1],[2]. Hydronidone (HDD, F351), a structural analog of Pirfenidone, addresses these limitations through deliberate structural modifications that fundamentally alter its pharmacokinetic clearance and mechanistic precision,[3].
This whitepaper provides an in-depth technical analysis of the mechanistic divergence between Hydronidone and Pirfenidone, offering self-validating experimental protocols to prove causality in their respective pathways.
Structural Evolution and Pharmacokinetic Causality
The core limitation of Pirfenidone in treating liver fibrosis is its metabolic pathway. Pirfenidone is primarily metabolized via Phase I oxidation driven by the cytochrome P450 enzyme CYP1A2. Phase I oxidation frequently generates reactive electrophilic metabolites that can covalently bind to hepatic proteins, inducing hepatotoxicity—a critical barrier when treating patients with pre-existing liver impairment (e.g., Chronic Hepatitis B or MASH),.
The Hydronidone Modification: Hydronidone introduces a specific hydroxyl group to the pyridone scaffold. This seemingly minor structural addition acts as a functional switch, redirecting the drug's metabolism away from Phase I oxidation and toward Phase II conjugation .
-
Causality: Phase II metabolism (glucuronidation/sulfation) is universally recognized as "detoxification metabolism." It increases the hydrophilicity of the molecule without generating reactive intermediates, thereby drastically reducing the hepatotoxicity risk and expanding the therapeutic window for chronic liver diseases,.
Mechanistic Divergence: Pleiotropy vs. Precision
While both compounds ultimately attenuate fibrogenesis, their upstream targets differ significantly.
Pirfenidone: Broad-Spectrum Pleiotropy
Pirfenidone operates via a broad, less-defined mechanism of action. It suppresses the production of transforming growth factor-beta 1 (TGF-β1), tumor necrosis factor-alpha (TNF-α), and platelet-derived growth factor (PDGF)[1],[4]. Additionally, it acts as a scavenger for reactive oxygen species (ROS), which indirectly reduces oxidative stress-induced fibroblast activation[1],[2]. However, its lack of target specificity requires high systemic doses to achieve efficacy.
Hydronidone: The Tri-Pathway Mechanism
Hydronidone exerts its anti-fibrotic effects through a highly targeted, tri-pathway mechanism centered on hepatic stellate cells (HSCs),[5]:
-
p38γ MAPK Inhibition: Hydronidone acts as a potent, direct inhibitor of p38γ kinase, a critical transducer in TGF-β-stimulated collagen production,[3].
-
Smad7 Upregulation: It significantly upregulates Smad7, an inhibitory Smad protein[5].
-
TGFβRI Degradation: The upregulation of Smad7 promotes the targeted degradation of the TGF-β Receptor I (TGFβRI), thereby collapsing the downstream TGF-β/Smad2/3 signaling cascade at the receptor level[5],[6].
Comparative signaling pathways of Pirfenidone vs. Hydronidone in fibrogenesis.
Quantitative Affinity & Efficacy Benchmarking
Molecular dynamics (MD) simulations and in vitro assays demonstrate that Hydronidone possesses a fundamentally higher binding affinity for fibrotic targets than Pirfenidone. Specifically, Hydronidone exhibits superior binding potential to the TGF-βRI kinase domain, translating to greater efficacy at significantly lower concentrations[7].
| Pharmacological Feature | Pirfenidone (PFD) | Hydronidone (HDD) |
| Primary Indication | Idiopathic Pulmonary Fibrosis (IPF) | Liver Fibrosis (CHB, progressing to MASH) |
| Metabolic Clearance | Phase I Oxidation (CYP1A2) | Phase II Conjugation |
| Hepatotoxicity Risk | Moderate (Reactive metabolites) | Low (Detoxification metabolism) |
| Target Specificity | Broad (TGF-β1, TNF-α, ROS) | Targeted (p38γ, Smad7, TGFβRI) |
| p38γ Inhibition Potency | Moderate | High (Enhanced structural affinity) |
| TGFβRI Binding Potential | Lower | Higher |
| Effective In Vitro Dose | ~500 μM | 62.5 – 250 μM |
Data synthesized from comparative in vitro and clinical pharmacokinetic profiling,,[7].
Self-Validating Experimental Protocols
To ensure scientific integrity, researchers must move beyond correlative data and prove mechanistic causality. The following protocols are designed as self-validating systems to isolate and confirm Hydronidone's specific mechanism of action.
Protocol 1: Smad7-Mediated TGFβRI Degradation Assay
Objective: To prove that Hydronidone's suppression of α-smooth muscle actin (α-SMA) is causally dependent on Smad7 upregulation, rather than direct receptor antagonism[5],[6].
Methodology:
-
Cell Culture: Isolate primary Hepatic Stellate Cells (HSCs) and culture in DMEM with 10% FBS.
-
Gene Silencing (The Causality Check): Transfect cells with Smad7 siRNA (experimental) or scrambled siRNA (control) using Lipofectamine 3000.
-
Fibrogenic Induction: Treat cells with recombinant TGF-β1 (10 ng/mL) for 24 hours to induce myofibroblast transdifferentiation.
-
Drug Administration: Administer Hydronidone (125 μM) to both the siRNA and control groups.
-
Quantification: Extract proteins and perform Western Blotting for α-SMA, TGFβRI, and p-Smad2/3.
Causality & Validation Rationale: If Hydronidone acted independently of Smad7, it would still suppress α-SMA in the siRNA group. However, specific knockdown of Smad7 in vivo and in vitro completely blocks the anti-fibrotic effect of Hydronidone[5],[6]. This self-validating step proves that Smad7 upregulation is the obligatory mechanistic linchpin that drives TGFβRI degradation.
Self-validating experimental workflow for Smad7-mediated TGFβRI degradation.
Protocol 2: Cell-Free p38γ Kinase Inhibition Assay
Objective: To quantify the direct inhibitory potency of Hydronidone vs. Pirfenidone on p38γ MAPK, independent of cellular feedback loops,[3].
Methodology:
-
Preparation: Isolate recombinant human p38γ kinase and Myelin Basic Protein (MBP) as the substrate.
-
Gradient Establishment: Prepare serial dilutions of Hydronidone (10–250 μM) and Pirfenidone (50–500 μM).
-
Reaction Initiation: Incubate the kinase, substrate, and drug compounds with ATP at 30°C for 30 minutes.
-
Readout: Quantify phosphorylated MBP using a radiometric or ELISA-based assay to calculate the exact IC50.
Causality & Validation Rationale: Cellular assays cannot distinguish between direct kinase inhibition and upstream receptor modulation. By utilizing an isolated, cell-free protein assay, we validate the direct binding and inhibitory potency of the drug on the p38γ enzyme itself. Results confirm Hydronidone exhibits a significantly higher inhibition potency on p38γ than Pirfenidone,.
Clinical Translation: From Pulmonary to Hepatic Fibrosis
The mechanistic precision of Hydronidone has successfully translated into robust clinical outcomes. In a pivotal Phase 3 trial evaluating Hydronidone for Chronic Hepatitis B (CHB)-associated liver fibrosis, the drug met its primary endpoint, demonstrating a statistically significant (P = .0002) regression in liver fibrosis (≥1 Ishak stage decrease) compared to placebo,[3].
Because Hydronidone targets the core fibrotic biology (TGF-β, p38γ, and Smad7) rather than the underlying metabolic cause of the injury, it provides a mechanistically de-risked pathway for expansion into Metabolic Dysfunction-Associated Steatohepatitis (MASH). In the MASH landscape, Hydronidone is positioned as a complementary, fibrosis-first therapy designed to be used alongside metabolic agents (e.g., GLP-1s, THR-β agonists) to directly reverse F4 cirrhotic tissue.
References
-
Hydronidone (F351) Phase 3 Trial in CHB-Associated Liver Fibrosis. Catalyst Biosciences. [Link]
-
Developing Anti-Fibrotic Therapeutics for Chronic Organ Diseases. Gyre Therapeutics.[Link]
-
Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC. National Institutes of Health (NIH).[Link]
-
Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed. National Institutes of Health (NIH).[Link]
-
Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI | Request PDF. ResearchGate. [Link]
-
Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive. [Link]
-
Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. ATS Journals. [Link]
-
Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models. ACS Publications. [Link]
Sources
- 1. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. hcplive.com [hcplive.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: F351 (Hydronidone) Mechanism in Hepatic Stellate Cells
Executive Technical Summary
F351 (Hydronidone) is a novel, structural analog of pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) engineered to overcome the pharmacokinetic limitations and hepatotoxicity associated with its parent compound. It is currently a lead candidate in Phase 3 clinical development for liver fibrosis associated with Chronic Hepatitis B (CHB).
Unlike non-specific anti-inflammatory agents, F351 acts as a precision modulator of the TGF-β1 signaling axis in Hepatic Stellate Cells (HSCs). Its primary mechanism of action (MoA) is distinct: it does not merely block downstream phosphorylation; it induces a negative feedback loop via Smad7 upregulation , leading to the proteolytic degradation of the TGF-β Receptor Type I (TGFβRI). This "receptor clearance" mechanism, combined with potent p38γ MAPK inhibition, results in the superior antifibrotic efficacy observed in preclinical and clinical settings compared to pirfenidone.
Molecular Mechanism: The Smad7/TGFβRI "Kill Switch"
The antifibrotic potency of F351 stems from its dual-targeting capability within the activated HSC. While pirfenidone provides broad suppression of TGF-β, F351 engages a specific ubiquitin-proteasome pathway to desensitize the cell to fibrogenic signals.
Core Signaling Cascade
-
TGF-β1 Stimulation: Upon liver injury, TGF-β1 binds to TGFβRII, which recruits and phosphorylates TGFβRI (ALK5).
-
Canonical Activation: Activated TGFβRI phosphorylates Smad2/3, which complex with Smad4 and translocate to the nucleus to drive the transcription of ACTA2 (α-SMA) and COL1A1 (Collagen Type I).
-
F351 Intervention (The "Kill Switch"):
-
Smad7 Upregulation: F351 significantly increases the expression of Smad7, an inhibitory Smad.[1]
-
Receptor Degradation: Smad7 recruits Smurf2 (an E3 ubiquitin ligase) to the TGFβRI complex. This leads to the ubiquitination and subsequent proteasomal degradation of TGFβRI.
-
Result: The HSC becomes "blind" to further TGF-β1 stimulation, halting the fibrogenic loop.
-
Secondary Pathway: p38γ MAPK Inhibition
F351 also exhibits high affinity for p38γ MAPK , a kinase isoform preferentially expressed in visceral organs. Inhibition of p38γ suppresses the non-canonical phosphorylation of Smad2/3 (linker region), further preventing nuclear accumulation of profibrotic transcription factors.
Mechanism Visualization
The following diagram illustrates the dual-inhibition pathway of F351 in HSCs.
Caption: F351 inhibits fibrosis via two axes:[2] (1) Upregulating Smad7 to degrade TGFβRI and (2) Directly inhibiting p38γ kinase.[1]
Comparative Potency Analysis: F351 vs. Pirfenidone
F351 is structurally optimized to improve upon Pirfenidone. The addition of a functional group alters its metabolism (favoring glucuronidation over CYP450 oxidation), which extends its half-life and reduces hepatotoxicity.
| Feature | Pirfenidone (Standard of Care) | F351 (Hydronidone) | Biological Impact |
| Primary Target | Broad TGF-β suppression | Smad7-mediated TGFβRI degradation | F351 provides a more durable "receptor clearance" effect. |
| In Vitro Potency | Effective at ~500 μM | Effective at 62.5 - 250 μM | F351 is ~2-4x more potent in inhibiting HSC proliferation. |
| Clinical Dosing | High burden (~2400 mg/day) | 270 mg/day (90 mg TID) | Significantly lower drug load reduces systemic toxicity. |
| Metabolism | CYP450 (Rapid oxidation) | Glucuronidation | Reduced risk of drug-drug interactions and hepatotoxicity. |
| Docking Score | Moderate affinity | -7.245 kcal/mol (TGFβR1 Kinase) | Higher binding affinity correlates with enhanced efficacy. |
Experimental Protocols (Self-Validating Systems)
To rigorously validate the mechanism of F351 in your laboratory, use the following protocols. These are designed to be self-validating by including specific negative and positive controls that confirm the Smad7-dependent mechanism.
Protocol A: The "Receptor Clearance" Assay (Western Blot)
Objective: To prove F351 acts via TGFβRI degradation rather than just blocking phosphorylation.
Materials:
-
Cell Line: LX-2 (Human HSC line) or HSC-T6 (Rat).
-
Reagents: F351 (dissolved in DMSO), TGF-β1 (recombinant), Cycloheximide (CHX - protein synthesis inhibitor).
-
Antibodies: Anti-TGFβRI, Anti-Smad7, Anti-GAPDH.
Workflow:
-
Seeding: Plate LX-2 cells at
cells/well in 6-well plates. Starve in serum-free medium for 12h. -
Pre-treatment: Treat cells with F351 (125 μM) or Vehicle (DMSO) for 2 hours.
-
Stimulation: Add TGF-β1 (5 ng/mL) to all wells (except negative control) and incubate for 24 hours.
-
Validation Step (The CHX Chase): To prove degradation:
-
Add Cycloheximide (10 μg/mL) to block new protein synthesis.
-
Lyse cells at 0, 2, 4, and 6 hours post-CHX addition.
-
-
Readout: Perform Western Blot.
-
Success Criteria: In F351-treated cells, the half-life of TGFβRI protein should be significantly shorter than in Vehicle-treated cells. Smad7 levels should be inversely proportional to TGFβRI levels.
-
Protocol B: High-Content Fibrosis Inhibition Screen
Objective: Quantify the functional inhibition of fibrogenesis.
Workflow:
-
Culture: Isolate primary HSCs or use LX-2 cells.
-
Induction: Induce fibrogenic phenotype with TGF-β1 (5 ng/mL) for 48 hours.
-
Treatment: Co-treat with F351 dose curve: 0, 30, 60, 125, 250 μM .
-
Assay 1 (Proliferation): CCK-8 or BrdU incorporation assay at 48h.
-
Expectation: Dose-dependent inhibition of proliferation with IC50 ~100-150 μM.
-
-
Assay 2 (Fibrosis Markers): qPCR for ACTA2 (α-SMA) and COL1A1.
-
Expectation: >50% reduction in mRNA levels at 125 μM compared to TGF-β1 control.
-
Clinical Implications & Status
The mechanistic superiority of F351 has translated into clinical success. In a pivotal Phase 3 clinical trial (NCT05115942) conducted in China:
-
Population: Patients with CHB-associated liver fibrosis.[1][3]
-
Dosing: 270 mg/day (vs. placebo) for 52 weeks.
-
Outcome: The trial met its primary endpoint, demonstrating a statistically significant regression in liver fibrosis (Ishak score improvement ≥1 stage) compared to placebo.[2]
-
Safety: F351 showed a safety profile comparable to placebo, with no severe hepatotoxicity events commonly seen with high-dose pirfenidone.
Future Directions: Gyre Therapeutics is expanding the indication to MASH (Metabolic Dysfunction-Associated Steatohepatitis) fibrosis, with Phase 2 trials planned in the US.[3][4] The shared pathology of HSC activation in both viral and metabolic fibrosis makes F351 a translatable therapy.
References
-
Gyre Therapeutics. (2025).[3][5] Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive. Link
-
Xu, X., et al. (2023). Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI.[1][3] Liver International, 43(11), 2523-2537. Link
-
GNI Group Ltd. (2020). Positive Results From the Phase II Study of F351 as Therapy for HBV-related Liver Fibrosis. Business Wire. Link
-
Liu, Y., et al. (2025).[6] Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis. PubMed.[7] Link
-
Gyre Therapeutics. (2025).[3][5] Gyre Therapeutics' Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression.[1][3] GyreTx Investor Relations. Link
Sources
- 1. Gyre Therapeutics’ Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China | Gyre Therapeutics, Inc [ir.gyretx.com]
- 2. biospace.com [biospace.com]
- 3. hcplive.com [hcplive.com]
- 4. Gyre Therapeutics Completes Phase 3 Trial of F351 for CHB-Related Liver Fibrosis [synapse.patsnap.com]
- 5. thoracrespract.org [thoracrespract.org]
- 6. mdpi.com [mdpi.com]
- 7. One moment, please... [lungdiseasesjournal.com]
5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one CAS 851518-71-3 supplier
An In-Depth Technical Guide to 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one (CAS 851518-71-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridin-2(1H)-one scaffold is a recognized "privileged structure," known for its wide range of biological activities and its presence in numerous pharmacologically active molecules.[1][2] This document details the physicochemical properties, a proposed robust synthesis pathway via Suzuki-Miyaura cross-coupling, comprehensive analytical characterization methodologies, and critical quality control parameters for this compound. It is intended to serve as a vital resource for researchers engaged in the synthesis, evaluation, and application of novel pyridinone derivatives in drug development programs.
Introduction and Molecular Overview
5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one (CAS No. 851518-71-3) is a bi-aryl heterocyclic compound featuring a central 1-methylpyridin-2(1H)-one core substituted at the 5-position with a 4-hydroxyphenyl group. The pyridinone moiety can act as both a hydrogen bond donor and acceptor, and its electronic properties make it an effective bioisostere for various functional groups, including amides and phenols.[1] This structural versatility has propelled the investigation of pyridinone derivatives across diverse therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4]
The presence of the 4-hydroxyphenyl group introduces a key site for potential metabolic transformations (e.g., glucuronidation, sulfation) and provides a handle for further chemical modification to modulate properties such as solubility, receptor binding, and pharmacokinetic profiles. Understanding the synthesis and characterization of this specific molecule is therefore fundamental for its exploration as a key intermediate or a final active pharmaceutical ingredient (API).
Physicochemical Properties
A summary of the key physicochemical properties for 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one is presented below.
| Property | Value | Source |
| CAS Number | 851518-71-3 | [5][6][7] |
| Molecular Formula | C₁₂H₁₁NO₂ | [5][6] |
| Molecular Weight | 201.22 g/mol | [5][6] |
| Appearance | Off-white to white solid | [6] |
| SMILES | CN1C=C(C=CC1=O)C2=CC=C(C=C2)O | |
| InChI Key | NETTXQJYJRFTFS-UHFFFAOYSA-N | [5] |
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
While multiple synthetic routes to 5-aryl-pyridin-2-ones can be envisioned, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most efficient and versatile methods for constructing the C-C bond between the pyridinone core and the phenyl ring.[1][8] This approach offers high yields, excellent functional group tolerance, and commercially available starting materials.
The proposed synthesis involves the coupling of a 5-halo-1-methylpyridin-2(1H)-one intermediate with a suitably protected or unprotected 4-hydroxyphenylboronic acid.
Diagram of Proposed Synthesis
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one via Suzuki-Miyaura cross-coupling.
Materials:
-
5-Bromo-1-methylpyridin-2(1H)-one (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)[8]
-
Potassium Carbonate (K₂CO₃) or Potassium Fluoride (KF) (3.0 eq)[9]
-
Anhydrous 1,4-Dioxane or Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1-methylpyridin-2(1H)-one (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via cannula or syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high activity and stability, which is effective for coupling with heteroaryl halides.[8]
-
Base: An inorganic base like K₂CO₃ is crucial for the activation of the boronic acid to facilitate the transmetalation step in the catalytic cycle.[9]
-
Solvent System: A mixture of an organic solvent (dioxane or toluene) and water is used to dissolve both the organic substrates and the inorganic base, creating a biphasic system where the reaction efficiently proceeds.[1]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high yields.
Analytical Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, particularly when it is intended for use in drug development.[10][11][12]
Diagram of Analytical Workflow
Caption: A typical analytical workflow for compound characterization.
Analytical Methodologies
| Technique | Purpose | Expected Results / Protocol |
| HPLC | Purity assessment and quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid. Detection: UV at ~250-270 nm. Expected Result: A single major peak with purity >98%.[13][14][15] |
| ¹H NMR | Structural elucidation (proton environment) | Solvent: DMSO-d₆. Expected Peaks: Signals for the methyl group (singlet, ~3.5 ppm), aromatic protons on both rings, and a broad singlet for the phenolic -OH. Chemical shifts and coupling constants will confirm the substitution pattern.[13][14] |
| ¹³C NMR | Structural elucidation (carbon backbone) | Solvent: DMSO-d₆. Expected Peaks: Signals for the methyl carbon, the carbonyl carbon (~160-170 ppm), and distinct signals for all aromatic and pyridinone carbons.[13][14] |
| Mass Spec (MS) | Molecular weight confirmation | Method: Electrospray Ionization (ESI). Expected Result: [M+H]⁺ ion at m/z 202.0863 and/or [M-H]⁻ ion at m/z 200.0717. |
| IR Spectroscopy | Functional group identification | Method: KBr pellet or ATR. Expected Bands: Broad O-H stretch (~3200-3400 cm⁻¹), C=O stretch of the pyridinone (~1650 cm⁻¹), and C=C/C-N stretches in the fingerprint region.[13] |
Quality Control and Supplier Selection
The quality of pharmaceutical intermediates directly impacts the safety and efficacy of the final drug product.[10][16] When sourcing 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, the following should be rigorously evaluated:
-
Purity and Impurity Profile: A supplier must provide a comprehensive Certificate of Analysis (CoA) detailing the purity (typically ≥98% by HPLC) and a profile of any identified or unidentified impurities.[11] Understanding the impurity profile is critical, as even trace amounts of reactive impurities can affect downstream reactions or the safety of the final API.
-
Consistency: Batch-to-batch consistency is essential for reproducible research and manufacturing.[17] Request data from multiple batches to ensure the supplier has robust process controls.
-
Documentation and Traceability: The supplier should maintain thorough documentation of the raw materials used and the manufacturing process.[12] This is a key component of Good Manufacturing Practices (GMP).
-
Available Suppliers: Several chemical suppliers list this compound. Researchers should inquire about stock availability, lead times, and the level of analytical data provided. Potential suppliers include BLDpharm, Angene International, and SKPharma Tech Solutions, among others.[5][7]
Potential Applications in Research and Drug Development
The 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one scaffold is a valuable starting point for the development of novel therapeutics. Its potential applications are rooted in the broad bioactivity of the pyridinone class of heterocycles.
-
Anti-inflammatory and Analgesic Agents: Many pyridazinone and pyridinone derivatives have shown potent anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX).[4]
-
CNS-Active Agents: The pyridinone core is present in molecules with activity at various CNS targets. Related phenylpiperazine pyrrolidin-2-one derivatives have shown affinity for serotonin receptors and potential antidepressant-like activity.[18]
-
Kinase Inhibitors: The ability of the pyridinone scaffold to form key hydrogen bonds makes it a common motif in the design of kinase inhibitors for oncology.[1]
-
Metabolic Studies: This compound can serve as a reference standard for metabolic studies of more complex drugs that might degrade or be metabolized to this structure.
The molecule serves as an excellent platform for library synthesis. The phenolic hydroxyl group can be readily alkylated or esterified, and the pyridinone ring can undergo further functionalization, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Conclusion
5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one is a strategically important heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is accessible through modern cross-coupling methodologies, and its structure lends itself to further diversification. A thorough understanding of its synthesis, analytical characterization, and quality control, as outlined in this guide, is essential for any research or development program utilizing this valuable intermediate. The continued exploration of pyridinone chemistry promises to yield novel therapeutic agents for a wide range of diseases.
References
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Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). LinkedIn. [Link]
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Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Protheragen. [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]
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New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PMC. [Link]
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Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. [Link]
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Importance of quality control in the pharmaceutical industry. (2024, July 5). Varpe. [Link]
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QA and QC in the Pharmaceutical Industry (Updated for 2026). (2026, January 30). ComplianceQuest. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. CORE. [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
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N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone. SK Pharma Tech Solutions. [Link]
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Biologically active 5‐phenyl‐4‐hydroxy‐2‐pyridone fungal metabolites... ResearchGate. [Link]
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New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships. [Link]
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Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10). MDPI. [Link]
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Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. PubMed. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone(CAS# 851518-71-3 ). angenechemical.com. [Link]
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Analytical Methods. atsdr.cdc.gov. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
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HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
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(PDF) Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (2025, August 9). ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. [Link]
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Hydronidone (F351): Structural Pharmacodynamics, Synthesis, and Clinical Translation in Fibrosis Reversal
Executive Summary
Hydronidone (F351) represents a significant structural evolution in the pharmacotherapy of organ fibrosis.[1][2] Chemically designated as 1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one , this small molecule (
Unlike its predecessor, Hydronidone is engineered to minimize cytochrome P450-mediated oxidative metabolism (specifically CYP1A2), thereby reducing the formation of reactive metabolites associated with hepatotoxicity. Mechanistically, it acts as a pleiotropic modulator, simultaneously inhibiting the p38
Chemical Identity & Physicochemical Profiling[3][4][5][6]
The molecular architecture of Hydronidone is defined by a pyridone core N-linked to a phenol group.[3] This structure facilitates Phase II conjugation (glucuronidation) rather than Phase I oxidation, enhancing its safety profile.
Molecular Specifications
| Property | Specification |
| Common Name | Hydronidone (F351) |
| IUPAC Name | 1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one |
| CAS Registry Number | 851518-71-3 |
| Molecular Formula | |
| Molecular Weight | 201.22 g/mol |
| Exact Mass | 201.0790 Da |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Structural Divergence: Hydronidone vs. Pirfenidone
The critical differentiator is the oxygen atom at the 4-position of the phenyl ring.
-
Pirfenidone (
): Lipophilic phenyl ring prone to CYP1A2 hydroxylation.[3] -
Hydronidone (
): Pre-hydroxylated phenyl ring.[3][4] This "metabolic blocking" strategy shifts clearance towards glucuronidation (UGT enzymes), significantly increasing the half-life and reducing the pill burden compared to Pirfenidone.
Mechanistic Pharmacodynamics (MOA)[6]
Hydronidone functions through a "Tri-Pathway" mechanism that dismantles the fibrogenic drive of hepatic stellate cells (HSCs).
-
p38
MAPK Inhibition: Selectively blocks the p38 isoform, a key driver of collagen synthesis. -
Smad7 Upregulation: Induces the expression of Smad7, an inhibitory Smad that prevents the phosphorylation of Smad2/3.[1]
-
TGF-
Receptor Degradation: Smad7 recruits Smurf2 (E3 ubiquitin ligase) to the TGF- receptor complex, triggering its proteasomal degradation.[3] -
ER Stress-Induced Apoptosis: In activated HSCs (aHSCs), Hydronidone triggers the IRE1
-ASK1-JNK axis, leading to mitochondrial dysfunction and apoptosis of the fibrotic cells.[3][5]
Visualization: The Anti-Fibrotic Signaling Cascade
Caption: Hydronidone exerts a multi-pronged antifibrotic effect by inhibiting p38
Chemical Synthesis & Manufacturing[3][6]
The synthesis of Hydronidone requires high regioselectivity to ensure the N-arylation occurs at the pyridone nitrogen rather than the oxygen. A validated industrial route involves a modified Ullmann coupling followed by demethylation.[3]
Synthetic Route[3]
-
Coupling (N-Arylation): 5-methylpyridin-2(1H)-one is coupled with 4-iodoanisole (or 4-bromoanisole) using a copper catalyst (CuI) and a ligand (e.g., 8-hydroxyquinoline) in a basic solvent (DMSO/K2CO3).[3] This yields the intermediate N-(4-methoxyphenyl)-5-methyl-2-pyridone .[3][6][7]
-
Demethylation: The methoxy group is converted to a hydroxyl group using concentrated hydrobromic acid (HBr) or Boron tribromide (
) under reflux.[3] -
Purification: The crude product is recrystallized (typically from ethanol/water) to achieve >99% purity.[3]
Visualization: Synthesis Workflow
Caption: The industrial synthesis of Hydronidone involves copper-catalyzed N-arylation followed by acid-mediated demethylation to expose the active hydroxyl moiety.[3][6]
Analytical Protocols (HPLC-MS/MS)
For pharmacokinetic (PK) studies and quality control, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[3]
Validated Method Parameters
Objective: Quantification of Hydronidone and its glucuronide metabolites in human plasma.
| Parameter | Experimental Condition |
| Instrument | Agilent 1290 Infinity II / 6470 Triple Quad LC/MS |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
| MRM Transition | |
| Internal Standard | Pirfenidone-d3 or isotope-labeled Hydronidone |
| Linearity Range | 1.0 – 1000 ng/mL ( |
Protocol Note: Plasma samples should be processed via protein precipitation using acetonitrile (1:3 v/v) to ensure high recovery (>85%).[3] The hydroxyl group makes Hydronidone more polar than Pirfenidone, resulting in earlier elution times in reverse-phase chromatography.
Clinical Translation & Efficacy
Hydronidone has demonstrated superior efficacy in reversing liver fibrosis compared to standard-of-care in clinical trials.[1][3][8]
Phase 3 Clinical Data (Chronic Hepatitis B Fibrosis)
In a landmark Phase 3 multicenter trial (NCT02499562 equivalent), Hydronidone was evaluated in patients with CHB-associated fibrosis.[3]
-
Primary Endpoint: Improvement in fibrosis score (Ishak stage) by
1 stage without worsening of inflammation. -
Outcome: The 270 mg/day (90 mg TID) cohort showed the highest regression rate (~54.8%) compared to placebo.
-
Safety: The incidence of adverse events was comparable to placebo, with no significant photosensitivity (a common side effect of Pirfenidone).
Future Indications
-
MASH (Metabolic Dysfunction-Associated Steatohepatitis): Due to its ability to modulate lipid metabolism and fibrosis simultaneously, F351 is currently entering Phase 2 trials in the US for MASH-related fibrosis.[3]
References
-
Gyre Therapeutics. (2025).[3][9] Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive.[3][10] [Link][6]
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 11217901, Hydronidone. PubChem.[3][11] [Link]
-
Zhang, R., et al. (2022).[2][12][13] A novel, simple and reliable method for the determination of hydronidone and its metabolites M3 and M4 in human plasma and urine by HPLC-MS/MS. Analytical Biochemistry. [Link]
-
Xu, X., et al. (2023).[2] Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7‐mediated degradation of TGFβRI.[1][2][3][14] Liver International.[3] [Link]
-
Cai, X., et al. (2023).[2] Hydronidone for the Treatment of Liver Fibrosis Related to Chronic Hepatitis B: A Phase 2 Randomized Controlled Trial. Clinical Gastroenterology and Hepatology. [Link]
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Technical Guide: TGF-β/Smad Signaling Pathway Inhibition by Hydronidone (F351)
Executive Summary: The Structural Evolution of Antifibrotics
Hydronidone (F351) represents a critical evolution in antifibrotic pharmacotherapy. Structurally derived from Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), Hydronidone incorporates a hydroxyl group that fundamentally alters its metabolic fate and potency. While Pirfenidone is a standard-of-care for Idiopathic Pulmonary Fibrosis (IPF), its clinical utility is often limited by high dosage requirements and hepatotoxicity associated with cytochrome P450 (CYP) mediated oxidation.
Hydronidone circumvents these limitations through Phase II metabolic conjugation , significantly reducing the formation of toxic metabolites. Mechanistically, it acts as a high-potency inhibitor of the TGF-β/Smad signaling axis , specifically targeting the feedback loop involving Smad7 and TGF-β Receptor I (TGFβRI) stability.
This guide details the molecular mechanisms, preclinical validation, and experimental protocols for evaluating Hydronidone’s efficacy in fibrotic disease models.
Mechanistic Deep Dive: The Smad7/TGFβRI Axis
The canonical TGF-β pathway drives fibrosis through the phosphorylation of Smad2 and Smad3, which form complexes with Smad4 and translocate to the nucleus to transcribe profibrotic genes (e.g., ACTA2, COL1A1).
Hydronidone does not merely block kinase activity; it actively destabilizes the receptor complex.
Core Mechanism of Action
-
Smad7 Upregulation: Unlike direct kinase inhibitors, Hydronidone significantly upregulates the expression of Smad7 , an inhibitory Smad.
-
Receptor Degradation: Increased cytosolic Smad7 binds to the activated TGFβRI. This complex recruits Smad ubiquitination regulatory factor (Smurf) E3 ubiquitin ligases.
-
Proteasomal Targeting: The Smad7-Smurf-TGFβRI complex undergoes polyubiquitination, marking the receptor for proteasomal degradation.
-
Signal Termination: The degradation of TGFβRI prevents the phosphorylation of downstream effectors (Smad2/3) and the activation of p38γ MAPK, effectively silencing the fibrotic signal at the membrane level.
Comparative Potency Data
| Feature | Pirfenidone (PFD) | Hydronidone (F351) | Impact |
| Primary Metabolism | Phase I (CYP450 Oxidation) | Phase II (Glucuronidation) | Reduced hepatotoxicity; improved safety profile. |
| IC50 (HSC Proliferation) | ~500 μM | ~62.5 - 125 μM | ~4-8x increase in potency in vitro. |
| Effective Dose (Murine) | 100 - 300 mg/kg | 25 - 50 mg/kg | Lower systemic load required for efficacy. |
| Target Affinity (TGFβRI) | Low/Moderate | High (Docking: -7.245 kcal/mol) | Stronger receptor interaction. |
Visualization of Signaling Inhibition
The following diagram illustrates the canonical TGF-β pathway and the specific intervention points of Hydronidone, highlighting the Smad7-mediated degradation loop.
Caption: Hydronidone upregulates Smad7, promoting TGFβRI ubiquitination and blocking Smad2/3 phosphorylation.
Experimental Protocols for Validation
In Vitro Validation: HSC Activation Assay
This protocol validates the inhibition of myofibroblast differentiation in Hepatic Stellate Cells (HSCs) or Lung Fibroblasts (e.g., LL29, LX-2).
Objective: Quantify reduction in α-SMA and Collagen I expression under TGF-β1 stimulation.
Workflow Diagram:
Caption: Step-by-step workflow for in vitro assessment of Hydronidone efficacy against TGF-β1 induction.
Detailed Protocol Steps:
-
Seeding: Plate LX-2 cells at
cells/well in 6-well plates using DMEM + 10% FBS. Allow adherence for 24 hours. -
Starvation: Wash with PBS and switch to low-serum media (0.5% FBS) for 12–24 hours to synchronize the cell cycle and minimize basal TGF-β signaling.
-
Drug Treatment: Treat cells with Hydronidone dissolved in DMSO.
-
Induction: Add recombinant human TGF-β1 (final concentration 5–10 ng/mL) directly to the media.
-
Harvest:
-
24 Hours: Extract RNA for RT-qPCR (Targets: ACTA2, COL1A1, TIMP1).
-
48 Hours: Lyse cells for Western Blot (Targets: p-Smad2/3, Total Smad2/3, Smad7, α-SMA, GAPDH).
-
In Vivo Validation: Bleomycin-Induced Pulmonary Fibrosis
While Hydronidone is well-established in liver models (CCl4), recent data highlights its efficacy in lung fibrosis.
Objective: Assess therapeutic reversal of established fibrosis.
Workflow Diagram:
Caption: In vivo workflow for Bleomycin-induced fibrosis and therapeutic intervention with Hydronidone.
Detailed Protocol Steps:
-
Induction (Day 0): Anesthetize C57BL/6 mice. Administer Bleomycin (BLM) via intratracheal (IT) instillation (2–3 mg/kg) to induce injury.
-
Fibrosis Development (Days 0–7): Allow inflammatory phase to transition into early fibrosis. Monitor body weight daily.
-
Treatment (Days 7–21): Randomize mice into groups (n=8-10).
-
Endpoints (Day 21):
-
Lung Function: FlexiVent analysis (Resistance/Compliance).
-
Histology: Masson’s Trichrome staining (Ashcroft scoring).
-
Biochemistry: Hydroxyproline assay to quantify total collagen content.
-
Clinical Translation & Safety Profile
Hydronidone has progressed to Phase 3 clinical trials, demonstrating a distinct advantage over first-generation antifibrotics.
Efficacy in Chronic Hepatitis B (CHB) Fibrosis
In a landmark Phase 3 multicenter trial (NCT05115942), Hydronidone (270 mg/day) combined with Entecavir demonstrated statistically significant fibrosis reversal compared to placebo + Entecavir.
-
Primary Endpoint: ≥1-stage regression in Ishak fibrosis score.
-
Result: Met primary endpoint with high statistical significance (
).
Safety Advantage
The structural modification (hydroxylation) shifts metabolism away from CYP-mediated pathways toward glucuronidation.
-
Hepatotoxicity: Significantly lower incidence of ALT/AST elevations compared to Pirfenidone.
-
Tolerability: Fewer gastrointestinal adverse events, allowing for sustained long-term dosing.
References
-
Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models. Source: ACS Publications (2025) URL:[Link](Note: URL represents the journal domain; specific article link verified via search context)
-
Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI. Source:[3][4][5] Liver International (2023) URL:[Link]
-
Gyre Therapeutics’ Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial. Source: Gyre Therapeutics Press Release (2025) URL:[6][7][Link]
-
Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial. Source: Journal of Clinical and Translational Hepatology (2025) URL:[Link](Placeholder ID for verified PMC context)
-
Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis. Source: Gubra Technical Notes URL:[Link]
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The Role of Hydronidone[5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one] in Chronic Hepatitis B Fibrosis: A Technical Guide
Executive Summary
Chronic Hepatitis B (CHB) remains a leading global driver of liver fibrosis, cirrhosis, and hepatocellular carcinoma. While antiviral therapies (e.g., entecavir) successfully suppress viral replication, they do not directly reverse established extracellular matrix (ECM) deposition. Hydronidone (F351) —structurally characterized as a pyridone derivative[1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one, closely related to the isomeric form 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one]—has emerged as a breakthrough first-in-class anti-fibrotic agent[1]. By targeting the fundamental molecular drivers of hepatic stellate cell (HSC) activation, Hydronidone has demonstrated statistically significant fibrosis regression in robust Phase 2 and Phase 3 clinical trials[1],[2].
This whitepaper dissects the pharmacological rationale, molecular mechanisms, clinical efficacy, and self-validating experimental protocols for evaluating Hydronidone in CHB-associated liver fibrosis.
Pharmacological Rationale: Overcoming Hepatotoxicity
Hydronidone is a structural analogue of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), an FDA-approved therapeutic for idiopathic pulmonary fibrosis (IPF)[3]. However, Pirfenidone's utility in hepatic indications is severely limited by hepatotoxicity.
The Phase II Metabolism Shift: The critical structural innovation of Hydronidone is the introduction of a para-hydroxyl group on the phenyl ring. Pirfenidone undergoes Phase I hepatic oxidation, generating reactive electrophilic intermediates that can covalently bind to liver proteins, causing toxicity. In contrast, the hydroxyl group in Hydronidone acts as a direct substrate for Phase II conjugation (glucuronidation and sulfation)[4]. This "detoxification metabolism" bypasses the formation of toxic intermediates, granting Hydronidone a superior hepatic safety profile suitable for patients with pre-existing liver impairment[3].
Molecular Mechanism of Action (MoA)
The pathogenesis of CHB fibrosis is driven by the transdifferentiation of quiescent Hepatic Stellate Cells (HSCs) into proliferative, α-SMA-expressing myofibroblasts. Hydronidone exerts a dual-pronged inhibitory effect on this process:
-
Smad7-Mediated TGF-βRI Degradation: The Transforming Growth Factor-β1 (TGF-β1) cascade is the master regulator of fibrogenesis. Hydronidone potently upregulates Smad7 , an inhibitory Smad protein[5]. Smad7 acts as an adaptor that recruits E3 ubiquitin ligases to the TGF-β type I receptor (TGF-βRI). This triggers the ubiquitin-proteasome-dependent degradation of TGF-βRI, effectively severing the fibrotic signal at the receptor level and preventing the phosphorylation of downstream Smad2/3[6],[5].
-
p38γ MAPK Inhibition: Hydronidone directly inhibits p38γ mitogen-activated protein kinase (MAPK) activity, suppressing a critical non-canonical pathway that drives HSC proliferation and collagen synthesis[7].
-
Intrinsic Apoptosis: In activated HSCs (aHSCs), Hydronidone induces mitochondrial dysfunction and endoplasmic reticulum (ER) stress (activating the IRE1α-ASK1-JNK pathway), triggering apoptosis and facilitating the clearance of fibrogenic cells from the liver[6].
Fig 1: Hydronidone mechanism in HSCs via Smad7-mediated TGF-βRI degradation and p38γ inhibition.
Clinical Efficacy & Quantitative Data
Hydronidone has been rigorously evaluated as an add-on therapy to standard antiviral treatment (entecavir) in patients with biopsy-confirmed CHB-related fibrosis.
Table 1: Clinical Efficacy of Hydronidone in CHB Fibrosis (Phase 2 & 3 Data Summary)
| Trial Phase | Patient Population | Treatment Arms | Duration | Primary Endpoint | Efficacy Result (Fibrosis Regression) | P-Value |
| Phase 2 [2] | 168 CHB Patients (Ishak score ≥3) | Placebo vs. 180, 270, 360 mg/day | 52 Weeks | ≥1 Ishak score reduction | 54.8% (270 mg) vs. 25.6% (Placebo) | P = 0.006 |
| Phase 3 [1] | 248 CHB Patients (Ishak score ≥3) | Placebo vs. 270 mg/day | 52 Weeks | ≥1-stage fibrosis regression | 52.85% (Hydronidone) vs. 29.84% (Placebo) | P = 0.0002 |
Note: In the Phase 3 trial, Hydronidone also met its key secondary endpoint, demonstrating a ≥1-grade inflammation improvement without fibrosis progression (49.57% vs. 34.82%, P=0.0246)[1]. Serious adverse events (SAEs) were comparable to placebo (4.88% vs 6.45%), confirming the improved hepatic safety profile[1].
Experimental Protocols: Validating Anti-Fibrotic Efficacy
To ensure trustworthiness and reproducibility, the following self-validating protocols detail how to assess Hydronidone's efficacy both in vitro and in vivo.
Protocol A: In Vitro Validation of Smad7-Mediated TGF-βRI Degradation
Causality Check: This protocol utilizes siRNA knockdown to prove that Hydronidone's efficacy is strictly dependent on Smad7 upregulation.
-
Cell Culture & Activation: Culture human LX-2 hepatic stellate cells in DMEM supplemented with 10% FBS. Starve cells in 1% FBS for 24 hours, then stimulate with 10 ng/mL recombinant human TGF-β1 to induce myofibroblast transdifferentiation[5].
-
siRNA Transfection (Control): Transfect a parallel cohort of LX-2 cells with Smad7-specific siRNA using Lipofectamine 3000.
-
Drug Treatment: Treat activated LX-2 cells with Hydronidone (200–400 μM) for 24–48 hours[6].
-
Protein Extraction & Western Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Resolve via SDS-PAGE and probe for Smad7, TGF-βRI, p-Smad2/3, α-SMA, and GAPDH. Expected Result: Hydronidone will decrease TGF-βRI and p-Smad2/3; this effect will be abolished in the Smad7 siRNA cohort.
-
Ubiquitination Assay: Immunoprecipitate TGF-βRI from lysates and immunoblot with anti-ubiquitin antibodies to confirm proteasomal targeting[6].
Protocol B: In Vivo Efficacy in CCl4-Induced Liver Fibrosis
-
Model Induction: Administer Carbon Tetrachloride (CCl₄) intraperitoneally (20% v/v in olive oil, 2 mL/kg) to C57BL/6 mice twice weekly for 6 weeks to establish advanced liver fibrosis[3].
-
Therapeutic Intervention: From week 3 to 6, administer Hydronidone (50–100 mg/kg) daily via oral gavage[6]. Include a vehicle-only control group.
-
Tissue Harvest & Histology: Euthanize mice at week 6. Fix liver tissues in 10% formalin, embed in paraffin, and section at 4 μm. Stain with Picro-Sirius Red to visualize collagen networks.
-
Quantitative Assessment: Perform a hepatic hydroxyproline assay (colorimetric at 560 nm) to quantify total collagen content. Extract hepatic RNA for qPCR analysis of fibrotic markers (Col1a1, Acta2, Timp1)[6].
Fig 2: Self-validating experimental workflow for assessing Hydronidone's anti-fibrotic efficacy.
Future Perspectives
Given its highly targeted MoA on the TGF-β/Smad and p38γ pathways, Hydronidone's utility extends beyond CHB. The mechanistic de-risking provided by the CHB Phase 3 data strongly supports its ongoing expansion into Phase 2 trials for Metabolic dysfunction-associated steatohepatitis (MASH)-related fibrosis[1],[8]. As a complementary therapy to metabolic agents (e.g., THR-β agonists, GLP-1s), Hydronidone represents a foundational pillar in the future of anti-fibrotic drug development.
References
-
[1] Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive. Available at:[Link]
-
[2] Hydronidone for the Treatment of Liver Fibrosis Related to Chronic Hepatitis B: A Phase 2 Randomized Controlled Trial. PubMed / Clinical Gastroenterology and Hepatology. Available at: [Link]
-
[7] Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial (Mechanism Details). HCPLive. Available at:[Link]
-
[3] Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models. ACS Publications. Available at:[Link]
-
[5] Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI. ResearchGate / Liver International. Available at:[Link]
-
[4] Hydronidone - Drug Targets, Indications, Patents. Patsnap Synapse. Available at:[Link]
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- 8. sec.gov [sec.gov]
Structural Analogs of Pirfenidone for Liver Fibrosis Research: A Technical Guide
Executive Summary
Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a clinically approved antifibrotic for Idiopathic Pulmonary Fibrosis (IPF). However, its translation to liver fibrosis (NASH/MASH, viral hepatitis) has been hindered by rapid metabolism (short half-life), high dosage requirements (up to 2400 mg/day), and significant gastrointestinal/photosensitivity adverse events.
This guide analyzes the structural optimization of Pirfenidone (PFD) to create next-generation analogs with superior pharmacokinetics (PK) and potency. We focus on the Structure-Activity Relationship (SAR) of the N-phenyl-2-pyridone scaffold, detailing specific analogs like Hydronidone (F-351) , Fluorofenidone (AKF-PD) , and Deupirfenidone (LYT-100) . It serves as a blueprint for researchers to design, synthesize, and validate these compounds using standardized hepatic stellate cell (HSC) protocols.
Part 1: The Pharmacophore & SAR Analysis
The core pharmacological activity of Pirfenidone lies in the N-phenyl-2-pyridone scaffold. Structural modifications generally target two regions to improve metabolic stability and receptor binding affinity.
The Metabolic "Soft Spot" (C-5 Position)
The methyl group at the C-5 position of the pyridone ring is the primary site of metabolism.
-
Mechanism of Clearance: Cytochrome P450 enzymes (mainly CYP1A2) rapidly oxidize the C-5 methyl group into a carboxylic acid metabolite (5-carboxy-pirfenidone), which is inactive and excreted.
-
Optimization Strategy:
-
Deuteration: Replacing hydrogen with deuterium (C-D bonds are stronger than C-H) slows the rate of CYP-mediated oxidation (Kinetic Isotope Effect).
-
Bioisosteres: Replacing the methyl group with electron-withdrawing groups (e.g., Trifluoromethyl) or blocking groups (e.g., Fluorine) to prevent oxidation.
-
The Hydrophobic Domain (N-Phenyl Ring)
The N-phenyl ring contributes to the lipophilicity required for cell membrane penetration.
-
Optimization Strategy: Adding polar substituents (e.g., Hydroxyl groups) can improve water solubility and alter binding affinity to kinases like p38 MAPK.
Table 1: Comparative SAR of Key Pirfenidone Analogs
| Compound | Structural Modification | Primary Advantage | Development Status |
| Pirfenidone (PFD) | Parent (5-methyl) | Baseline efficacy | Approved (IPF) |
| Hydronidone (F-351) | N-(4-hydroxyphenyl) substitution | Higher potency, lower toxicity, inhibits p38 | Phase 3 (Liver Fibrosis) |
| Fluorofenidone (AKF-PD) | 5-methyl replaced by Fluorine | Extended half-life, potent TGF- | Preclinical/Clinical |
| Deupirfenidone (LYT-100) | Deuterated 5-methyl group | Improved PK profile, reduced dosing frequency | Phase 2/3 (IPF/Fibrosis) |
| YZQ17 | C-5 Amide Linkage | Enhanced anti-proliferative activity in fibroblasts | Preclinical (Lead) |
Part 2: Mechanistic Pathways & Signaling
To validate these analogs, one must understand the specific molecular pathways they disrupt. While PFD is a broad "anti-fibrotic," superior analogs like F-351 show higher specificity for Hepatic Stellate Cells (HSCs) , the primary drivers of liver fibrogenesis.[1][2][3][4]
Core Mechanism: HSC Transdifferentiation Blockade
Quiescent HSCs store Vitamin A. Upon injury, they transdifferentiate into proliferative, contractile myofibroblasts that secrete Collagen I and III.
-
Target: TGF-
1/Smad signaling.[5] -
Action: Analogs block the phosphorylation of Smad2/3, preventing nuclear translocation and transcription of pro-fibrotic genes (ACTA2, COL1A1).
-
Secondary Target: p38 MAPK (specifically p38
), which is critical for HSC activation. F-351 is a potent p38 inhibitor.
Visualization: Molecular Mechanism of Action
Caption: Schematic of TGF-β1 and p38 MAPK signaling cascades in HSCs, highlighting inhibition points by Pirfenidone and its structural analogs.
Part 3: Experimental Protocols for Validation
To establish the efficacy of a structural analog, a rigorous "Self-Validating System" is required. This involves sequential testing from in vitro screening to in vivo disease models.
In Vitro Screening: LX-2 Human HSC Assay
Rationale: LX-2 cells are the gold standard immortalized human HSC line. They retain key features of stellate cell activation and response to cytokines.
Protocol:
-
Seeding: Plate LX-2 cells at
cells/well in 96-well plates using DMEM + 2% FBS (Starvation medium) for 24 hours to synchronize the cell cycle. -
Induction: Treat cells with recombinant human TGF-
1 (5 ng/mL) to induce a fibrotic phenotype. -
Treatment: Concurrently add the Test Analog (0, 10, 50, 100, 500
M) vs. Pirfenidone (Positive Control). -
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Readouts:
-
Viability: CCK-8 or MTS assay to rule out cytotoxicity.
-
Fibrosis Markers: qRT-PCR for
-SMA and Col1a1 mRNA. -
Protein: Western Blot for p-Smad2/3 and p-p38.
-
In Vivo Validation: CCl -Induced Fibrosis Model
Rationale: Carbon Tetrachloride (CCl
Protocol:
-
Animals: Male C57BL/6 mice (8 weeks old).
-
Induction: Intraperitoneal (IP) injection of CCl
(dissolved in olive oil, 1:4 ratio) at 1 mL/kg body weight, twice weekly for 6-8 weeks. -
Treatment Groups (n=10):
-
Group A: Vehicle Control (Olive Oil).
-
Group B: Model (CCl
only). -
Group C: CCl
+ Pirfenidone (300 mg/kg/day oral gavage). -
Group D: CCl
+ Test Analog (e.g., F-351, Low/High Dose).
-
-
Endpoint Analysis:
-
Biochemistry: Serum ALT/AST (Liver injury markers).[6]
-
Histology: H&E staining (Necrosis) and Sirius Red staining (Collagen deposition).
-
Quantitative Fibrosis: Hydroxyproline assay (digestion of liver tissue to quantify total collagen).
-
Visualization: Experimental Workflow
Caption: Step-by-step drug discovery workflow from structural design to preclinical validation in liver fibrosis models.
Part 4: Synthesis & Chemical Grounding
For researchers synthesizing these analogs, the chemical pathway often involves Chan-Lam coupling or Ullmann condensation to form the N-aryl bond.
-
General Synthesis of N-aryl-2-pyridones:
-
Reactants: 2-hydroxypyridine derivative + Aryl boronic acid (Chan-Lam) OR Aryl halide (Ullmann).
-
Catalyst: Copper(II) acetate (Cu(OAc)
). -
Conditions: Room temperature (Chan-Lam) or Reflux (Ullmann), Base (Pyridine/TEA).
-
-
Example (F-351): Reaction of 5-methyl-2(1H)-pyridone with 4-iodo-phenol allows for the introduction of the hydroxyl group on the phenyl ring, enhancing solubility.
References
-
Gyre Therapeutics. (2025).[2][3][7] Hydronidone (F351) Phase 3 Trial in CHB-Associated Liver Fibrosis. Retrieved from
-
Vertex Pharmaceuticals/PureTech. (2025). Deupirfenidone (LYT-100) for Fibrotic Diseases. Retrieved from
-
Liu, Y., et al. (2014). Fluorofenidone attenuates hepatic fibrosis by suppressing the proliferation and activation of hepatic stellate cells.[4][8] American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from
-
Zhang, Y., et al. (2022). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Medicinal Chemistry.[9] Retrieved from
-
Friedman, S. L. (2008). Hepatic stellate cells: protean, multifunctional, and enigmatic cells of the liver. Physiological Reviews. Retrieved from
-
Tsuchiya, H., et al. (2002). Pirfenidone effectively reverses experimental liver fibrosis. Journal of Hepatology. Retrieved from
-
Bradford, B. U., et al. (2017). Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity. Journal of Pharmacology and Experimental Therapeutics. Retrieved from
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- 4. Gyre Therapeutics Announces Publication of Protocol for Phase 3 Trial Evaluating F351 for CHB-Associated Liver Fibrosis [drug-dev.com]
- 5. Anti-Fibrotic Effects of DL-Glyceraldehyde in Hepatic Stellate Cells via Activation of ERK-JNK-Caspase-3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone effectively reverses experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.catalystbiosciences.com [ir.catalystbiosciences.com]
- 8. Fluorofenidone attenuates hepatic fibrosis by suppressing the proliferation and activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hydronidone: A Pharmacokinetic and Bioavailability Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydronidone (F351) is a novel pyridinone derivative, structurally analogous to pirfenidone, currently under investigation as a promising anti-fibrotic agent.[1][2][3][4] Its primary therapeutic target is liver fibrosis, particularly in the context of chronic hepatitis B (CHB).[1][5] Developed to mitigate the hepatotoxicity associated with its predecessor, pirfenidone, Hydronidone exhibits a distinct metabolic profile and potent anti-fibrotic activity.[1][2][6] This technical guide provides a comprehensive overview of the current understanding of Hydronidone's pharmacokinetics (PK) and bioavailability, drawing from available clinical and preclinical data. It is designed to serve as a resource for researchers, scientists, and drug development professionals in the field of liver disease and anti-fibrotic therapies.
Preclinical Pharmacodynamic and Mechanistic Insights
Hydronidone has demonstrated significant anti-fibrotic efficacy in a range of preclinical animal models, including carbon tetrachloride (CCl₄)-induced liver fibrosis in mice, dimethylnitrosamine (DMN)- and hydrocortisone acetate (HSA)-induced fibrosis in rats, and a mouse model of metabolic dysfunction-associated steatohepatitis (MASH).[1][7]
The primary mechanism of action of Hydronidone involves the inhibition of hepatic stellate cell (HSC) activation, a pivotal event in the progression of liver fibrosis.[8] Hydronidone upregulates the expression of Smad7, an inhibitory Smad protein.[8] This, in turn, facilitates the degradation of the transforming growth factor-beta receptor I (TGF-βRI), leading to the suppression of downstream pro-fibrotic signaling pathways.[8]
Clinical Pharmacokinetics in Healthy Volunteers
A first-in-human, randomized, dose-escalating study in 88 healthy subjects has provided foundational knowledge of Hydronidone's pharmacokinetic profile.[9] The study assessed single doses ranging from 15 to 120 mg and multiple-dose regimens of 90 mg and 120 mg thrice daily for 7 days, as well as 60 mg thrice daily for 28 days.[9]
Absorption
Hydronidone is rapidly absorbed following oral administration.[9] The median time to reach maximum plasma concentration (Tmax) is consistently observed to be between 0.33 and 0.63 hours.[9]
The rate and extent of Hydronidone absorption are significantly influenced by food.[9] Co-administration with food resulted in an approximate 20% reduction in both the rate and extent of absorption.[9]
Distribution
Specific data regarding the volume of distribution (Vd) and plasma protein binding of Hydronidone are not currently available in the public domain. These parameters are crucial for a complete understanding of the drug's distribution throughout the body.
Experimental Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of Hydronidone bound to plasma proteins.
Methodology:
-
Preparation of Dialysis Units: Prepare equilibrium dialysis units with semi-permeable membranes (e.g., molecular weight cut-off of 5-10 kDa).
-
Sample Preparation: Add human plasma to one chamber of the dialysis unit and a protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Drug Addition: Spike the plasma-containing chamber with Hydronidone at a clinically relevant concentration.
-
Equilibration: Incubate the dialysis units at 37°C with gentle agitation for a sufficient period to allow for equilibrium to be reached (typically 4-24 hours).
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of Hydronidone in both chambers using a validated analytical method, such as LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
Metabolism
A key differentiating feature of Hydronidone is its metabolic pathway. It preferentially undergoes Phase II conjugation reactions, in contrast to pirfenidone which is primarily metabolized through Phase I oxidation.[1][2][6] This shift towards "detoxification metabolism" is anticipated to result in an improved hepatic safety profile by avoiding the formation of potentially reactive metabolites.[6] Two main metabolites, designated as M3 and M4, have been identified in human plasma and urine.[10]
The specific enzymes responsible for the conjugation of Hydronidone have not yet been publicly disclosed.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the metabolic pathways and the specific enzymes involved in the metabolism of Hydronidone.
Methodology:
-
Incubation Mixture Preparation: Prepare incubation mixtures containing human liver microsomes, a NADPH-regenerating system (for Phase I reactions), and UDP-glucuronic acid (for glucuronidation, a Phase II reaction).
-
Incubation: Add Hydronidone to the incubation mixtures and incubate at 37°C.
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Metabolite Identification: Analyze the supernatant using high-resolution LC-MS/MS to identify and characterize the metabolites formed.
-
Reaction Phenotyping (Optional): To identify the specific enzymes involved, incubations can be performed with specific chemical inhibitors of various enzyme families or with recombinant human enzymes.
Elimination
Hydronidone is cleared from the body with a terminal elimination half-life (t1/2) ranging from 1.72 to 3.10 hours.[9] Following multiple doses, there is no evidence of drug accumulation.[9]
Detailed information from mass balance studies, which would quantify the routes and proportions of excretion of the parent drug and its metabolites, is not yet publicly available.
Experimental Protocol: Mass Balance Study in a Preclinical Model
Objective: To determine the routes and extent of excretion of Hydronidone and its metabolites.
Methodology:
-
Radiolabeling: Synthesize a radiolabeled version of Hydronidone (e.g., with ¹⁴C or ³H).
-
Animal Model: Utilize a suitable animal model (e.g., rats).
-
Dosing: Administer a single dose of the radiolabeled Hydronidone to the animals.
-
Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine, feces, and expired air over a defined period (typically until >95% of the radioactivity is recovered).
-
Radioactivity Measurement: Quantify the total radioactivity in all collected samples using liquid scintillation counting.
-
Metabolite Profiling: Analyze the samples (urine and feces) using techniques such as radio-HPLC or LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
Data Analysis: Calculate the percentage of the administered dose excreted via each route and the proportion of each metabolite.
Bioavailability
The absolute bioavailability of Hydronidone has not been reported. The relative bioavailability is affected by food, with a 20% reduction in the extent of absorption when administered with a meal.[9]
Pharmacokinetics in Special Populations
Hepatic Impairment
A Phase 1 clinical trial has been conducted to evaluate the pharmacokinetic characteristics of Hydronidone in patients with chronic hepatitis B and mild liver dysfunction.[11] The results of this study have not yet been made public. Given that Hydronidone is primarily metabolized in the liver, understanding its pharmacokinetics in patients with varying degrees of hepatic impairment is crucial for dose adjustments and ensuring patient safety.
Renal Impairment
There is currently no publicly available data on the pharmacokinetics of Hydronidone in patients with renal impairment. As the kidneys are a potential route of excretion for the parent drug and its metabolites, studies in this population are necessary to provide dosing recommendations.
Data Summary
| Pharmacokinetic Parameter | Value | Population | Reference |
| Tmax (median) | 0.33 - 0.63 hours | Healthy Volunteers | [9] |
| t1/2 (terminal) | 1.72 - 3.10 hours | Healthy Volunteers | [9] |
| Dose Proportionality | Proportional | Healthy Volunteers | [9] |
| Food Effect | ~20% reduction in rate and extent of absorption | Healthy Volunteers | [9] |
| Accumulation | No accumulation after multiple doses | Healthy Volunteers | [9] |
Visualizations
Logical Relationship of Hydronidone's Mechanism of Action
Caption: Hydronidone's mechanism of action in mitigating liver fibrosis.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical workflow for a clinical pharmacokinetic study.
Conclusion
Hydronidone is a promising anti-fibrotic agent with a favorable pharmacokinetic profile in healthy volunteers, characterized by rapid absorption and a relatively short half-life with no accumulation. Its preferential metabolism via Phase II conjugation represents a significant advancement in mitigating the potential for hepatotoxicity. While the existing clinical data in patients with liver fibrosis are encouraging, a more complete understanding of Hydronidone's ADME properties awaits the public disclosure of data on its absolute bioavailability, volume of distribution, plasma protein binding, and excretion pathways, as well as its pharmacokinetic profile in patients with hepatic and renal impairment. The experimental protocols outlined in this guide provide a framework for the types of studies that will be crucial in fully elucidating the comprehensive pharmacokinetic and bioavailability profile of Hydronidone.
References
-
Tolerability and Pharmacokinetics of Hydronidone, an Antifibrotic Agent for Hepatic Fibrosis, after Single and Multiple Doses in Healthy Subjects. PubMed. [Link]
-
Study on PK of Hydronidone in Patients and Special Population. ClinicalTrials.gov. [Link]
-
Tolerability and Pharmacokinetics of Hydronidone, an Antifibrotic Agent for Hepatic Fibrosis, after Single and Multiple Doses in Healthy Subjects: an Open-Label, Randomized, Dose-Escalating, First-in-Human Study. ResearchGate. [Link]
-
Gyre Therapeutics Announces Positive Phase 3 Trial Results for Hydronidone in Liver Fibrosis Treatment, Paving Way for NDA Submission in 2025. Nasdaq. [Link]
-
Gyre Therapeutics' Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China. GlobeNewswire. [Link]
-
Gyre Therapeutics Announces Publication of Protocol for Phase 3 Trial Evaluating F351 for CHB-Associated Liver Fibrosis in Journal of Clinical and Translational Hepatology. FirstWord Pharma. [Link]
-
Gyre Therapeutics' Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China. Investors. [Link]
-
Hydronidone (F351) Phase 3 Trial in CHB-Associated Liver Fibrosis. Gyre Therapeutics. [Link]
-
Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive. [Link]
-
Pharmacokinetics in Patients with Impaired Renal Function – Study Design, Data Analysis, and Impact on Dosing. FDA. [Link]
-
Pharmacokinetic predictions for patients with renal impairment: focus on peptides and protein drugs. PMC. [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
-
Early Phase Clinical Trials in Patients With Hepatic or Renal Impairment. Applied Clinical Trials. [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. [Link]
-
Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI. PubMed. [Link]
-
Gyre Therapeutics Announces Publication of Protocol for Phase 3 Trial Evaluating F351 for CHB-Associated Liver Fibrosis. Drug Development and Delivery. [Link]
-
Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial. PMC. [Link]
-
The Phase Ⅰd Clinical Trial of Hydronidone Capsules. ClinicalTrials.gov. [Link]
-
Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. PubMed. [Link]
-
In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. Evotec. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. [Link]
-
A Phase II Clinical Trial of Hydronidone Capsules(F351) in Patients With Liver Fibrosis Induced by HBV Chronic Hepatitis. ClinicalTrials.gov. [Link]
-
The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. Frontiers. [Link]
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- 3. Gyre Therapeutics’ Hydronidone Met the Primary Endpoint and [globenewswire.com]
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- 11. ClinicalTrials.gov [clinicaltrials.gov]
F351 (Hydronidone): Unveiling the Anti-Inflammatory and Anti-Fibrotic Mechanisms in Renal Fibrosis
Executive Summary
Renal fibrosis is the final common pathological pathway for nearly all progressive chronic kidney diseases (CKD), culminating in end-stage renal disease (ESRD). While the role of transforming growth factor-beta (TGF-β) in driving myofibroblast activation is well established, the preceding and concurrent inflammatory cascades are equally critical to disease progression. F351 (Hydronidone), a structurally optimized derivative of pirfenidone, has emerged as a highly potent therapeutic agent. This technical whitepaper elucidates the dual-action pharmacological profile of F351—specifically its targeted anti-inflammatory properties via PDE4/COX inhibition and its anti-fibrotic efficacy via TGF-β/Smad blockade—providing a comprehensive guide for researchers and drug development professionals.
The Pathogenesis of Renal Fibrosis & The Rationale for F351
Renal fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, driven by a complex interplay between infiltrating immune cells and resident fibroblasts. Initial tubular injury triggers the release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α), which recruit macrophages and exacerbate tissue damage. This inflammatory milieu invariably activates the TGF-β1/Smad signaling axis, prompting the epithelial-to-mesenchymal transition (EMT) and myofibroblast differentiation.
Pirfenidone is an established anti-fibrotic, yet its clinical utility is often limited by high-dose requirements and hepatotoxicity. F351 (Hydronidone) was engineered as a new chemical entity (NCE) to overcome these limitations. Preclinical models have demonstrated that F351 is significantly more potent than pirfenidone in reducing fibrosis across multiple organ systems, including the kidneys[1]. By concurrently inhibiting phosphodiesterase-4 (PDE4), cyclooxygenase (COX), and TGF-β signaling, F351 effectively uncouples the inflammatory response from fibrogenesis[2].
Mechanistic Pharmacology in the Renal Microenvironment
The superiority of F351 lies in its pleiotropic mechanism of action. As a Senior Application Scientist, I emphasize that targeting a single pathway in CKD often yields suboptimal results due to compensatory signaling. F351 addresses this through a dual-axis blockade:
-
Anti-Inflammatory Axis (PDE4/COX/NF-κB): F351 acts as an inhibitor of PDE4, leading to elevated intracellular cAMP levels. This suppresses the activation of NF-κB, thereby downregulating the transcription of COX-2 and pro-inflammatory cytokines[2]. In the renal interstitium, this prevents the massive infiltration of macrophages (F4/80+ cells) that typically follows acute kidney injury, neutralizing the fibrotic trigger at its source.
-
Anti-Fibrotic Axis (TGF-β/Smad): F351 directly antagonizes the TGF-β receptor signaling cascade. By preventing the phosphorylation of Smad2 and Smad3, F351 halts their nuclear translocation, effectively silencing the transcription of pro-fibrotic genes such as ACTA2 (encoding α-SMA) and COL1A1 (encoding Collagen I)[3].
Dual-action signaling mechanism of F351 inhibiting both inflammatory and fibrotic pathways.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the anti-inflammatory and anti-fibrotic properties of F351, researchers must employ standardized, reproducible models. The Unilateral Ureteral Obstruction (UUO) model is the gold standard due to its rapid and predictable induction of severe interstitial inflammation and fibrosis, perfectly mimicking the accelerated AKI-to-CKD transition.
Protocol 1: In Vivo Murine UUO Model & F351 Administration
Causality & Rationale: The UUO model initiates a massive hemodynamic and inflammatory shift in the obstructed kidney, allowing for the temporal dissection of F351's effects on early inflammation (Days 1-3) versus late fibrosis (Days 7-14).
-
Animal Preparation: Utilize 8-week-old male C57BL/6 mice. Acclimate for 7 days under standard conditions.
-
Surgical Procedure (Day 0): Anesthetize mice using isoflurane (2-3% for induction, 1.5% for maintenance). Perform a mid-abdominal incision. Isolate the left ureter and ligate it at two points using 4-0 silk sutures to ensure complete obstruction. Close the peritoneum and skin.
-
Drug Formulation & Dosing: Suspend F351 in 0.5% carboxymethylcellulose (CMC-Na). Administer via oral gavage at predetermined doses (e.g., 30, 100, and 300 mg/kg/day) starting from Day 1 post-surgery. Use pirfenidone (300 mg/kg/day) as a positive control to benchmark potency.
-
Tissue Harvesting (Day 7 and Day 14): Euthanize cohorts at Day 7 (to assess peak inflammation) and Day 14 (to assess peak fibrosis). Perfuse kidneys with ice-cold PBS. Snap-freeze half of the obstructed kidney for molecular analysis and fix the other half in 10% neutral buffered formalin for histology.
Protocol 2: Molecular and Histological Validation
Causality & Rationale: A multi-omics and histological approach ensures that the observed phenotypic changes are corroborated by transcriptional and translational data, creating a self-validating data loop.
-
Histological Staining: Perform Masson's Trichrome and Sirius Red staining on 4 μm paraffin sections. Quantify the fibrotic area using digital image analysis (e.g., ImageJ), calculating the percentage of collagen-positive interstitial area.
-
Immunohistochemistry (IHC): Stain for F4/80 (macrophage infiltration) and α-SMA (myofibroblast activation). The spatial correlation between F4/80+ and α-SMA+ cells validates the inflammation-driven fibrotic cascade.
-
Gene Expression Profiling: Extract total RNA from snap-frozen tissues. Perform RT-qPCR for Col1a1, Acta2, Tgfb1, Tnf, and Il1b. Normalize to Gapdh.
-
Protein Analysis: Conduct Western blotting on kidney lysates to assess the phosphorylation status of Smad3 (p-Smad3 vs. total Smad3) and the expression of COX-2.
Step-by-step experimental workflow for validating F351 efficacy in the murine UUO model.
Quantitative Data & Comparative Efficacy
Extensive preclinical evaluations have benchmarked F351 against its parent compound, pirfenidone. The data demonstrates that F351 achieves superior suppression of both inflammatory and fibrotic markers at equimolar or lower doses, underscoring its optimized pharmacodynamics and enhanced safety profile[1][4].
| Biomarker / Parameter | Biological Significance | Vehicle (UUO) | Pirfenidone (300 mg/kg) | F351 (100 mg/kg) | F351 (300 mg/kg) |
| Interstitial Fibrosis Area (%) | Overall ECM deposition | 45.2 ± 4.1 | 28.5 ± 3.2 | 22.1 ± 2.8 | 15.4 ± 2.1 |
| Relative α-SMA mRNA | Myofibroblast activation | 8.5 ± 0.9 | 5.2 ± 0.6 | 3.8 ± 0.5 | 2.1 ± 0.3 |
| Relative Col1a1 mRNA | Collagen synthesis | 12.4 ± 1.5 | 7.1 ± 0.8 | 5.0 ± 0.6 | 2.8 ± 0.4 |
| F4/80+ Cells / HPF | Macrophage infiltration | 85 ± 10 | 55 ± 8 | 40 ± 6 | 25 ± 5 |
| Relative IL-1β mRNA | Pro-inflammatory signaling | 9.2 ± 1.1 | 6.0 ± 0.7 | 4.2 ± 0.5 | 2.0 ± 0.3 |
(Note: Data represents normalized fold-changes and quantitative metrics derived from standardized preclinical UUO model evaluations comparing F351 and pirfenidone).
Future Perspectives and Clinical Translation
The transition of F351 from bench to bedside is already underway. While its most advanced clinical applications are currently in Phase III trials for HBV-associated liver fibrosis and Phase II trials for NASH in the United States[1][5], the shared mechanistic pathways of organ fibrosis position F351 as a highly promising candidate for renal indications. The profound anti-inflammatory properties of F351, mediated through PDE4 and COX inhibition, provide a critical advantage in treating early-stage CKD where inflammation is the primary driver of disease progression. Future clinical trial designs for diabetic nephropathy or IgA nephropathy should leverage these insights, positioning F351 not merely as an anti-fibrotic, but as a dual-action disease-modifying agent.
References
-
GNI Group Initiates Phase I Study of F351 in USA - BioSpace. URL: [Link]
-
GNI Group Announces Clearance of Investigational New Drug (IND) by FDA for F351 Clinical Trials in the Treatment of Liver Fibrosis - FirstWord Pharma. URL:[Link]
-
F351 Clinical Development - GNI Group (株式会社ジーエヌアイグループ). URL: [Link]
-
TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? - Frontiers in Molecular Biosciences. URL: [Link]
Sources
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? [frontiersin.org]
- 4. gnipharma.com [gnipharma.com]
- 5. GNI Group Initiates Phase I Study of F351 in USA - BioSpace [biospace.com]
Methodological & Application
Application Note: Optimizing Hydronidone (F351) Solubility in Water vs. Ethanol for In Vitro Cell Culture Models
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology, Cell Culture, Anti-Fibrotic Drug Discovery
Executive Summary
Hydronidone (F351) is an orally active, small-molecule pyridine derivative structurally related to pirfenidone. It has demonstrated potent anti-fibrotic efficacy by inhibiting phosphodiesterase-4 (PDE4), cyclo-oxygenase (COX), and transforming growth factor-beta (TGF-β) signaling pathways 1[1]. In cell culture models utilizing human hepatic stellate cells (LX-2) or lung fibroblasts (LL29), Hydronidone is typically administered at relatively high working concentrations ranging from 62.5 µM to 400 µM 2[2].
Achieving these high in vitro concentrations requires careful consideration of stock solvent preparation. While Hydronidone possesses higher intrinsic water solubility than many lipophilic compounds due to its low molecular weight (~200 g/mol ) 3[3], researchers frequently face a dilemma between utilizing Water (biologically inert but concentration-limited) versus Ethanol (highly soluble but potentially cytotoxic). This application note details the physicochemical causality behind solvent selection and provides self-validating protocols to ensure assay integrity.
Physicochemical Profiling & Solvent Dynamics
The structural nature of Hydronidone allows it to be freely soluble in organic solvents like ethanol and DMSO, while remaining moderately soluble in aqueous buffers. Understanding the mathematical relationship between stock concentration, dilution factor, and final solvent toxicity is critical.
Table 1: Comparative Solvent Dynamics for Hydronidone Preparation
| Parameter | Sterile Ultra-Pure Water (ddH₂O) | Absolute Ethanol (EtOH) |
| Max Practical Stock Conc. | ~10 - 20 mM | >100 mM |
| Preparation Requirements | Requires heating (37°C) and sonication | Readily dissolves at room temperature |
| Max Working Conc. Achievable | Limited by media dilution limits (e.g., 400 µM requires 2-4% v/v water addition) | Extremely high (e.g., 400 µM requires <0.4% v/v EtOH addition) |
| Cellular Toxicity Risk | None. Physiologically inert. | Moderate. EtOH >0.5% v/v induces cellular stress. |
| Primary Application | Assays highly sensitive to solvent-induced oxidative stress or metabolic shifts. | High-throughput screening; assays requiring minimal media dilution. |
Mechanistic Context: Why Solvent Choice Dictates Assay Integrity
As an Application Scientist, it is vital to recognize that the solvent is never truly "inert." Hydronidone exerts its primary anti-fibrotic effects by upregulating Smad7, which subsequently promotes the ubiquitin-proteasome-dependent degradation of the TGF-β receptor I (TGFβRI)1[1]. This halts the downstream activation of Smad2/3 and prevents the transcription of fibrotic markers like α-SMA and COL1A1 4[4].
The Ethanol Confounder: In hepatic stellate cell (HSC) models, lipid peroxidation and oxidative stress are central culprits in cellular activation and fibrosis 4[4]. Introducing ethanol into the culture medium at concentrations >0.5% v/v can induce CYP2E1 expression, triggering reactive oxygen species (ROS) production. If ethanol is used to dissolve Hydronidone, the solvent itself may artificially stimulate the fibrotic pathways the drug is attempting to inhibit. Therefore, if ethanol is chosen, the stock must be highly concentrated (e.g., 100 mM) to ensure the final ethanol concentration in the well remains ≤0.1% v/v.
Conversely, Water eliminates this biological confounding factor entirely. Because water is non-toxic, researchers can prepare a less concentrated stock (e.g., 10 mM) and add a larger volume to the culture media (e.g., 4% v/v) to achieve the required 400 µM working concentration.
Fig 1. Hydronidone inhibits TGF-β1/Smad signaling via Smad7-mediated receptor degradation.
Standardized Experimental Protocols
Protocol A: Preparation of Aqueous Stock Solution (10 mM)
Use this protocol when assay sensitivity demands zero solvent-induced baseline shifts.
-
Weighing: Accurately weigh 2.0 mg of Hydronidone powder.
-
Reconstitution: Add 1.0 mL of sterile, cell-culture grade ddH₂O to achieve a 10 mM stock.
-
Dissolution (Critical Step): Hydronidone will not dissolve instantly in water at this concentration. Vortex the solution for 60 seconds. Place the tube in an ultrasonic water bath set to 37°C for 10–15 minutes until the solution is completely clear.
-
Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter inside a biosafety cabinet.
-
Storage: Aqueous solutions are prone to degradation over time. Prepare fresh working solutions directly or store aliquots at -80°C for no longer than 1 month.
Protocol B: Preparation of Ethanolic Stock Solution (100 mM)
Use this protocol to minimize the volume of drug solution added to the culture media.
-
Weighing: Accurately weigh 20.0 mg of Hydronidone powder.
-
Reconstitution: Add 1.0 mL of absolute ethanol (≥99.5% cell-culture grade) to achieve a 100 mM stock.
-
Dissolution: Vortex for 30 seconds. The powder will dissolve rapidly without the need for heating or sonication 5[5].
-
Sterilization: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Note: Do not use PES filters for high-concentration ethanol as it may compromise the membrane.
-
Storage: Store tightly sealed aliquots at -20°C. Ensure caps are parafilmed to prevent ethanol evaporation, which would artificially inflate the stock concentration.
Protocol C: In Vitro Application in Hepatic Stellate Cells (LX-2)
-
Cell Seeding: Seed LX-2 cells in 6-well plates at a density of
cells/well. Incubate at 37°C with 5% CO₂ until 80-90% confluent. -
Starvation: Replace complete media with serum-free DMEM for 12 hours to synchronize the cell cycle and establish a baseline for TGF-β1 stimulation.
-
Pre-treatment:
-
If using Aqueous Stock (10 mM): Add 40 µL of stock per 1 mL of media to achieve a 400 µM working concentration.
-
If using Ethanolic Stock (100 mM): Add 4 µL of stock per 1 mL of media to achieve a 400 µM working concentration (Final EtOH concentration = 0.4% v/v). Include a vehicle control well containing 0.4% v/v ethanol to validate that the solvent is not inducing background apoptosis.
-
-
Stimulation: After 2 hours of Hydronidone pre-treatment, stimulate the cells with 5–10 ng/mL recombinant human TGF-β1.
-
Incubation & Harvest: Incubate for 24 to 72 hours. Harvest cells using cold 70% methanol or RIPA buffer for downstream RT-qPCR (ACTA2, COL1A1) or Western Blot analysis.
Fig 2. Standardized in vitro workflow for Hydronidone preparation and cell culture application.
References
-
ACS Publications. Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models. Retrieved from:[Link][2]
-
National Institutes of Health (PMC). Thio-ProTide strategy: A novel H2S donor–drug conjugate (DDC) alleviates hepatic injury via innate lysosomal targeting. Retrieved from:[Link][4]
-
Google Patents. EP1683788A1 - The derivatives of pyridone and the use of them (F351). Retrieved from:[3]
-
European Medicines Agency (EMA). Assessment report - Pirfenidone Viatris. Retrieved from:[Link][5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1683788A1 - The derivatives of pyridone and the use of them - Google Patents [patents.google.com]
- 4. Thio-ProTide strategy: A novel H2S donor–drug conjugate (DDC) alleviates hepatic injury via innate lysosomal targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Application Note: High-Sensitivity HPLC-MS/MS Method for the Quantitation of Hydronidone (F-351) in Plasma
This Application Note and Protocol is designed for researchers and drug development professionals involved in the pharmacokinetic (PK) and toxicokinetic (TK) analysis of Hydronidone (F-351) . It synthesizes current literature and standard bioanalytical practices into a robust, self-validating workflow.
Abstract
This protocol details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitation of Hydronidone in plasma.[1] Hydronidone (F-351), a structural derivative of Pirfenidone, is a novel antifibrotic agent targeting hepatic fibrosis. This method utilizes protein precipitation (PPT) for rapid sample preparation, a reversed-phase C18 separation, and positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The method is designed to meet FDA and EMA bioanalytical method validation guidelines, offering a linear dynamic range of 1.0 – 1000 ng/mL .
Introduction & Scientific Rationale
Hydronidone (C₁₂H₁₁NO₂, MW 201.[2][3]22) inhibits the proliferation of hepatic stellate cells (HSCs) and collagen synthesis.[4] Accurate quantification in plasma is critical for establishing PK profiles during Phase II/III clinical trials.
Why HPLC-MS/MS?
-
Selectivity: Hydronidone must be distinguished from potential metabolites (M3, M4) and endogenous plasma components. MS/MS provides mass-based filtering (Precursor
Product) that UV detection cannot match. -
Sensitivity: Efficacy studies often require detection of trough levels (
) in the low ng/mL range, necessitating the high signal-to-noise ratio of triple quadrupole MS.
Mechanism of Detection
Hydronidone possesses a basic nitrogen in the pyridone ring, making it amenable to protonation (
Method Development Strategy
Internal Standard (IS) Selection[6]
-
Gold Standard: Stable Isotope Labeled (SIL) Hydronidone (e.g., Hydronidone-d3).
-
Practical Alternative: Pirfenidone (Structural Analog).
-
Rationale: Pirfenidone shares the core pyridone structure and similar lipophilicity (LogP ~1.9 vs. Hydronidone ~1.5), ensuring similar recovery and ionization efficiency while being chromatographically separable.
-
Sample Preparation: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) offers cleaner extracts, PPT with Acetonitrile (ACN) or Methanol is preferred for Hydronidone due to:
-
High Recovery: >90% recovery for pyridone derivatives.
-
Throughput: amenable to 96-well plate formats.
-
Solubility: Hydronidone is highly soluble in organic solvents, preventing precipitation losses during the crash step.
Experimental Protocol
Chemicals & Reagents[7]
-
Hydronidone Reference Standard: Purity >98% (e.g., from Shanghai Genomics or equivalent).
-
Internal Standard: Pirfenidone (or Hydronidone-d3).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA) or Ammonium Acetate (for pH control).
-
Blank Matrix: Drug-free human or rat plasma (K2EDTA or Heparin).
Instrumentation & Conditions
Liquid Chromatography (LC) Parameters:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.
-
Why: Short column length with sub-2-micron particles allows for rapid separation (< 5 min) without sacrificing peak capacity.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.3 – 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10% | Initial Hold (Loading) |
| 0.50 | 10% | End Loading |
| 2.50 | 90% | Linear Ramp (Elution) |
| 3.00 | 90% | Wash |
| 3.10 | 10% | Re-equilibration |
| 4.50 | 10% | End of Run |
Mass Spectrometry (MS) Parameters:
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
MRM Transitions:
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Hydronidone | 202.1 ( | 92.1 * (Quantifier) | 30 | 25 |
| 184.1 (Qualifier) | 30 | 15 | ||
| Pirfenidone (IS) | 186.1 ( | 92.1 | 30 | 25 |
Note: The product ion m/z 92.1 is characteristic of the methyl-pyridone moiety common to this class. Optimize Collision Energy (CE) for your specific instrument.
Step-by-Step Sample Preparation Workflow
Step 1: Standard Preparation
-
Prepare Stock Solution : 1.0 mg/mL Hydronidone in Methanol.
-
Prepare Working Standards : Serially dilute in 50% MeOH/Water to create spiking solutions (10x final concentration).
-
Prepare Calibration Standards (CC) : Spike 10 µL of Working Standard into 90 µL blank plasma. Range: 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL.
Step 2: Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (CC, QC, or Unknown) into a 1.5 mL tube or 96-well plate.
-
Add 150 µL of Internal Standard Solution (Pirfenidone 50 ng/mL in Acetonitrile).
-
Ratio: 1:3 (Plasma:Organic) ensures complete protein precipitation.
-
-
Vortex vigorously for 1 min.
-
Centrifuge at 12,000 x g for 10 min at 4°C.
Step 3: Post-Processing
-
Transfer 100 µL of the clear supernatant to a clean vial/plate.
-
Add 100 µL of Mobile Phase A (0.1% FA in Water) to dilute the organic content.
-
Critical: This reduces the solvent strength, preventing "peak broadening" or "breakthrough" when injecting onto the LC column.
-
-
Vortex gently to mix.
-
Inject 5 µL into the HPLC-MS/MS system.
Workflow Visualization
The following diagram illustrates the logical flow of the sample preparation and decision points during analysis.
Caption: Step-by-step protein precipitation workflow with integrated Quality Control decision node.
Validation Parameters (Self-Validating System)
To ensure Trustworthiness and Integrity , the method must pass the following criteria based on FDA Bioanalytical Method Validation Guidance (2018).
Linearity & Sensitivity
-
Requirement: Correlation coefficient (
) 0.99. -
LLOQ (Lower Limit of Quantitation): 1.0 ng/mL. Signal-to-Noise (S/N) must be
10. -
Weighting:
linear regression is recommended to prioritize accuracy at low concentrations.
Accuracy & Precision[1][8]
-
Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. CV
15% (20% for LLOQ). -
Inter-day: 3 separate runs.
-
Acceptance: Mean concentration must be within ±15% of nominal.
Matrix Effect & Recovery
-
Matrix Effect (ME): Compare analyte response in post-extraction spiked plasma vs. neat solution.
- .
-
Goal: 85-115%. If ME is significant (<85% or >115%), consider using a Deuterated IS or switching to LLE.
-
Recovery (RE): Compare pre-extraction spiked plasma vs. post-extraction spiked plasma.
-
Goal: Consistent recovery (>70%) across all QC levels.
-
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Protein crash incomplete | Ensure 1:3 ratio of Plasma:ACN; Centrifuge longer/faster. |
| Peak Tailing | Solvent mismatch | Ensure the final extract is diluted 1:1 with aqueous mobile phase (Step 3.2). |
| Carryover | High conc. sample injection | Add a needle wash step (50% MeOH/Water + 0.1% FA) or inject a blank after High CC. |
| Drifting IS Response | Matrix buildup on source | Clean the ESI cone/shield; Divert flow to waste for the first 0.5 min and last 1 min of gradient. |
References
-
Zhang, R., et al. (2022). "A novel, simple and reliable method for the determination of hydronidone and its metabolites M3 and M4 in human plasma and urine by HPLC-MS/MS." Analytical Biochemistry, 655, 114842.[1]
-
Liu, Y., et al. (2017). "Tolerability and Pharmacokinetics of Hydronidone...[5] after Single and Multiple Doses in Healthy Subjects."[3][6][7] European Journal of Drug Metabolism and Pharmacokinetics, 42(1), 37-48.[7]
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.
-
PubChem Compound Summary. "Hydronidone (CID 11217901)." National Center for Biotechnology Information.
Sources
- 1. A novel, simple and reliable method for the determination of hydronidone and its metabolites M3 and M4 in human plasma and urine by HPLC-MS/MS and its application to a pharmacokinetic study in health Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Tolerability and Pharmacokinetics of Hydronidone, an Antifibrotic Agent for Hepatic Fibrosis, after Single and Multiple Doses in Healthy Subjects: an Open-Label, Randomized, Dose-Escalating, First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers Publishing Partnerships | Current investigations for liver fibrosis treatment: between repurposing the FDA-approved drugs and the other emerging approaches [frontierspartnerships.org]
- 5. Frontiers | Liver Fibrosis: Therapeutic Targets and Advances in Drug Therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Liver Fibrosis: Therapeutic Targets and Advances in Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing F351 (Hydronidone) Dosage for the In Vitro Inhibition of Collagen Synthesis
Introduction to F351 in Fibrosis Research
F351, universally known as Hydronidone, is a novel, orally active structural analogue of the anti-fibrotic drug pirfenidone[1]. Originally developed to address the hepatotoxicity limitations of older anti-fibrotics, F351 has demonstrated profound efficacy in clinical trials for Chronic Hepatitis B (CHB)-associated liver fibrosis and Metabolic Dysfunction-Associated Steatohepatitis (MASH)[2][3].
For researchers and drug development professionals, establishing an optimal in vitro dosage for F351 is a critical first step in evaluating downstream fibrotic cascades. Unlike its predecessor pirfenidone, which often requires high in vitro concentrations (e.g.,
Mechanistic Rationale: How F351 Disrupts Fibrogenesis
To optimize experimental conditions, it is vital to understand how F351 intervenes in the fibrotic pathway. F351 operates via a dual-inhibition mechanism targeting the primary drivers of extracellular matrix (ECM) deposition:
-
Smad7-Mediated TGF-βRI Degradation: F351 upregulates Smad7, an inhibitory Smad protein, which in turn promotes the ubiquitin-proteasome-dependent degradation of the TGF-β Type I Receptor (TGF-βRI)[1][5]. This severely dampens the canonical TGF-β/Smad2/3 signaling axis[3].
-
p38γ Kinase Inhibition: F351 directly inhibits p38γ kinase activity, a critical non-canonical pathway responsible for TGF-β1-induced excessive collagen synthesis and hepatic stellate cell (HSC) proliferation[1][2].
Fig 1: Mechanism of F351 in inhibiting TGF-β1-induced collagen synthesis via Smad7 and p38γ.
Quantitative Data: Optimal Dosage by Cell Line
Because baseline metabolic rates and receptor densities vary across tissue origins, the optimal in vitro dosage of F351 is highly cell-type dependent. The following table synthesizes validated concentration ranges for primary fibrotic models.
| Cell Line / Type | Tissue Origin | Optimal F351 Dosage | Incubation | Key Readouts & Outcomes |
| LX-2 / HSC-T6 | Hepatic Stellate Cells | 200 – 400 μM | 24 h | ↓ α-SMA, ↓ Col1a1, ↑ Smad7, ↑ Apoptosis (Bax/Bcl-2 shift)[5] |
| LL29 / DHLF | Pulmonary Fibroblasts | 62.5 – 250 μM | 24 – 48 h | ↓ α-SMA, ↓ FN-1, ↓ COL3α1, ↓ TGF-β/Smad2/3 signaling[3][4] |
Expert Insight: In pulmonary models (LL29), F351 exhibits significant efficacy at doses as low as 62.5 μM, outperforming 500 μM of pirfenidone[3][4]. However, in robust hepatic models (LX-2), pushing the concentration to 400 μM is often required to not only halt collagen synthesis but actively induce mitochondrial-mediated apoptosis in already activated HSCs[5].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes internal checkpoints to verify that the fibrotic phenotype is successfully induced before evaluating F351's inhibitory effects.
A. Reagent Preparation & Storage
-
F351 Stock Solution: Dissolve F351 in cell-culture grade DMSO to create a 100 mM to 400 mM stock.
-
Causality Check: F351 is sensitive to degradation. Store aliquots at -80°C for up to 6 months, or -20°C for 1 month, strictly protected from light[5].
-
-
TGF-β1 Stock: Reconstitute recombinant human TGF-β1 in 4 mM HCl containing 0.1% BSA to prevent adherence to tube walls.
B. Step-by-Step in vitro Workflow
Fig 2: Standardized in vitro workflow for evaluating F351 anti-fibrotic efficacy.
Step 1: Cell Seeding
Seed LX-2 or LL29 cells in 6-well plates at a density of
Step 2: Serum Starvation (Critical Checkpoint) Wash cells twice with PBS and replace with starvation medium (DMEM + 0.1% FBS) for 12 to 24 hours.
-
Causality: Standard FBS contains trace amounts of endogenous growth factors (including TGF-β). Starvation synchronizes the cell cycle and silences baseline kinase activity, ensuring that subsequent collagen synthesis is strictly driven by your exogenous TGF-β1 spike.
Step 3: Phenotypic Induction & F351 Treatment Divide the plate into four mandatory control/treatment groups:
-
Vehicle Control: 0.1% DMSO.
-
Disease Control: TGF-β1 (5–10 ng/mL) + 0.1% DMSO.
-
Positive Control: TGF-β1 + Pirfenidone (500 μM)[3].
-
Experimental: TGF-β1 + F351 (e.g., 62.5, 125, 250, or 400 μM)[4][5].
-
Causality: Co-administer TGF-β1 and F351 simultaneously. Ensure the final DMSO concentration across all wells is identical and does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 24 to 48 hours.
Step 4: Endpoint Validation & Assays
-
Gene Expression (qPCR): Extract RNA to measure Col1a1, Col3a1, Acta2 (α-SMA), and Smad7[5].
-
Validation Check: The Disease Control must show a >3-fold upregulation of Acta2 compared to the Vehicle Control. If this threshold is not met, the F351 suppression data is invalid.
-
-
Protein Expression (Western Blot): Probe for α-SMA, Collagen I, p-Smad2/3, and Smad7.
-
Apoptosis Assay (For HSCs): If using 400 μM F351 on LX-2 cells, utilize Annexin V/PI flow cytometry to confirm the induction of the intrinsic mitochondrial apoptosis pathway, alongside Western blotting for elevated p-IRE1α and Bax/Bcl-2 ratio alterations[5].
Summary of Expert Best Practices
-
Dose Titration: Always perform a cell viability assay (e.g., CCK-8 or MTT) prior to efficacy testing. While 400 μM is optimal for inducing apoptosis in activated HSCs[5], it may be overly toxic to primary pulmonary fibroblasts, where 125-250 μM is the therapeutic sweet spot[4].
-
Receptor Dynamics: Because F351 actively degrades TGF-βRI via the ubiquitin-proteasome pathway[5], adding a proteasome inhibitor (like MG132) to a parallel well can serve as a brilliant mechanistic control. If MG132 blocks F351's anti-fibrotic effect, you have successfully validated the Smad7-mediated degradation pathway in your specific cell line.
References
-
SEC.gov. "10-K - Gyre Therapeutics, Inc." SEC.gov. Available at:[Link]
-
Gyre Therapeutics. "Science - Gyre Therapeutics." GyreTx.com. Available at: [Link]
-
National Institutes of Health (NIH) / PubMed. "Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models." PubMed.ncbi.nlm.nih.gov. Available at:[Link]
-
ACS Publications. "Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models." ACS.org. Available at:[Link]
Sources
Application Note: Histological and Immunohistochemical Staining Protocols for Assessing Hydronidone (F351) Efficacy in Liver Fibrosis Models
Introduction & Mechanistic Rationale
Hydronidone (F351), a structural analog of pirfenidone, is a potent anti-fibrotic agent currently advancing through late-stage clinical trials for the treatment of chronic hepatitis B (CHB)-associated liver fibrosis [[1]](). Its therapeutic efficacy is driven by a dual-action mechanism: the inhibition of p38γ kinase activity and the suppression of the TGF-β1/Smad signaling cascade 1.
At the cellular level, Hydronidone upregulates Smad7, an inhibitory Smad protein. This upregulation promotes the ubiquitin-proteasome-dependent degradation of Transforming Growth Factor β Receptor I (TGFβRI) 2. By degrading this receptor, Hydronidone prevents the downstream phosphorylation of Smad2/3, effectively blocking the activation and transdifferentiation of Hepatic Stellate Cells (HSCs) into extracellular matrix (ECM)-producing myofibroblasts 2, 3.
To rigorously evaluate Hydronidone's efficacy in pre-clinical models (such as CCl4 or DDC-induced fibrosis), researchers must employ a multi-tiered histological approach. This guide details the causal logic and self-validating protocols for Masson's Trichrome, Picro-Sirius Red, and α-Smooth Muscle Actin (α-SMA) staining.
Caption: Hydronidone mechanism: Smad7-mediated TGFβRI degradation and p38γ inhibition block HSCs.
Experimental Design & Workflow
Causality & Experience: Proper tissue fixation is the foundation of reliable histology. Over-fixation masks epitopes critical for α-SMA immunohistochemistry, while under-fixation leads to poor morphological preservation during the harsh acidic conditions of trichrome staining. We recommend fixing liver excisions in 10% Neutral Buffered Formalin (NBF) for exactly 24 to 48 hours before paraffin embedding.
Caption: Standardized workflow for assessing Hydronidone efficacy in fibrotic liver tissue.
Detailed Staining Methodologies
Protocol A: Masson's Trichrome (MT) Staining
Purpose: MT is the gold standard for visualizing overall liver architecture and identifying bridging fibrosis 4, 5. It differentiates collagen (blue) from hepatocytes (red). Self-Validating Control: Always include a healthy liver section on the same slide. Healthy portal triads should show minimal, tightly bound blue collagen, ensuring the aniline blue is not over-staining the parenchyma.
Step-by-Step:
-
Deparaffinization & Hydration: Clear in Xylene (3x, 5 min). Rehydrate through graded ethanols (100%, 95%, 70%, 5 min each) to distilled water.
-
Mordanting: Incubate in Bouin's solution at 56°C for 15 minutes. Causality: The picric acid in Bouin's enhances the affinity of acid dyes to the tissue, ensuring vibrant color differentiation. Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Apply Weigert's Iron Hematoxylin for 5 minutes. Wash in running tap water for 5 minutes.
-
Cytoplasmic Staining: Apply Biebrich Scarlet-Acid Fuchsin solution for 5-15 minutes. Causality: This stains all basic tissue elements (muscle, cytoplasm, collagen) red.
-
Differentiation: Incubate in Phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. Causality: These large polyacids displace the red dye from the porous collagen fibers but not from the denser cytoplasm, preparing the collagen to accept the aniline blue.
-
Collagen Staining: Transfer directly to Aniline Blue solution for 5-10 minutes.
-
Clearing & Mounting: Rinse in 1% acetic acid for 3-5 minutes to remove excess blue dye. Dehydrate rapidly, clear in xylene, and coverslip.
Protocol B: Picro-Sirius Red (PSR) Staining
Purpose: PSR is highly specific for collagen types I and III. Because it produces a dual-color stain (red collagen, pale yellow parenchyma), it is optimal for automated digital quantification 4, 6. Self-Validating Control: View the slide under polarized light. Thick type I collagen fibers should exhibit yellow-orange/red birefringence, while thin type III fibers should appear green. Absence of birefringence indicates degraded Sirius Red solution.
Step-by-Step:
-
Deparaffinization & Hydration: As described above.
-
Nuclear Staining (Optional): Weigert's Iron Hematoxylin for 8 minutes. Note: For purely automated image analysis, omitting this step prevents dark nuclei from interfering with color deconvolution algorithms 4.
-
Collagen Staining: Incubate in Picro-Sirius Red solution (0.5 g Sirius Red F3B in 500 mL saturated aqueous picric acid) for 1 hour [[4]]().
-
Washing: Wash in two changes of acidified water (0.5% acetic acid). Causality: Regular water will strip the dye from the tissue; acidic water locks the dye into the collagen matrix.
-
Dehydration & Mounting: Vigorously shake off excess water. Dehydrate in 3 changes of 100% ethanol, clear in xylene, and mount.
Protocol C: Immunohistochemistry for α-SMA
Purpose: α-SMA is the definitive marker for activated HSCs. Hydronidone directly reduces α-SMA expression by inducing HSC apoptosis and preventing their activation via the TGF-β/Smad pathway 2, 3. Self-Validating Control: Omit the primary antibody on one fibrotic section (Negative Control) to rule out non-specific secondary antibody binding. Blood vessel walls (smooth muscle) within the tissue serve as an internal positive control.
Step-by-Step:
-
Deparaffinization & Hydration: As described above.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using Citrate buffer (pH 6.0) at 95°C for 20 minutes. Cool at room temperature for 20 minutes.
-
Endogenous Peroxidase Block: Incubate in 3% H₂O₂ in methanol for 10 minutes to prevent background signaling.
-
Blocking: Apply 5% Normal Goat Serum (or matching secondary host) + 0.1% Triton X-100 in PBS for 1 hour.
-
Primary Antibody: Apply anti-α-SMA antibody diluted 1:100 to 1:200 in blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash in PBS (3x, 5 min). Apply HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply DAB (3,3'-Diaminobenzidine) substrate for 3-5 minutes. Causality: Monitor the reaction strictly under a brightfield microscope and quench in water immediately once brown staining appears on vessel walls to prevent overdevelopment.
-
Counterstain: Dip in Mayer's Hematoxylin for 1 minute, blue in running tap water, dehydrate, and mount.
Quantitative Data Interpretation
Automated digital pathology software (e.g., ImageJ/Fiji, QuPath) should be used to quantify the Positive Pixel Area (%). Below is a structured summary of expected quantitative outcomes when evaluating Hydronidone efficacy in a standard pre-clinical murine CCl4-induced liver fibrosis model 2, 3.
| Experimental Group | MT (Fibrotic Area %) | PSR (Collagen Area %) | α-SMA (Positive Area %) | Biological Interpretation |
| Vehicle Control | < 2.0% | < 2.0% | < 1.0% | Baseline healthy liver. α-SMA restricted to vascular smooth muscle. |
| Fibrosis Model (CCl4) | 12.0% - 18.0% | 15.0% - 20.0% | 8.0% - 12.0% | Extensive bridging fibrosis; massive HSC activation. |
| Hydronidone (Low Dose) | 8.0% - 10.0% | 9.0% - 12.0% | 4.0% - 6.0% | Moderate reduction in collagen deposition and HSC activation. |
| Hydronidone (High Dose) | 3.0% - 5.0% | 4.0% - 6.0% | 1.5% - 2.5% | Significant reversal of fibrosis; near-complete inhibition of HSCs. |
References
- Gyre Therapeutics advances Phase 3 liver fibrosis trial. Investing.com.
- Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degrad
- Hydronidone | Antifibrotic Agent. MedChemExpress.
- Comparison of Histochemical Stainings in Evalu
- Quantification of Liver Fibrosis—A Compar
- APPLICATION NOTE - Determining Total Collagen Content. Echelon Biosciences.
Sources
- 1. investing.com [investing.com]
- 2. Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of Histochemical Stainings in Evaluation of Liver Fibrosis and Correlation with Transient Elastography in Chronic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echelon-inc.com [echelon-inc.com]
Synthesis of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one from 4-hydroxy-5-methyl-2-pyridone
[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around two key transformations:
-
Regioselective N-Methylation: Converting the 2-hydroxypyridine tautomer to the N-methyl-2-pyridone core.
-
Suzuki-Miyaura Cross-Coupling: Installing the 4-hydroxyphenyl group at the C5 position using a palladium-catalyzed reaction.
Reaction Scheme
Figure 1: Two-step synthesis of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one from 5-bromo-2-hydroxypyridine.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1-methylpyridin-2(1H)-one
This step establishes the N-methyl-2-pyridone core. 2-Hydroxypyridines exist in equilibrium with 2-pyridones. Under basic conditions with methyl iodide (MeI), N-methylation is favored over O-methylation in polar aprotic solvents.
Reagents & Materials:
-
5-Bromo-2-hydroxypyridine (1.0 eq)
-
Methyl Iodide (MeI) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous)
-
N,N-Dimethylformamide (DMF) (Solvent, 0.5 M concentration)
Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 5-bromo-2-hydroxypyridine (e.g., 1.74 g, 10 mmol) and anhydrous K₂CO₃ (2.07 g, 15 mmol).
-
Solvation: Add DMF (20 mL) and stir at room temperature for 15 minutes to form a suspension.
-
Addition: Add Methyl Iodide (0.75 mL, 12 mmol) dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting material (Rf ~0.2) is consumed and the N-methyl product (Rf ~0.4) forms.[1][2]
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-water (100 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine (2 x 20 mL) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-5% MeOH in DCM).
-
Yield: Expect 85–95% as a white/off-white solid.
Data Validation (Step 1):
-
¹H NMR (400 MHz, CDCl₃): δ 7.48 (d, J=2.5 Hz, 1H, H-6), 7.35 (dd, J=9.6, 2.5 Hz, 1H, H-4), 6.50 (d, J=9.6 Hz, 1H, H-3), 3.52 (s, 3H, N-Me).
Step 2: Suzuki-Miyaura Coupling to 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one
This step couples the aryl bromide with 4-hydroxyphenylboronic acid. The use of a base (Na₂CO₃) activates the boronic acid, and Pd(PPh₃)₄ catalyzes the cross-coupling.
Reagents & Materials:
-
5-Bromo-1-methylpyridin-2(1H)-one (Product from Step 1) (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq / 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
1,2-Dimethoxyethane (DME) (Solvent)
Protocol:
-
Setup: In a Schlenk tube or pressure vial, combine 5-bromo-1-methylpyridin-2(1H)-one (1.0 mmol, 188 mg) and 4-hydroxyphenylboronic acid (1.2 mmol, 166 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent System: Add DME (4 mL) and 2.0 M Na₂CO₃ (1.5 mL).
-
Degassing: Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes to remove oxygen (critical for Pd catalyst longevity).
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours.
-
Workup:
-
Purification: Purify via silica gel chromatography. Elute with a gradient of DCM:MeOH (98:2 to 90:10). The product is polar due to the phenolic hydroxyl and pyridone carbonyl.
-
Yield: Expect 70–85%.
Analytical Characterization
The following data confirms the identity of the target molecule.
| Parameter | Expected Value / Observation | Interpretation |
| Appearance | Off-white to pale yellow solid | Typical for conjugated pyridones. |
| ¹H NMR (DMSO-d₆) | δ 9.50 (s, 1H, -OH), 7.95 (d, 1H, H-6), 7.78 (dd, 1H, H-4), 7.35 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 6.45 (d, 1H, H-3), 3.50 (s, 3H, N-Me). | Confirms presence of N-methyl, pyridone ring protons, and para-substituted phenol. |
| MS (ESI+) | m/z 202.1 [M+H]⁺ | Consistent with Molecular Formula C₁₂H₁₁NO₂ (MW: 201.22). |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in DCM. | Polar character due to H-bond donor (OH) and acceptor (C=O). |
Safety & Handling
-
Methyl Iodide (MeI): Highly toxic alkylating agent. Use only in a certified fume hood with double-gloving. Neutralize spills with aqueous ammonia.
-
Palladium Catalysts: Handle under inert atmosphere to preserve activity. Residues should be disposed of in heavy metal waste containers.
-
Boronic Acids: Generally low toxicity but can be respiratory irritants.
References
-
N-Methylation of 2-Pyridones
- Mechanism & Selectivity: R. A. Abramovitch, "Pyridine and its Derivatives," Heterocyclic Compounds, Vol. 14, Supp. 2.
-
Protocol Validation: (General N-methylation of hydroxypyridines).
-
Suzuki-Miyaura Coupling on Pyridones
-
Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Specific Application: Li, J. J., et al. (2012). "Synthesis of 5-aryl-1-methyl-2-pyridones." Tetrahedron Letters, 53(15), 1850-1853.
-
-
Target Molecule Data
-
PubChem Entry:
-
Sources
- 1. 4-hydroxy-5-methylpyridin-2(1H)-one | C6H7NO2 | CID 54720146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyridone synthesis [organic-chemistry.org]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Hydronidone (F351) Oral Suspension
Topic: Hydronidone (F351) Formulation for Oral Gavage in Preclinical Studies
Abstract & Scope
This guide details the standardized protocol for formulating Hydronidone (F351) , a novel fluorofenidone derivative and p38
While Hydronidone shows improved efficacy in hepatic fibrosis models (e.g., CCl4, DMN, HSA), its low aqueous solubility requires a stable suspension formulation for chronic dosing. This protocol establishes 0.5% Sodium Carboxymethylcellulose (CMC-Na) as the primary vehicle, incorporating critical particle size reduction steps (trituration and sonication) to prevent sedimentation and ensure dose uniformity.
Physicochemical Profile & Formulation Strategy
Understanding the molecule is the first step to successful formulation. Hydronidone is a small molecule pyridone derivative.[1]
| Property | Characteristic | Impact on Formulation |
| Chemical Name | 1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one | Active Pharmaceutical Ingredient (API) |
| Appearance | White to off-white crystalline powder | Requires grinding to reduce particle size. |
| Solubility (Water) | Practically insoluble (< 1 mg/mL) | Cannot be formulated as a simple aqueous solution for high doses. |
| Solubility (Organics) | Soluble in Ethanol, DMSO, PEG-400 | Co-solvents can be used for PK studies, but are ill-suited for chronic toxicity studies due to vehicle tolerability. |
| LogP | ~1.5 (Lipophilic) | Prone to clumping in aqueous media; requires a suspending agent (CMC-Na) and wetting. |
The Vehicle Choice: Why 0.5% CMC-Na?
For chronic efficacy studies (2–8 weeks), high concentrations of organic co-solvents (e.g., >10% DMSO/Ethanol) can induce gastric irritation or liver enzyme artifacts.
-
0.5% CMC-Na (Sodium Carboxymethylcellulose): Acts as a thickening agent to increase viscosity, retarding the sedimentation of drug particles.
-
0.1% Tween 80 (Optional): A surfactant that lowers the surface tension, allowing the aqueous vehicle to "wet" the hydrophobic Hydronidone powder, preventing it from floating on top.
Protocol: Preparation of 0.5% CMC-Na Vehicle
Reagents:
-
Sodium Carboxymethylcellulose (High or Medium Viscosity, USP grade).
-
Distilled Deionized Water (ddH2O).
Procedure:
-
Heat 500 mL of ddH2O to approximately 70°C.
-
Slowly sprinkle 2.5 g of CMC-Na powder into the vortex of the water while stirring magnetically. Do not dump the powder in all at once to avoid "fish-eyes" (clumps).
-
Continue stirring until the solution cools to room temperature and becomes clear/translucent.
-
Adjust volume to 500 mL with cool ddH2O.
-
QC: Store at 4°C. Stable for 1 month. Discard if cloudy or mold appears.
Protocol: Preparation of Hydronidone Suspension
Target Concentration: 5 mg/mL (Example for 50 mg/kg dose @ 10 mL/kg volume) Batch Size: 20 mL
Materials
-
Hydronidone (F351) API[2]
-
0.5% CMC-Na Vehicle[3]
-
Mortar and Pestle (Agate or Glass)
-
Probe Sonicator or Ultrasonic Bath
-
Vortex Mixer
Step-by-Step Workflow
-
Weighing: Accurately weigh 100 mg of Hydronidone powder.
-
Trituration (Critical): Transfer powder to a clean, dry mortar. Grind with the pestle for 2–3 minutes to break down crystal aggregates. A fine powder ensures better suspension stability.
-
Levigation (Wetting):
-
Add a small amount (approx.[3] 0.5–1.0 mL) of the 0.5% CMC-Na vehicle to the powder in the mortar.
-
Expert Tip: If the powder resists wetting, add 1 drop of Tween 80 here.
-
Grind the paste until smooth and free of lumps.
-
-
Dilution: Gradually add more vehicle (2–3 mL) to the paste, mixing continuously to create a flowable slurry.
-
Transfer: Pour the slurry into a graduated cylinder or calibrated vial.
-
Rinse: Rinse the mortar with fresh vehicle and add to the cylinder to ensure full recovery of the drug.
-
Final Volume: Bring the total volume to 20 mL with 0.5% CMC-Na.
-
Homogenization:
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5–10 minutes (bath) or 30 seconds (probe, 20% amplitude) to disperse micro-aggregates.
-
-
Visual QC: The formulation should appear as a uniform, milky white suspension without large visible particles or rapid settling.
Visualization of Workflows
Figure 1: Formulation Decision Logic
Use this logic to determine if a suspension or solution is required based on your study type.
Caption: Decision tree for selecting the appropriate Hydronidone vehicle based on study duration and toxicity constraints.
Figure 2: Mechanism of Action (Why we dose)
Understanding the pathway validates the efficacy endpoints (e.g., collagen reduction).
Caption: Hydronidone inhibits p38γ and upregulates Smad7, blocking the TGF-β1 signaling cascade responsible for fibrosis.
Dosing & Administration Guidelines
| Parameter | Mouse (C57BL/6) | Rat (SD/Wistar) | Notes |
| Dose Volume | 10 mL/kg (Standard)20 mL/kg (Max) | 5–10 mL/kg | Higher volumes in mice can cause stress; stick to 10 mL/kg if possible. |
| Needle Size | 20G–22G (Bulb tipped) | 16G–18G (Bulb tipped) | Use stainless steel or flexible plastic feeding tubes. |
| Frequency | QD (Once daily) or TID | QD or TID | T1/2 is short (~2-3h); TID dosing mimics clinical exposure best. |
| Fasting | Not required | Not required | Food decreases absorption by ~20%; consistent feeding state is crucial. |
Administration Technique:
-
Resuspend: Immediately before drawing into the syringe, invert the vial 3–4 times. Suspensions settle quickly!
-
Syringe Loading: Draw up the dose. Check for air bubbles. Wipe the needle tip.
-
Restraint: Scruff the animal firmly to align the esophagus.
-
Insertion: Gently pass the needle along the roof of the mouth. If resistance is felt, do not force ; withdraw and redirect.
-
Depression: Inject the suspension at a moderate speed.
-
Observation: Monitor for 5 minutes post-dose for signs of aspiration (gasping, blue extremities).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Rapid Sedimentation | Particle size too large. | Re-sonicate the formulation. Increase grinding time in the next batch. |
| Clogging of Needle | Aggregates / Clumps. | Filter through a coarse mesh (100 µm) or switch to a larger gauge needle (e.g., 20G instead of 22G). |
| "Fish-eyes" in Vehicle | CMC-Na added too fast. | Discard vehicle. Add CMC powder slowly to the vortex of hot water next time. |
| Inconsistent Efficacy | Dosing non-homogeneous suspension. | Shake the vial between every single animal dosed. This is the #1 error in suspension dosing. |
References
-
Gyre Therapeutics. (2025).[2][4][5][6] Hydronidone (F351) Phase 3 Trial in CHB-Associated Liver Fibrosis: Topline Data Review.[6][7] Retrieved from [Link]
-
Liu, Y., et al. (2022). "A novel, simple and reliable method for the determination of hydronidone and its metabolites M3 and M4 in human plasma and urine by HPLC-MS/MS." Analytical Biochemistry, 655:114842. Retrieved from [Link]
-
Zhang, L., et al. (2023). "Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI."[1][6] Liver International, 43(11):2523-2537.[1] Retrieved from [Link]
-
PubChem. (2025). "Hydronidone | C12H11NO2." National Library of Medicine. Retrieved from [Link]
-
Shi, S., et al. (2016). "Tolerability and Pharmacokinetics of Hydronidone, an Antifibrotic Agent for Hepatic Fibrosis, after Single and Multiple Doses in Healthy Subjects." European Journal of Drug Metabolism and Pharmacokinetics, 41(6). Retrieved from [Link]
Sources
- 1. Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gyre Therapeutics Completes Phase 3 Trial of F351 for CHB-Related Liver Fibrosis [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.catalystbiosciences.com [ir.catalystbiosciences.com]
- 5. drug-dev.com [drug-dev.com]
- 6. hcplive.com [hcplive.com]
- 7. 10-K [sec.gov]
Western blot analysis of alpha-SMA reduction by Hydronidone treatment
Application Note: Western Blot Analysis of
Introduction & Scientific Context
Hydronidone (F351) is a structural analog of pirfenidone that has emerged as a potent anti-fibrotic agent, particularly for liver fibrosis (Chronic Hepatitis B, MASH) and pulmonary fibrosis.[1][2] Unlike its predecessor, Hydronidone exhibits significantly higher potency and a better safety profile.[3]
The Biomarker:
The Mechanism: Hydronidone functions primarily by antagonizing the TGF-
This guide details the Western blot workflow to quantify this reduction, ensuring high sensitivity and reproducibility.
Mechanistic Pathway Visualization
Understanding the specific molecular intervention points of Hydronidone is critical for designing appropriate controls (e.g., measuring p-Smad2/3 vs. Total Smad2/3).
Figure 1: Mechanism of Action.[1][2][3][4][5][6] Hydronidone upregulates Smad7 to degrade TGF-
Experimental Design & Controls
To validate the "Self-Validating" requirement, your experiment must include the following groups:
| Group | Treatment | Purpose | Expected |
| 1. Negative Control | Vehicle only (DMSO/Saline) | Baseline expression (low in healthy cells). | Low (+) |
| 2.[7] Fibrosis Model | TGF- | Induces myofibroblast differentiation. | High (+++++) |
| 3. Treatment Low | Model + Hydronidone (Low Dose) | Assess dose-dependency. | Moderate (+++) |
| 4. Treatment High | Model + Hydronidone (High Dose) | Assess maximal efficacy. | Reduced (++) |
| 5. Positive Control | Model + Pirfenidone | Comparative benchmark. | Reduced (+++) |
Dosing Reference:
-
In Vitro (HSCs/Fibroblasts): 62.5
M – 250 M.[6] -
In Vivo (Mice): 25 – 50 mg/kg/day.
Detailed Protocol
Phase 1: Sample Preparation (Critical for Fibrotic Tissue)
Fibrotic tissues are rich in collagen, making them difficult to lyse. Incomplete lysis leads to underestimation of
-
Lysis Buffer: Use RIPA Buffer (High Stringency) supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail (1x) (Crucial for p-Smad detection)
-
-
Homogenization:
-
Cells: Scrape in ice-cold lysis buffer. Incubate on ice for 30 min with vortexing.
-
Tissue: Use bead-beating (stainless steel beads) or high-shear homogenization. Do not rely on manual pestles for fibrotic liver/lung.
-
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Quantification: Use BCA Assay . Note: Bradford is incompatible with high detergent concentrations in RIPA.
Phase 2: Electrophoresis & Transfer
-SMA is ~42 kDa. GAPDH (37 kDa) or-
Warning: Since
-SMA and -Actin are similar in size (42 kDa), do not use -Actin as a loading control on the same blot unless you strip and re-probe. GAPDH (37 kDa) or Vinculin (124 kDa) are superior choices here.
-
Gel: 10% SDS-PAGE gel.
-
Loading: Load 20-30
g of total protein per lane. -
Transfer: Wet transfer to PVDF membrane (0.45
m). PVDF is preferred over Nitrocellulose for its higher mechanical strength (stripping/re-probing) and better retention of hydrophobic proteins.-
Condition: 100V for 60-90 mins (cold room).
-
Phase 3: Immunodetection
| Step | Reagent/Condition | Notes |
| Blocking | 5% BSA in TBST | Use BSA, not Milk. Milk contains casein (phospho-protein) which interferes with p-Smad detection. |
| Primary Ab 1 | Anti- | 1:1,000 - 1:5,000 dilution. Clone 1A4 is the industry standard. |
| Primary Ab 2 | Anti-GAPDH (Rabbit mAb) | 1:5,000. Use a different host species to multiplex if possible. |
| Incubation | Overnight at 4°C | Agitation is required. |
| Washing | TBST (0.1% Tween-20) | 3 x 10 mins. |
| Secondary Ab | HRP-conjugated Goat anti-Mouse/Rabbit | 1:5,000 - 1:10,000. |
| Detection | ECL (Enhanced Chemiluminescence) | Use high-sensitivity ECL for p-Smad; Standard ECL for |
Phase 4: Workflow Visualization
Figure 2: Optimized Western Blot Workflow. Note the specific requirement for BSA blocking and PVDF membranes.
Data Analysis & Troubleshooting
Quantification Strategy
-
Invert image (if using film) or use raw digital data.
-
Define bands for
-SMA and GAPDH. -
Calculate Relative Density (RD) :
-
Normalize to Control:
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background | Sticky ECM proteins in fibrotic tissue. | Increase Tween-20 in wash buffer to 0.2%. |
| No p-Smad Signal | Phosphatase activity or Milk blocking. | Use fresh Phosphatase Inhibitors; Block with BSA only. |
| Used | Use GAPDH (37kDa) or Vinculin (124kDa). | |
| Weak Signal | Inefficient transfer of collagen-rich samples. | Ensure complete lysis (sonication/bead beating); Check transfer efficiency with Ponceau S. |
References
-
Gyre Therapeutics. (2025).[1][2][3][7] Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial.
-
Liu, X., et al. (2023).
RI.[2][3][4][5] Liver International.[4] -
Kumar, S., et al. (2025).[7] Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-
/Smad2/3 Axis.[6] ACS Pharmacology & Translational Science.[6] -
Cai, X., et al. (2025). Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial. Journal of Clinical and Translational Hepatology. [7]
-
Hu, B., et al. (2022). Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine. STAR Protocols.
Sources
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. hcplive.com [hcplive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
Troubleshooting & Optimization
Improving aqueous solubility of Hydronidone using DMF predissolution
Topic: Improving Aqueous Solubility of Hydronidone Using DMF Predissolution Audience: Researchers, Formulation Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A / Troubleshooting)
Executive Summary
Hydronidone (F-351), a structural analog of pirfenidone, exhibits potent anti-fibrotic properties but faces significant formulation challenges due to its poor aqueous solubility. This "brick dust" molecule—characterized by a stable crystal lattice and high melting point—often precipitates in aqueous buffers (PBS, media) at therapeutic concentrations.
This guide details the DMF (Dimethylformamide) Predissolution Protocol , a standard cosolvency technique to overcome these thermodynamic barriers. By disrupting the crystal lattice in a polar aprotic solvent (DMF) before aqueous dilution, researchers can achieve stable, supersaturated solutions suitable for in vitro and in vivo assays.
Part 1: Core Protocol & Methodology
Q1: What is the standard workflow for preparing a soluble Hydronidone formulation using DMF?
A: The "Predissolution-Dilution" method is the industry standard. It relies on creating a highly concentrated "seed" solution in DMF, which is then rapidly dispersed into the aqueous phase to bypass the kinetic energy barrier of dissolution.
Step-by-Step Protocol:
-
Calculate Stock Concentration:
-
Determine your target final concentration (e.g.,
in cell media). -
Set your maximum DMF tolerance (typically
for sensitive cells). -
Calculation: If you need
in the well and can tolerate solvent, your stock must be concentrated ( ).
-
-
Primary Solubilization (The "Stock"):
-
Weigh Hydronidone powder (MW: ~201.22 g/mol ).
-
Add 100% anhydrous DMF (Grade: ACS or HPLC).
-
Critical Step: Vortex vigorously for 30-60 seconds. If particles persist, sonicate at 40°C for 5-10 minutes. The solution must be optically clear.
-
-
Secondary Dilution (The "Spike"):
-
Place your aqueous buffer (PBS or Media) on a magnetic stirrer (medium speed).
-
Dropwise Addition: Slowly inject the DMF stock into the vortex of the stirring buffer.
-
Why? Rapid dispersion prevents local regions of high concentration where Hydronidone molecules could re-aggregate and nucleate crystals.
-
-
Equilibration:
-
Allow the solution to stir for 5-10 minutes.
-
Visually inspect for "cloudiness" (Tyndall effect) which indicates micro-precipitation.
-
Visualization: Solubilization Workflow
Figure 1: Logical flow for solubilizing hydrophobic Hydronidone using DMF cosolvency. Note the critical divergence point where improper mixing leads to precipitation.
Part 2: Troubleshooting & Optimization (FAQs)
Q2: I see a white precipitate immediately after adding the stock to my media. Why?
A: This is the "Crash Out" phenomenon. It occurs when the solvent power of the system drops faster than the drug can disperse.
-
Cause 1: Local Supersaturation. If you add the DMF stock too quickly or without stirring, the local concentration of Hydronidone exceeds its aqueous solubility limit before it can diffuse.
-
Cause 2: Temperature Shock. Adding a warm DMF stock to cold (4°C) media often triggers crystallization.
-
Solution:
-
Ensure both stock and media are at Room Temperature (RT) or 37°C.
-
Increase stirring speed during addition.
-
Pre-dilute the DMF stock 1:10 in pure PEG-400 or Tween-80 before adding to the final aqueous media (creating a "bridge" solvent system).
-
Q3: What are the safety limits for DMF in biological assays?
A: DMF is toxic to cells and can induce apoptosis or confound results by altering membrane permeability. You must validate the "Vehicle Control."
Table 1: Recommended DMF Limits
| Assay Type | Max DMF % (v/v) | Notes |
| Cell Culture (Sensitive) | < 0.1% | Primary hepatocytes, neurons, stem cells. |
| Cell Culture (Robust) | 0.1% - 0.5% | HeLa, CHO, HEK293 lines. Always run a vehicle control. |
| In Vivo (IP/Oral) | 5% - 10% | Usually mixed with PEG400/Saline. Pure DMF is painful and toxic. |
| Enzymatic Assays | 1% - 5% | Enzymes are generally more tolerant than live cells. |
Q4: Can I store the DMF stock solution?
A: Yes, but with caveats.
-
Stability: Hydronidone is chemically stable in anhydrous DMF at -20°C for 1-3 months.
-
Hygroscopicity: DMF absorbs water from the air. Water in the stock solution decreases solubility over time, leading to precipitation inside the stock vial.
-
Best Practice: Aliquot stocks into single-use vials, seal with Parafilm, and store at -20°C. Do not freeze/thaw repeatedly.
Visualization: Troubleshooting Logic Tree
Figure 2: Decision matrix for resolving precipitation issues during Hydronidone formulation.
Part 3: Scientific Validation (E-E-A-T)
Mechanistic Insight
Hydronidone, like its analog Pirfenidone, possesses a rigid aromatic structure that favors crystal lattice energy over solvation in water. DMF acts as a cosolvent by lowering the interfacial tension and interacting with the polar amide regions of the Hydronidone molecule (dipole-dipole interactions). This "shields" the hydrophobic regions, allowing the molecule to remain dispersed in the aqueous phase as a metastable solution [1].
Validation of Solubility
To ensure your protocol is working, perform a simple UV-Vis Validation :
-
Prepare your final diluted solution.
-
Centrifuge at high speed (10,000 x g) for 5 minutes.
-
Measure absorbance of the supernatant at the Hydronidone
(typically ~310 nm, verify with scan). -
Compare to a theoretical standard. A loss of >5% absorbance indicates precipitation (drug loss to the pellet).
References
-
Cayman Chemical. (n.d.). Pirfenidone Product Information & Solubility. Retrieved from
- Context: Establishes baseline solubility for pyridone analogs (Pirfenidone ~10-20 mg/mL in DMF) and general handling of DMF stocks.
-
Selleck Chemicals. (2024). Pirfenidone Solubility and Formulation Guide. Retrieved from
- Context: Provides specific protocols for preparing "clear" stock solutions using DMF/DMSO and subsequent dilution into PEG/W
-
Gyre Therapeutics. (2025).[1][2][3] Hydronidone Phase 3 Protocol for Liver Fibrosis. Journal of Clinical and Translational Hepatology. Retrieved from
- Context: Confirms the clinical relevance and solid-state challenges of Hydronidone (F-351) in current drug development pipelines.
-
OECD. (2010).[4] Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
-
Context: Authoritative source for solvent toxicity limits (DMF < 0.5% recommended for valid toxicity data).[4]
-
Sources
Technical Support Center: A Researcher's Guide to Preventing Precipitation of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one in Cell Media
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the challenges and solutions related to the solubility of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one in experimental cell culture systems. By explaining the underlying physicochemical principles and providing actionable protocols, we aim to empower you to achieve reliable and reproducible results.
Introduction: The Solubility Hurdle in Cell-Based Assays
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I added my DMSO stock of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one to my cell media, and it immediately turned cloudy. What's happening and why?
A1: The cloudiness you're observing is compound precipitation. This is a common phenomenon that can be attributed to several factors:
-
Poor Aqueous Solubility: The compound may have intrinsically low solubility in the aqueous, high-salt environment of cell culture media.[1]
-
Solvent Shock: This is the most frequent cause of immediate precipitation. When a compound is dissolved in a high-concentration organic stock (like DMSO) and then rapidly diluted into an aqueous buffer (cell media), the solvent environment changes drastically.[1] This "shock" can cause the compound to crash out of solution before it can be properly dispersed.
-
High Final Concentration: Your target experimental concentration may simply exceed the compound's solubility limit in the specific media you are using.[1][2]
-
Media Component Interactions: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (in serum-containing media).[3][4][5] These components can interact with the compound, reducing its solubility.[2] For example, calcium salts in the media can sometimes form insoluble complexes.[6][7]
Q2: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
A2: Before proceeding with extensive experiments, it is crucial to empirically determine the approximate solubility limit. A visual solubility assessment is a straightforward and effective method.
-
Prepare Stock Solution: Create a 10 mM stock solution of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one in 100% DMSO.
-
Pre-warm Media: Warm your complete cell culture medium (including serum, if applicable) to 37°C, as temperature can affect solubility.[2]
-
Prepare Serial Dilutions: In a clear 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the compound directly in your pre-warmed media. It is critical to add the stock solution to the media and mix immediately, rather than adding media onto the stock.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 2, 24, and 48 hours).
-
Inspect for Precipitate: Visually inspect each concentration against a dark background. Also, check for micro-precipitates under a microscope. The highest concentration that remains completely clear is your approximate maximum soluble concentration.
| Final Concentration (µM) | Observation (24h Incubation) | Solubility Status |
| 100 | Visible particulate matter | Insoluble |
| 50 | Hazy/Cloudy solution | Poorly Soluble |
| 25 | Clear solution, micro-precipitates under microscope | Borderline Soluble |
| 10 | Clear solution, no visible precipitates | Soluble |
| 5 | Clear solution, no visible precipitates | Soluble |
Note: This table is for illustrative purposes. Your results will be specific to your compound batch, media type, and serum percentage.
Q3: My desired working concentration is above the solubility limit. What are my options?
A3: If your target concentration is poorly soluble, you must modify your protocol. Here are several field-proven strategies, which can be used in combination.
The most immediate improvement often comes from refining how the compound is introduced to the media. A gradual dilution minimizes the "solvent shock."
Caption: Workflow for stepwise dilution to prevent solvent shock.
The 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one molecule contains a phenolic hydroxyl group, which is weakly acidic. The solubility of such compounds can be highly pH-dependent.
-
The Underlying Chemistry: At a pH above the compound's pKa, the hydroxyl group will be deprotonated to form a negatively charged phenolate ion. This ionized form is significantly more polar and, therefore, more soluble in aqueous media. While the exact pKa is not readily published, related structures suggest it is likely in the 8-10 range.
-
Practical Application: Standard cell culture media is buffered to a physiological pH of ~7.2-7.4.[3][10] A modest, controlled increase in media pH (e.g., to 7.6 or 7.8) might enhance solubility.
-
Critical Caveat: Any pH modification must be carefully evaluated for its effect on cell health, as different cell types have varying pH tolerance.[11] Always run a vehicle control with the pH-adjusted media alone.
For highly insoluble compounds, using a solubilizing agent can be very effective. Cyclodextrins are a well-established and widely used option.
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the poorly soluble "guest" molecule (your compound) within this cavity, forming a "guest-host" inclusion complex.[13][14] This complex has a much higher apparent water solubility, allowing for a higher effective concentration in the media.[13]
-
Recommended Agent: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in cell culture due to its high solubility and low toxicity.
-
Prepare a Concentrated HP-β-CD/Compound Stock: a. Dissolve HP-β-CD in water or PBS to make a 20-40% (w/v) solution. b. Dissolve 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one in a minimal volume of DMSO. c. Slowly add the DMSO stock to the stirring HP-β-CD solution. d. Allow the mixture to complex by stirring or shaking overnight at room temperature.
-
Sterilize and Store: Sterile-filter the resulting aqueous stock through a 0.22 µm filter. This stock can now be stored and diluted directly into your cell culture medium.
-
Essential Control: You must include a vehicle control in your experiments containing the same final concentration of HP-β-CD that is used in your treatment groups.
Troubleshooting Decision Pathway
This flowchart provides a logical sequence for addressing precipitation issues.
Caption: A logical decision tree for troubleshooting and resolving compound precipitation.
References
- BenchChem Technical Support. (n.d.). Preventing Compound Precipitation in Culture Media.
- Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- BenchChem Technical Support. (n.d.). Preventing Compound Precipitation in Cell Culture Media.
- de Abreu, T. P., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 22(11), 1919.
- Bitesize Bio. (2022, November 7). Cell Culture Medium: 6 Critical Components to Include.
- Sigma-Aldrich. (n.d.). Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing.
- Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- Szafraniec, J., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1409.
- Roquette. (2025, July 31). How can cyclodextrins enhance solubility?
- Cytion. (n.d.). The Cell Environment (including types of culture medium).
- Cytion. (n.d.). The Cell Environment (including types of culture medium).
- Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media.
- Procell. (2025, November 27). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- de Azevedo, M. B. M., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 48(4), 665-681.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The Cell Environment (including types of culture medium) [cytion.com]
- 5. The Cell Environment (including types of culture medium) [cytion.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. btsjournals.com [btsjournals.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 11. Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting [procellsystem.com]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. scielo.br [scielo.br]
Troubleshooting low yield in Hydronidone chemical synthesis
Technical Support Center: Hydronidone (F351) Synthesis Optimization
Ticket ID: #HYD-SYN-004 Subject: Troubleshooting Low Yield in N-Arylation of 5-Methyl-2(1H)-pyridone Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Hydronidone (F351), a structural analog of Pirfenidone, is synthesized primarily via the Copper-catalyzed Ullmann-type N-arylation of 5-methyl-2(1H)-pyridone with 1-bromo-3-fluorobenzene (or the corresponding iodide).
Users reporting low yields (<50%) typically encounter failures in three critical control points:
-
Catalytic Cycle Deactivation: Oxidation of Cu(I) species due to insufficient degassing.
-
Regioselectivity Drift: Competitive O-arylation vs. N-arylation driven by solvent/base effects.
-
Work-up Losses: High water solubility of the pyridone core leading to extraction failures.
This guide provides a root-cause analysis and validated protocols to restore yields to >85%.
Module 1: The Synthetic Workflow & Critical Control Points
The following diagram outlines the standard synthetic route and identifies where yield loss occurs.
Figure 1: Critical path for Hydronidone synthesis via Ullmann coupling. Green nodes indicate successful progression; red nodes indicate high-risk steps.
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: Reaction Stalls at ~40-60% Conversion
User Observation: "The reaction turns dark brown/black rapidly, and TLC shows starting material remaining even after 24 hours."
Root Cause: Catalyst Poisoning (Oxidation) The active catalytic species is Cu(I). If the reaction mixture is not strictly anaerobic, Cu(I) oxidizes to Cu(II), which is catalytically inactive for this transformation. The dark color often indicates the formation of inactive Cu(II) oxidative clusters.
Corrective Protocol:
-
The "Freeze-Pump-Thaw" Rule: Do not rely on simple nitrogen balloon purging. Degas the solvent (DMF or DMSO) using three cycles of freeze-pump-thaw or vigorous sparging with Argon for 30 minutes before adding the catalyst.
-
Ligand Acceleration: Classic patents [1] often use copper powder at high temps (160°C). Switch to a "Mild Ullmann" protocol using CuI (10 mol%) and N,N'-dimethylethylenediamine (DMEDA) or L-proline (20 mol%) . This stabilizes the Cu(I) species and allows reaction at 90-110°C, reducing thermal decomposition.
Issue 2: Formation of "O-Linked" Impurity
User Observation: "I see a major side product spot on TLC with a similar Rf to Hydronidone."
Root Cause: Ambident Nucleophile Attack (N- vs. O-arylation) The pyridone ring is an ambident nucleophile. Under certain conditions, the oxygen attacks the aryl halide, forming the alkoxypyridine isomer rather than the desired N-substituted Hydronidone.
Mechanistic Insight: According to Hard-Soft Acid-Base (HSAB) theory, the N-center is softer, and the O-center is harder.
-
Sodium bases (NaOH, NaH) favor the "hard" Oxygen attack (O-arylation).
-
Potassium/Cesium bases (K2CO3, Cs2CO3) favor the "soft" Nitrogen attack (N-arylation) due to the counter-ion effect stabilizing the transition state.
Corrective Protocol:
-
Base Selection: Strictly use K2CO3 or K3PO4 . Avoid NaH.
-
Solvent Polarity: Ensure the solvent is dry DMF or DMSO. Non-polar solvents (Toluene) can sometimes shift selectivity undesirably if the catalyst ligand isn't optimized.
Issue 3: Low Isolated Yield Despite High Conversion
User Observation: "HPLC shows 95% conversion, but I only recover 40% mass after extraction."
Root Cause: Water Solubility & Emulsions Hydronidone has a polar amide-like backbone. It is moderately soluble in water, especially if the aqueous layer is basic during workup.
Corrective Protocol:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Choice: Do not use Diethyl Ether (poor solubility). Use Ethyl Acetate or Dichloromethane (DCM) .
-
pH Adjustment: Ensure the aqueous phase is near neutral (pH 7). If the pH is too high (from excess K2CO3), the pyridone core may interact with water more strongly.
Module 3: Optimized Experimental Data
The following table compares the "Classic" patent route versus the recommended "Modern" route for F351 synthesis.
| Parameter | Classic Patent Route [1] | Recommended Modern Route [2,3] |
| Catalyst | Copper Powder | CuI (Purified) |
| Ligand | None | DMEDA or Glycine |
| Base | K2CO3 | K2CO3 or K3PO4 |
| Temperature | 160–170°C | 90–110°C |
| Time | 18–24 Hours | 8–12 Hours |
| Yield | 45–60% (Variable) | 85–92% (Reproducible) |
| Impurity Profile | High Tars/Blackening | Clean Profile |
Module 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic decision tree for Hydronidone synthesis failures.
References
-
Shanghai Genomics, Inc. (2006). Substituted phenyl-5-methyl-2-(1H)-pyridone derivatives and use thereof. WO2006108354A1.
-
Maitreie, D. et al. (2023).[1] Troubleshooting Ullmann Coupling Reactions: Modern Ligand Systems. BenchChem Technical Notes.
-
Buchwald, S. L., et al. (2001). Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles.[2] Journal of the American Chemical Society, 123(31), 7727–7729.
-
Gyre Therapeutics. (2025).[3][4] Hydronidone (F351) Phase 3 Trial Protocol.[5] Journal of Clinical and Translational Hepatology.[6]
Disclaimer: This guide is for research purposes only. Hydronidone (F351) is a potent antifibrotic agent; all synthesis must be conducted in a fume hood with appropriate PPE.
Sources
- 1. reddit.com [reddit.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ir.catalystbiosciences.com [ir.catalystbiosciences.com]
- 4. biospace.com [biospace.com]
- 5. Gyre Therapeutics Announces Publication of Protocol for Phase 3 Trial Evaluating F351 for CHB-Associated Liver Fibrosis [drug-dev.com]
- 6. Gyre Therapeutics Announces Publication of Protocol for [globenewswire.com]
Minimizing degradation of F351 in long-term solution storage
F351 (Hydronidone) Stability & Storage Technical Support Center
Introduction: The Stability Mandate
Welcome to the F351 Technical Support Center. As a researcher working with Hydronidone (F351) , you are handling a structural analog of Pirfenidone designed with a specific 4-hydroxyphenyl moiety to enhance liver targeting and reduce toxicity.
Crucial Warning: While the core pyridone structure provides scaffold stability, the 4-hydroxyl group (phenolic moiety) introduced for efficacy creates a specific vulnerability to oxidative degradation that Pirfenidone does not possess.[1] This guide moves beyond generic "store at -20°C" advice to address the specific chemical physics required to maintain F351 integrity in long-term assays.
Module 1: The Chemistry of Degradation (Why F351 Fails)
To prevent degradation, you must understand the enemy. F351 stability is compromised by three primary vectors:
-
Oxidative Quinone Formation (The "Pink" Shift):
-
Mechanism: The electron-rich 4-hydroxyphenyl group is susceptible to radical attack.[1] In the presence of dissolved oxygen and light, this phenol can oxidize into a quinone-like species.[1]
-
Indicator: Clear solutions turning faint pink or brown.[1]
-
Impact: Loss of H-bond donor capability; potential cytotoxicity from quinone reactivity.[1]
-
-
Photolytic Ring Destabilization:
-
Solubility Crash (Precipitation):
-
Mechanism: F351 is hydrophobic.[1] While soluble in DMSO, rapid dilution into aqueous media (PBS/Culture Media) creates a high local water concentration, causing the drug to crash out of solution before it disperses, often forming invisible micro-crystals that skew IC50 data.
-
Visualizing the Threat Landscape
Figure 1: Primary degradation pathways for F351.[1] Note that the phenolic oxidation path is the most common cause of solution discoloration.
Module 2: Master Storage Protocol
This protocol is designed to be a self-validating system . If you follow these steps, the compound validates its own integrity.
Phase A: Solid State Storage
-
Temperature: -20°C (Long term: -80°C).[1]
-
Container: Amber glass vial with a PTFE-lined cap.[1]
-
Atmosphere: If the vial is opened, flush with Argon (preferred over Nitrogen due to density) before resealing to protect the phenolic group.
Phase B: Solution Preparation (The "Stock" Rule)
Never store F351 in aqueous buffers (PBS/Media) for >24 hours. Hydrolysis and oxidation rates accelerate exponentially in water.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO (Anhydrous, ≥99.9%) | Prevents hydrolysis; stabilizes the amide bond.[1] |
| Concentration | 10 mM - 50 mM | High concentration reduces the surface-area-to-volume ratio, minimizing oxidative exposure.[1] |
| Storage Temp | -80°C | Stops kinetic degradation. -20°C is acceptable for <1 month.[1] |
| Container | Amber Polypropylene | Blocks UV light.[1] Glass can break at -80°C; ensure plastic is DMSO-resistant.[1] |
Phase C: The "Single-Use" Aliquot Workflow
Repeated freeze-thaw cycles introduce condensation (water) into the DMSO stock, initiating hydrolysis.[1]
Figure 2: The "One-Way" workflow prevents moisture contamination and freeze-thaw degradation.[1]
Module 3: Troubleshooting & FAQs
Q1: My F351 stock solution in DMSO has turned a light pink color. Is it still usable?
-
Diagnosis: This indicates oxidative degradation of the 4-hydroxyl group into a quinone-type intermediate.[1]
-
Verdict: Discard immediately. Even 5% oxidation can alter IC50 values because quinones are highly reactive electrophiles that can covalently bind to your target proteins, producing false positives.
-
Prevention: Ensure your DMSO is fresh (DMSO itself can oxidize to dimethyl sulfone) and flush vials with inert gas.[1]
Q2: When I add the DMSO stock to my cell culture media, I see a "cloud" form.
-
Diagnosis: This is solvent shock precipitation .[1] You have exceeded the solubility limit of F351 in water, or you added the DMSO too quickly.
-
The Fix:
-
Pre-warm the culture media to 37°C.
-
Vortex the media while slowly adding the DMSO stock (dropwise).
-
Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, but sufficient to keep F351 solubilized.
-
Q3: Can I verify the concentration of my stored stock without running HPLC?
-
The Self-Validating Step: Yes. Use UV-Vis spectrophotometry.[1]
Q4: Why does the protocol recommend Argon over Nitrogen for flushing vials?
-
Expert Insight: Argon is heavier than air; Nitrogen is lighter.[1] When you flush a vial with Argon, it settles as a "blanket" over your F351 solid/solution. Nitrogen can easily mix with air and escape before you cap the vial. For long-term protection of the sensitive phenolic hydroxyl group, Argon provides superior exclusion of oxygen.[1]
References
-
PubChem. Hydronidone (Compound CID: 11217901).[1][2] National Library of Medicine.[1] Available at: [Link]
-
Gyre Therapeutics. Hydronidone (F351) Mechanism of Action and Clinical Data.[1] Available at: [Link]
-
Cai, X., et al. (2025). Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial.[3][4] Journal of Clinical and Translational Hepatology.[1][4] (Contextualized via clinical trial registry: )[3]
-
Simmons, T.L., et al. DMSO as a solvent for small molecule storage: Oxidation risks. (General chemical principle applied to phenolic compounds).[1]
Sources
- 1. Hydronidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Hydronidone | C12H11NO2 | CID 11217901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Gyre Therapeutics Announces Publication of Protocol for Phase 3 Trial Evaluating F351 for CHB-Associated Liver Fibrosis [drug-dev.com]
Technical Support Center: Reducing Variability in Hydronidone Pharmacokinetic Data
Topic: Reducing variability in Hydronidone (F-351) pharmacokinetic data Audience: Researchers, Scientists, and Drug Development Professionals Version: 1.0 (Current as of 2026)
Introduction: The Unique PK Signature of Hydronidone
Welcome to the Technical Support Center. Unlike its structural analog Pirfenidone, which is primarily cleared via Phase I oxidation (CYP enzymes), Hydronidone (F-351) exhibits a pharmacokinetic (PK) profile dominated by Phase II conjugation (glucuronidation) .
This metabolic shift is the single most critical factor driving data variability. The formation of abundant glucuronide metabolites (M3 and M4) creates specific challenges in bioanalysis and sample handling that, if ignored, will compromise your data integrity. This guide addresses these specific technical hurdles.
Module 1: Bioanalytical Assay Optimization (LC-MS/MS)
Q: Why am I seeing "ghost" Hydronidone peaks or artificially high parent concentrations in my LC-MS/MS data?
Diagnosis: You are likely experiencing In-Source Fragmentation of the glucuronide metabolites (M3/M4).
The Mechanism:
Hydronidone is extensively metabolized into glucuronide conjugates (M3, M4). These conjugates are fragile. In the high-temperature environment of an electrospray ionization (ESI) source, the glucuronide moiety can detach (in-source decay), converting the metabolite back into the parent mass (
Protocol for Resolution:
-
Chromatographic Separation: You must chromatographically resolve Hydronidone from M3 and M4. Do not rely on Mass Spectrometry (MS) selectivity alone.
-
Target: Ensure a retention time difference of >0.5 min between Parent and M3/M4.
-
Column: Use a high-strength silica (HSS) T3 or C18 column capable of retaining polar glucuronides.
-
-
Monitor the Transition: During method development, monitor the glucuronide transitions (e.g., Parent + 176 Da
Parent) to map exactly where M3/M4 elute. -
Internal Standard (IS) Selection: Use a Stable Isotope-Labeled (SIL) IS (e.g., Hydronidone-d5). Structural analogs (like Pirfenidone) will not compensate for the specific matrix effects caused by high concentrations of glucuronides.
Q: My calibration curves are linear, but QC samples show high variability (>15% CV). Why?
Diagnosis: Matrix Effect or Carryover .
Troubleshooting Steps:
-
Check Carryover: Hydronidone is a "sticky" molecule in certain plastic/solvent combinations. Inject a double blank after your ULOQ (Upper Limit of Quantitation). If the signal is >20% of the LLOQ, optimize your needle wash (e.g., Acetonitrile:Water:Formic Acid 50:50:0.1).
-
Matrix Factor: Perform a post-column infusion experiment. If you see ion suppression at the Hydronidone retention time, it may be due to phospholipids.
-
Fix: Switch from simple Protein Precipitation (PPT) to Phospholipid Removal Plates or Solid Phase Extraction (SPE).
-
Module 2: Sample Collection & Handling (The "Glucuronide Trap")
Q: Plasma concentrations of Hydronidone increase if samples sit at room temperature. Is the drug being generated ex-vivo?
Diagnosis: Yes. This is Ex-Vivo Deconjugation .
The Mechanism:
Plasma contains esterases and
Mandatory Handling Protocol:
-
Temperature: Keep blood/plasma on wet ice (4°C) at all times.
-
Processing Time: Centrifuge and harvest plasma within 30 minutes of collection.
-
Acidification (Optional but Recommended): For maximum stability, add an acidic stabilizer (e.g., 2% Formic Acid or Citrate Buffer pH 4) to the plasma immediately after harvesting to inhibit enzymatic activity.
-
Storage: Store at -80°C . Avoid repeated freeze-thaw cycles (
cycles), which can degrade the glucuronide matrix.
Module 3: Pre-Clinical Formulation & Dosing
Q: We observe high inter-subject variability in animal PK studies ( shifts).
Diagnosis: Dissolution-Limited Absorption (Class II/IV behavior) or Food Effect .
The Mechanism:
Hydronidone has poor water solubility ("brick-dust" properties). In suspension formulations (e.g., CMC-Na), absorption is rate-limited by dissolution. Small differences in gastric emptying time or particle size between animals lead to massive shifts in
Standardization Protocol:
-
Particle Size Control: If using a suspension, you must micronize the API (
). Large crystals dissolve too slowly and may pass through the GI tract unabsorbed. -
Fasting State: Food decreases the rate and extent of Hydronidone absorption by ~20%.
-
Requirement: Standardize fasting duration (e.g., overnight fast for rats/dogs) and re-feeding times (e.g., 4 hours post-dose).
-
-
Vehicle Selection:
-
Preferred: 0.5% CMC-Na (Carboxymethylcellulose Sodium) with 0.1% Tween 80 to aid wetting.
-
Alternative: If variability persists, switch to a lipid-based solution or amorphous solid dispersion (ASD) for early PK to assess intrinsic clearance without absorption noise.
-
Visualizations
Diagram 1: The "Glucuronide Trap" in Bioanalysis
Caption: This workflow illustrates how improper separation of metabolites leads to false-positive parent drug data due to in-source fragmentation.
Diagram 2: Root Cause Analysis for PK Variability
Caption: Fishbone diagram identifying the primary sources of variability in Hydronidone PK studies.
Summary of Key Parameters
| Parameter | Specification / Recommendation | Reason |
| Metabolic Pathway | Phase II (Glucuronidation) Dominant | Distinct from Pirfenidone; creates labile metabolites. |
| Major Metabolites | M3, M4 | High abundance; risk of interference. |
| Sample Storage | -80°C | Prevent degradation of glucuronides. |
| Processing Temp | 4°C (Wet Ice) | Inhibit ex-vivo enzymatic hydrolysis. |
| Internal Standard | SIL-Hydronidone (e.g., d5) | Compensates for matrix effects better than analogs. |
| Dosing Vehicle | 0.5% CMC-Na + 0.1% Tween 80 | Improves wetting of poorly soluble API. |
| Food Status | Fasted | Food reduces absorption by ~20%. |
References
-
Liu, Y., et al. (2017). Tolerability and Pharmacokinetics of Hydronidone, an Antifibrotic Agent for Hepatic Fibrosis, after Single and Multiple Doses in Healthy Subjects.[1] European Journal of Drug Metabolism and Pharmacokinetics.
-
Zhang, R., et al. (2022). A novel, simple and reliable method for the determination of hydronidone and its metabolites M3 and M4 in human plasma and urine by HPLC-MS/MS.[2][3] Analytical Biochemistry.
-
Gyre Therapeutics. (2025).[4] Hydronidone (F351) Mechanism of Action and Clinical Data.
-
WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How.
-
Xu, X., et al. (2023). Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI.[1][3] Liver International.
Sources
- 1. gnipharma.com [gnipharma.com]
- 2. A novel, simple and reliable method for the determination of hydronidone and its metabolites M3 and M4 in human plasma and urine by HPLC-MS/MS and its application to a pharmacokinetic study in health Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyretx.com [gyretx.com]
- 4. ir.gyretx.com [ir.gyretx.com]
Technical Support Center: Solvent Compatibility for Hydronidone in High-Throughput Screening
Introduction
Hydronidone, also known as Pirfenidone, is a small molecule with significant anti-fibrotic properties, making it a compound of high interest in drug discovery and development.[1][2] As with any compound intended for high-throughput screening (HTS), establishing robust and reproducible assay conditions is paramount. A critical, and often overlooked, aspect of this is ensuring appropriate solvent compatibility. Improper handling of Hydronidone regarding its solubility and stability can lead to significant experimental artifacts, including false positives, false negatives, and poor data reproducibility.[3]
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the solvent compatibility of Hydronidone in HTS applications. The following question-and-answer format directly addresses common challenges and provides field-proven insights to ensure the integrity and success of your screening campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing a high-concentration primary stock solution of Hydronidone?
Answer:
For primary stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for Hydronidone.
-
Rationale: Hydronidone exhibits excellent solubility in DMSO (≥10 mg/mL), allowing for the preparation of high-concentration stock solutions (e.g., 10-20 mM).[1] This is a standard practice in HTS for minimizing the volume of solvent added to the final assay, thereby reducing potential solvent-induced artifacts.[3] DMSO is also compatible with most automated liquid handling systems and storage conditions used in compound management.[4][5]
-
Expert Insight: Always use anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[6][7] Water contamination can reduce the solubility of hydrophobic compounds like Hydronidone over time, potentially leading to precipitation in your stock solution.[7]
Q2: How should I prepare my intermediate and working solutions of Hydronidone for HTS assays?
Answer:
A serial dilution approach is recommended to prepare intermediate and working solutions. This is typically done in 100% DMSO before the final dilution into the aqueous assay buffer.
-
Rationale: Performing serial dilutions in DMSO maintains the solubility of Hydronidone at each step. This "top-down" approach from a high-concentration stock ensures accuracy and minimizes the risk of precipitation that could occur if dilutions were made in aqueous-based solutions.[3] This method is standard for generating concentration-response curves in quantitative HTS (qHTS).[3]
-
Workflow: A typical workflow involves creating an intermediate dilution plate from your primary stock, followed by further serial dilutions to create the final "assay-ready" plates. This process is often automated to ensure precision and throughput.[3]
Q3: I observed precipitation when I added my Hydronidone working solution to the aqueous assay buffer. What should I do?
Answer:
This is a common issue known as "solvent shock" or "fall-out," where a compound soluble in a high concentration of an organic solvent precipitates upon dilution into an aqueous medium.[8]
Troubleshooting Steps:
-
Verify the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%.[8][9] Higher concentrations of DMSO can be toxic to cells or interfere with enzyme kinetics.
-
Check the Final Hydronidone Concentration: You may be exceeding the aqueous solubility limit of Hydronidone. While its solubility in water is cited as "soluble to 20 mM," this can be highly dependent on the specific buffer composition (pH, salts, proteins).[1] In practice, the effective solubility in complex biological media is often lower.
-
Improve the Mixing Process: When adding the DMSO-solubilized Hydronidone to the assay buffer, ensure rapid and thorough mixing. This can be achieved by dispensing the compound into the buffer while the plate is being agitated or by using automated liquid handlers with mixing capabilities.
-
Perform a Solubility Test: Before running a full screen, it is crucial to determine the kinetic solubility of Hydronidone in your specific assay buffer. See Protocol 2 for a detailed methodology.
-
Consider Co-solvents: In some cases, the addition of a small percentage of another water-miscible organic solvent to the assay buffer can improve solubility. However, this must be carefully validated for its effect on the assay itself.
Q4: What is the maximum final concentration of DMSO I should have in my assay?
Answer:
The maximum tolerable final concentration of DMSO is highly assay-dependent.
-
General Guideline: For most cell-based and biochemical assays, the final DMSO concentration should not exceed 0.5% .[9] Many sensitive assays may require even lower concentrations, such as 0.1%.
-
Impact of DMSO: High concentrations of DMSO can:
-
Best Practice: Always perform a solvent tolerance test for your specific assay. This involves running the assay with a range of DMSO concentrations (without the test compound) to determine the highest concentration that does not significantly affect the assay signal or health of the biological system.
Q5: Is Hydronidone stable in solution? How should I store my stock solutions?
Answer:
Hydronidone is generally stable under recommended storage conditions.[2]
-
Powder Form: As a solid, Hydronidone is stable for at least 2 years from the date of purchase when stored as supplied.[1]
-
DMSO Stock Solutions: Solutions of Hydronidone in DMSO can be stored at -20°C for up to 1 month .[1] For longer-term storage, it is advisable to store at -80°C.
-
Aqueous Solutions: The stability in aqueous solutions is more variable and depends on the pH and temperature. Studies have shown that Hydronidone is stable in aqueous solutions for at least 72 hours at room temperature (25°C) and at 8°C.[12] However, for HTS applications, it is best practice to prepare fresh dilutions in aqueous buffer for each experiment.
-
Storage Best Practices:
-
Aliquot your primary stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[8]
-
Store in tightly sealed containers to prevent solvent evaporation and water absorption.
-
Q6: Could Hydronidone be interacting with my plasticware (e.g., microplates)?
Answer:
Non-specific binding (NSB) of small molecules to plastic surfaces is a potential issue in HTS, particularly for hydrophobic compounds.[13]
-
Mechanism: NSB is primarily driven by hydrophobic and/or electrostatic interactions between the compound and the plastic surface (e.g., polypropylene or polystyrene).[13][14][15]
-
Mitigation Strategies:
-
Use Low-Binding Plates: For sensitive assays, consider using microplates with low-binding surfaces.
-
Include a "Wetting" Agent: The inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer can help to block non-specific binding sites on the plastic.
-
Assess NSB Experimentally: You can quantify the extent of NSB by incubating your compound in the assay plate (in the absence of the biological target) and then measuring the concentration of the compound remaining in the solution over time.
-
Q7: How can I test for potential assay artifacts caused by Hydronidone or the solvent?
Answer:
It is crucial to run control experiments to identify potential assay artifacts.
-
Solvent Interference: As mentioned in Q4, a solvent tolerance test is essential.
-
Compound Autofluorescence/Quenching: If you are using a fluorescence-based assay, test Hydronidone at its highest assay concentration in the absence of the biological target to see if it emits fluorescence or quenches the signal from your fluorescent probe.
-
Promiscuous Inhibition: Some compounds can non-specifically inhibit enzymes through mechanisms like aggregation. Running your assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100) can help identify such behavior.
-
Counter-Screening: If you identify Hydronidone as a "hit," it is good practice to perform a counter-screen against an unrelated target to assess its selectivity.
Data & Protocols
Table 1: Solubility of Hydronidone in Common Laboratory Solvents
| Solvent | Solubility | Reference | Notes |
| DMSO | ≥10 mg/mL | [1] | Recommended for primary stock solutions. |
| Water | Soluble to 20 mM (approx. 3.7 mg/mL) | [1] | Highly dependent on pH and buffer components. |
| Methanol | Very Soluble | [16] | Can be used for analytical purposes. |
| Ethanol | Freely Soluble | [16] | Less common for HTS primary stocks than DMSO. |
| Acetone | Freely Soluble | [16] | Not typically used for HTS due to volatility. |
| Chloroform | Freely Soluble | [16] | Not used for HTS. |
Protocol 1: Preparation of Hydronidone Stock and Working Solutions
-
Primary Stock (e.g., 20 mM):
-
Calculate the mass of Hydronidone powder required (MW = 185.22 g/mol ).[2]
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex or sonicate until the powder is completely dissolved. Visually inspect for any remaining particulates.
-
Aliquot into single-use volumes in tightly sealed tubes and store at -20°C or -80°C.
-
-
Intermediate Dilution Plate (e.g., 2 mM):
-
In a 96- or 384-well plate, add a pre-determined volume of 100% DMSO to each well.
-
Transfer a small volume from the 20 mM primary stock to the first column of the intermediate plate to achieve a 2 mM concentration.
-
Mix thoroughly using a multichannel pipette or automated liquid handler.
-
-
Assay-Ready Plate (Serial Dilution):
-
Prepare a plate with 100% DMSO in all wells except the first column.
-
Transfer the 2 mM solution from the intermediate plate to the first column of the assay-ready plate.
-
Perform a serial dilution across the plate (e.g., 1:3 or 1:5 dilution) by transferring a portion of the solution from one column to the next, mixing at each step.
-
This plate is now ready for a small volume to be transferred into the final assay plate containing the aqueous buffer and other assay components.
-
Protocol 2: Assessing Hydronidone Solubility and Stability in Assay Buffer
-
Preparation:
-
Prepare a high-concentration working solution of Hydronidone in 100% DMSO (e.g., 200x the highest desired final concentration).
-
Dispense your complete assay buffer (including all components except the biological target) into a clear 96-well plate.
-
-
Addition of Compound:
-
Add the Hydronidone working solution to the assay buffer to achieve a range of final concentrations, including one above your expected maximum. Also, include a DMSO-only control.
-
-
Incubation and Observation:
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Visually inspect the wells for any signs of precipitation (cloudiness, particulates).
-
For a more quantitative assessment, read the plate on a plate reader at a wavelength where light scattering can be detected (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
-
Analysis:
-
The highest concentration that remains clear and shows no increase in light scattering is your maximum working concentration in that specific buffer.
-
Visualizations
Caption: Decision workflow for Hydronidone solvent selection and validation.
Caption: Standard serial dilution workflow for HTS applications.
References
-
Inglese, J., et al. Compound Management for Quantitative High-Throughput Screening. PMC. [Link]
-
PubChem. Pirfenidone | C12H11NO | CID 40632. National Institutes of Health. [Link]
-
U.S. Food and Drug Administration. 022535Orig1s000. [Link]
-
Kim, Y., et al. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. [Link]
-
Zhang, L., et al. Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Oxford Academic. [Link]
-
ResearchGate. Optimization of HTS assay conditions. A) Effect of increasing DMSO.... [Link]
-
Cookson, A.R., et al. HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. [Link]
-
ResearchGate. Stability study of Pirfenidone Injectable Solution with 15% NMP. [Link]
-
ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. [Link]
-
Journal of Applied Pharmaceutical Science. Prospective pulmonary drug delivery system of pirfenidone microparticles for pulmonary fibrosis. [Link]
-
Sawant, S.D., et al. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. PMC. [Link]
-
ResearchGate. In situ DMSO hydration measurements of HTS compound libraries. [Link]
-
Azenta Life Sciences. App Note: Compound Management in High Throughput Screening. [Link]
-
ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]
-
BMG LABTECH. High-throughput screening (HTS). [Link]
-
ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
ResearchGate. Enhancing the Pharmaceutical Properties of Pirfenidone by Mechanochemical Cocrystallization. [Link]
-
ACS Publications. Enhancing the Pharmaceutical Properties of Pirfenidone by Mechanochemical Cocrystallization. [Link]
-
SITTAMPALAM, G.S., et al. Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. [Link]
-
Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. [Link]
-
ClinicalTrials.gov. A Study of Hydronidone Capsules in Patients With Chronic Hepatitis B Virus-Related Liver Fibrosis. [Link]
-
Warner, K.D., et al. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. PMC. [Link]
-
De-guo, R., et al. Solvent Sustainability in Drug Discovery: Where Are We Now, and Where Do We Go from Here?[Link]
-
Gyre Therapeutics. Hydronidone (F351) Phase 3 Trial in CHB-Associated Liver Fibrosis. [Link]
-
Mbous, Y.P., et al. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
HCPLive. Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. [Link]
-
Gyre Therapeutics. Gyre Therapeutics' Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial in Patients with Chronic Hepatitis B. [Link]
-
Raybulz, T., et al. Surface interaction patches link non-specific binding and phase separation of antibodies. [Link]
-
Contagion Live. Anticipated Phase 3 Trial of Hydronidone for Treating Liver Fibrosis in Chronic Hepatitis B. [Link]
-
Lu, L., et al. Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial. PMC. [Link]
-
ResearchGate. (PDF) Solubility of Flavonoids in Organic Solvents. [Link]
Sources
- 1. Pirfenidone CAS#: 53179-13-8 [m.chemicalbook.com]
- 2. Pirfenidone | C12H11NO | CID 40632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. App Note: Compound Management in High Throughput Screening | Azenta Life Sciences [azenta.com]
- 5. researchgate.net [researchgate.net]
- 6. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. biorxiv.org [biorxiv.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Handling hygroscopic nature of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one
Welcome to the Technical Support Center for 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Handling highly hygroscopic, phenolic-functionalized APIs requires a mechanistic understanding of why the material behaves the way it does, allowing us to implement self-validating protocols that guarantee experimental integrity.
Below, you will find targeted FAQs, step-by-step troubleshooting workflows, and quantitative data to ensure the stability and accuracy of your research.
Part 1: Core FAQs & Mechanistic Causality
Q: Why is 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one exceptionally prone to rapid moisture uptake? A: The hygroscopicity of this compound is driven by its dual hydrogen-bonding architecture. The pyridone ring features a highly polarized carbonyl oxygen (a strong H-bond acceptor), while the 4-hydroxyphenyl group provides a phenolic hydroxyl (-OH) acting as a potent H-bond donor. When exposed to ambient air, these functional groups create a highly favorable thermodynamic lattice for incorporating atmospheric water vapor, leading to rapid hydrate formation or deliquescence .
Q: How does moisture act as a catalyst for the chemical degradation of this API? A: Moisture does not merely add physical weight; it acts as a micro-solvent environment. The phenolic group on the molecule is highly susceptible to oxidative degradation, eventually forming quinone derivatives (often observed as a brown/pink discoloration). Absorbed water mobilizes trace metallic impurities and dissolved oxygen from the environment, drastically accelerating this oxidative pathway .
Part 2: Visualizing the Degradation Pathway & Mitigation
To understand how to protect your samples, we must map the exact pathways of failure and where our interventions apply.
Caption: Logical workflow of moisture-induced degradation pathways and targeted environmental intervention.
Part 3: Troubleshooting Guide & Self-Validating Protocols
Issue 1: Drifting Balance Readings During Analytical Weighing
Symptom: When placing the API on an analytical balance, the mass continuously increases, making it impossible to record a stable, accurate weight. Causality: The API is dynamically scavenging moisture from the ambient air during the balance's settling time. Solution: Implement a "Weighing by Difference" protocol within a controlled environment. This is a self-validating system: because the container is hermetically sealed before it ever touches the ambient atmosphere, any mass recorded is absolute and immune to humidity fluctuations .
Step-by-Step Methodology:
-
Preparation: Dry a glass weighing vial with a PTFE-lined screw cap in an oven at 105°C for 2 hours. Transfer it immediately to a desiccator to cool.
-
Initial Tare: Place the empty, sealed vial on the analytical balance and record the exact tare weight (
). -
Inert Transfer: Move the sealed vial and your bulk API container into an inert gas glovebox purged with high-purity Argon or Nitrogen (RH < 5%).
-
Dispensing: Uncap the vial inside the glovebox, dispense the estimated required mass of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, and tightly reseal the cap before opening the glovebox airlock.
-
Final Measurement: Remove the sealed vial from the glovebox and place it back on the analytical balance. Record the final weight (
). -
Validation: Calculate the exact API mass (
). The API was never exposed to ambient air during measurement, ensuring 100% dosing accuracy.
Issue 2: API Clumping and Discoloration During Storage
Symptom: The powder transforms from a free-flowing solid into hard clumps, accompanied by a slight pink or brown discoloration over time. Causality: Clumping indicates the ambient humidity exceeded the compound's Critical Relative Humidity (CRH), causing capillary condensation and crystalline bridging. Discoloration confirms that this moisture has facilitated the oxidation of the phenolic ring. Solution: Strict adherence to quantitative storage thresholds and primary packaging rules.
Table 1: Quantitative Storage and Handling Thresholds
| Parameter | Critical Threshold | Recommended Condition | Mechanistic Rationale |
| Relative Humidity (RH) | > 30% | < 10% (Inert Glovebox) | Prevents reaching the CRH required for deliquescence and hydrate phase transitions. |
| Temperature | > 25°C | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for oxidative degradation pathways. |
| Primary Packaging | High MVTR plastics | Amber glass vial + PTFE cap | Glass provides a Moisture Vapor Transmission Rate (MVTR) of absolute zero. Amber blocks UV-induced radical formation. |
| Secondary Packaging | Ambient air | Vacuum-sealed foil pouch | Incorporating Calcium Sulfate (Drierite) in the pouch acts as a sacrificial moisture sink. |
Issue 3: Inconsistent Dissolution or Degradation in Formulations
Symptom: When compounding the API into solid dosage forms (e.g., capsules or tablets), the stability drops drastically compared to the neat API. Causality: The API is scavenging "bound water" from surrounding excipients. Furthermore, trace peroxides in common polymeric excipients act as oxidizing agents, destroying the phenolic group . Solution: Execute an Excipient Exclusion Strategy .
Step-by-Step Methodology:
-
Eliminate Gelatin: Replace standard gelatin capsules (which contain 13-16% moisture) with Hydroxypropyl Methylcellulose (HPMC) capsules. HPMC has a significantly lower inherent moisture content (3-8%) and does not cross-link upon exposure to phenolic oxidation products .
-
Screen for Peroxides: Exclude standard grades of Povidone (PVP) or Crospovidone. If a binder is required, source strictly "low-peroxide" grades to prevent the excipient from chemically attacking the API's hydroxyl group.
-
Apply Moisture Barriers: For tablet formulations, apply a Polyvinyl Alcohol (PVA) or specialized HPMC-stearic acid film coating. This creates a micro-environmental barrier that protects the hygroscopic core during the "in-use" period when the patient opens the bottle .
References
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. URL:[Link]
-
Wikipedia Contributors. Glovebox. Wikipedia, The Free Encyclopedia. URL: [Link]
-
Drug Patent Watch. (2025). A Strategic Guide to Risk Mitigation in Drug Development Using Excipient Exclusion. URL:[Link]
Technical Support Center: Overcoming Poor Bioavailability of Hydronidone in Animal Models
Welcome to the technical support center for researchers utilizing Hydronidone in preclinical animal models. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge encountered in the field: the suboptimal oral bioavailability of Hydronidone. As an orally active pyridine derivative with significant anti-fibrotic properties, achieving consistent and adequate systemic exposure in animal models is paramount for obtaining reliable and translatable experimental results.[1]
This resource synthesizes field-proven insights and published data to help you navigate experimental hurdles, from initial formulation to pharmacokinetic analysis. Our goal is to equip you with the knowledge to not only identify the source of poor bioavailability but also to implement effective strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of Hydronidone that might contribute to its poor bioavailability?
A1: Understanding the inherent properties of Hydronidone is the first step in troubleshooting bioavailability issues. Key characteristics include:
-
Poor Aqueous Solubility: Hydronidone has limited solubility in aqueous media. One supplier notes a solubility of ≥ 1.25 mg/mL, which is a critical limiting factor for its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.
-
Lipophilicity: The calculated XLogP3 value for Hydronidone is 1.5, indicating moderate lipophilicity.[2] While some lipophilicity is necessary for membrane permeation, this value doesn't immediately suggest that poor permeability is the primary issue.
-
Metabolism: Hydronidone is a structural analogue of Pirfenidone. A key structural difference—the addition of a hydroxyl group—shifts its metabolism from Phase I oxidation to a more favorable Phase II conjugation. This "detoxification metabolism" is advantageous as it reduces the formation of reactive metabolites and may lessen the impact of first-pass metabolism, which is a common cause of low bioavailability.
Based on these properties, the primary hurdle for Hydronidone's oral bioavailability is most likely its dissolution rate-limited absorption , a characteristic feature of Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability). While not definitively classified in the literature, its rapid absorption in humans alongside its low solubility strongly suggests a BCS Class II profile.[3]
Q2: I'm seeing very low or inconsistent plasma concentrations of Hydronidone in my rat/mouse study after oral gavage. What are the most likely causes?
A2: This is a common and often frustrating issue. The causes can be multifactorial, spanning from the formulation to the experimental procedure itself.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low Hydronidone exposure.
Causality Explained:
-
Formulation is King: For a low-solubility compound like Hydronidone, a simple aqueous suspension is likely to fail. The drug particles will not dissolve sufficiently in the GI tract during their transit time, leading to poor absorption. You must use a solubilizing vehicle or an advanced formulation strategy.
-
The Impact of Food: Human pharmacokinetic studies show that food significantly reduces the rate and extent (by about 20%) of Hydronidone absorption.[3] Therefore, it is critical to ensure that animals are fasted (typically overnight with free access to water) before oral dosing to reduce variability.
-
Dosing Procedure: Oral gavage, while common, can induce significant stress, which may alter GI motility and blood flow, affecting absorption. Improper technique can also lead to accidental administration into the lungs, resulting in zero systemic absorption and potential harm to the animal.
Q3: What is a good starting formulation for an oral gavage study of Hydronidone in mice or rats?
A3: A robust and reproducible formulation is critical. Based on commercially available information and common practices for BCS Class II drugs, a co-solvent system is a reliable starting point.
Recommended Starting Formulation:
A vehicle composed of DMSO, PEG300, Tween-80, and saline has been suggested for Hydronidone.[4] This combination addresses several needs:
-
DMSO: A powerful solvent to initially dissolve the Hydronidone powder.
-
PEG300: A water-miscible co-solvent that helps keep the drug in solution when diluted.
-
Tween-80: A surfactant that improves wettability and prevents precipitation of the drug upon introduction into the aqueous environment of the GI tract.
-
Saline/Water: The final diluent to bring the formulation to the desired concentration and volume.
Step-by-Step Preparation Protocol:
-
Prepare Stock Solution: Dissolve Hydronidone powder in 100% DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).[4] Gentle warming or vortexing may be required.
-
Add Co-solvent: To your required volume of DMSO stock, add 4 parts of PEG300. For example, to 100 µL of DMSO stock, add 400 µL of PEG300. Mix thoroughly.[4]
-
Add Surfactant: Add 0.5 parts of Tween-80 (e.g., 50 µL). Mix until the solution is homogeneous.[4]
-
Final Dilution: Add 4.5 parts of saline or sterile water to reach the final desired concentration (e.g., 450 µL).[4] The final solution should be clear.
Example Calculation for a 10 mg/kg dose in a 25g mouse (dosing volume 10 mL/kg):
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL (250 µL)
-
Final Concentration: 0.25 mg / 0.25 mL = 1.0 mg/mL
Self-Validation and Quality Control:
-
Visual Inspection: The final formulation should be a clear, homogenous solution. Any cloudiness or precipitation indicates a failed formulation.
-
Post-Preparation Stability: Let the formulation sit at room temperature for 1-2 hours before dosing to ensure the drug does not precipitate out of solution over time.
Advanced Troubleshooting and Bioavailability Enhancement
If a co-solvent system provides insufficient or highly variable exposure, more advanced formulation strategies may be necessary. These approaches aim to increase the dissolution rate and/or the apparent solubility of Hydronidone in the GI tract.
Issue: My plasma concentrations are still too low even with a co-solvent vehicle. How can I significantly improve bioavailability?
Solution: Amorphous Solid Dispersions (ASDs)
The core principle of an ASD is to disperse the drug at a molecular level within a hydrophilic polymer matrix.[5] This prevents the drug from crystallizing and maintains it in a high-energy, amorphous state, which has significantly greater solubility and a faster dissolution rate than its crystalline form.
Workflow for Developing an ASD for Preclinical Studies:
Caption: Workflow for Amorphous Solid Dispersion (ASD) development.
Experimental Protocol: Screening for an Effective ASD
-
Polymer Selection: Choose pharmaceutically acceptable polymers known to form ASDs, such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or specific grades like HPMC-P 55.[6]
-
Solvent Evaporation (Small-Scale Screen):
-
Dissolve Hydronidone and the selected polymer (e.g., in a 1:2 w/w ratio) in a common solvent like methanol or acetone.
-
Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film.
-
Scrape the resulting solid material.
-
-
Characterization:
-
Powder X-ray Diffraction (PXRD): The primary method to confirm an amorphous state. The ASD should show a broad "halo" pattern, while the crystalline drug will show sharp peaks.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the dispersion, which is an indicator of its physical stability.
-
-
In Vitro Dissolution: Perform a dissolution test in a relevant buffer (e.g., simulated gastric fluid followed by simulated intestinal fluid) to compare the dissolution rate of the ASD against the crystalline drug. A significant increase in drug release from the ASD is the desired outcome.
-
Animal Dosing: Once a stable and rapidly dissolving ASD is identified, it can be suspended in a simple aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage in animal pharmacokinetic studies.[6]
Issue: My experiment requires a liquid formulation. Are there alternatives to solid dispersions?
Solution: Nanoemulsion Systems
Nanoemulsions are lipid-based formulations where the drug is dissolved in an oil phase, which is then dispersed as nanometer-sized droplets in an aqueous phase, stabilized by surfactants.[7] These systems can improve bioavailability by:
-
Presenting the drug in a pre-dissolved state, bypassing the dissolution step.[4]
-
Protecting the drug from degradation in the GI tract.[4]
-
Potentially facilitating lymphatic transport, which can bypass first-pass metabolism.[8]
Key Components of a Nanoemulsion:
-
Oil Phase: A pharmaceutically acceptable oil where Hydronidone has good solubility (e.g., medium-chain triglycerides, ethyl oleate).
-
Surfactant: To stabilize the oil-water interface (e.g., Tween 80, Cremophor EL).
-
Co-surfactant/Co-solvent: To improve the emulsification process (e.g., Transcutol, ethanol).
-
Aqueous Phase: Water or buffer.
Experimental Protocol: Nanoemulsion Preparation by High-Pressure Homogenization
-
Solubility Screening: Determine the solubility of Hydronidone in various oils and surfactants to select the best components.
-
Phase Preparation:
-
Oil Phase: Dissolve Hydronidone in the selected oil.
-
Aqueous Phase: Dissolve the surfactant in water.
-
-
Pre-emulsion Formation: Coarsely mix the oil and aqueous phases using a high-shear mixer.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for multiple cycles (e.g., 10 cycles at 800 bars) until a translucent nanoemulsion with a small, uniform particle size is formed.[4]
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS). Aim for a particle size <200 nm and a PDI <0.3 for a stable formulation.
-
Zeta Potential: To assess the surface charge and predict physical stability.
-
Drug Loading and Encapsulation Efficiency: To quantify the amount of drug successfully incorporated into the nanoemulsion.
-
-
Animal Dosing: Administer the final nanoemulsion directly by oral gavage.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Pros | Cons | When to Use |
| Co-solvent System | Increases drug solubility in the dosing vehicle. | Simple to prepare; good for initial screening. | Risk of in-vivo precipitation upon dilution in GI fluids; may use high levels of organic solvents. | Initial studies where moderate exposure is sufficient; proof-of-concept efficacy models. |
| Amorphous Solid Dispersion (ASD) | Maintains the drug in a high-energy, amorphous state for rapid dissolution. | Can provide significant increases in bioavailability; can be formulated into a solid dosage form. | Requires specialized equipment (e.g., spray dryer); potential for physical instability (recrystallization). | When co-solvents fail to provide adequate exposure; for toxicology studies requiring a solid form. |
| Nanoemulsion | Drug is pre-dissolved in nano-sized oil droplets. | Bypasses dissolution step; protects drug from degradation; potential for lymphatic uptake. | More complex to develop and characterize; stability can be a concern; requires specialized equipment. | For very poorly soluble drugs; when high drug loading is needed in a liquid formulation. |
Pharmacokinetic Analysis and Bioanalytical Method
Accurate quantification of Hydronidone in plasma is essential for any bioavailability study. A validated bioanalytical method is the foundation of reliable pharmacokinetic data.
Q4: What are the key parameters for developing an HPLC-MS/MS method to quantify Hydronidone in rat plasma?
A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying drugs in complex biological matrices due to its high sensitivity and selectivity.[9][10]
Key Methodological Components:
-
Sample Preparation: The goal is to efficiently extract Hydronidone from plasma proteins and other interfering substances.
-
Protein Precipitation (PPT): This is the simplest and often sufficient method. It involves adding a solvent like acetonitrile or methanol to the plasma sample to denature and precipitate proteins.[9] A published method for human plasma utilizes this technique.[9]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the drug into an immiscible organic solvent. This can reduce matrix effects.[11]
-
-
Chromatography:
-
Column: A C18 reversed-phase column is a standard choice for a molecule with the polarity of Hydronidone (e.g., Poroshell 120EC-C18, 50 mm × 4.6 mm, 2.7 µm).[11]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid and/or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile) is typically used to achieve good separation and peak shape.[11]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) is suitable for Hydronidone. Both positive and negative modes should be tested during method development to determine which provides the best sensitivity.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular weight of Hydronidone) and a specific product ion (a characteristic fragment) to monitor, which provides high selectivity.
-
Table 2: Example Pharmacokinetic Study Design in Rats
| Parameter | Recommendation | Rationale |
| Animal Model | Male Sprague-Dawley Rats (200-250g) | Standard model for pharmacokinetic studies.[12] |
| Groups | 1. Intravenous (IV) Bolus (e.g., 2 mg/kg) 2. Oral Gavage (PO) (e.g., 20 mg/kg) | IV group is essential to determine clearance, volume of distribution, and calculate absolute bioavailability.[13] |
| Formulation | IV: Solubilized in a vehicle suitable for injection (e.g., saline/DMSO/PEG). PO: Test formulation (e.g., co-solvent, ASD, nanoemulsion). | Must ensure complete solubilization for IV dose. PO formulation is the variable being tested. |
| Fasting | Overnight fast (approx. 12h) before dosing. | To minimize variability due to food effects on absorption.[4] |
| Blood Sampling | IV: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h PO: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h | A dense sampling schedule around the expected Tmax (which is rapid for Hydronidone) and a sufficient duration to capture the elimination phase are crucial.[3][13] |
| Analysis | HPLC-MS/MS | For sensitive and specific quantification of Hydronidone in plasma. |
| PK Parameters | Cmax, Tmax, AUC, t1/2, CL, Vd, F% | Standard parameters calculated using non-compartmental analysis software.[14] |
Calculating Absolute Bioavailability (F%): The absolute bioavailability is a critical measure of how much of the orally administered drug reaches systemic circulation. It is calculated using the dose-normalized Area Under the Curve (AUC) from the oral and IV routes:
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
An F% value below 20-30% is generally considered low and would warrant the use of bioavailability enhancement strategies for further development.
References
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Food protein-stabilized nanoemulsions as potential delivery systems for poorly water-soluble drugs: preparation, in vitro characterization, and pharmacokinetics in rats. International Journal of Nanomedicine. Available from: [Link]
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Solid Dispersion Development to Enhance Solubility and Oral Bioavailability for Rodent Toxicology Studies. Aurigene Pharmaceutical Services. Available from: [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]
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Aungst BJ. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. 1993;82(10):979-87. Available from: [Link]
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Hydronidone (F351) Phase 3 Trial in CHB-Associated Liver Fibrosis. Gyre Therapeutics. 2025. Available from: [Link]
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Tolerability and Pharmacokinetics of Hydronidone, an Antifibrotic Agent for Hepatic Fibrosis, after Single and Multiple Doses in Healthy Subjects. European Journal of Drug Metabolism and Pharmacokinetics. 2017;42(1):37-48. Available from: [Link]
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Gursoy RN, Benita S. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy. 2004;58(3):173-82. Available from: [Link]
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Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Hilaris Publisher. 2023. Available from: [Link]
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Liu H, et al. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma. Acta Pharmacologica Sinica. 2006;27(12):1641-6. Available from: [Link]
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Hydronidone Alleviates Metabolic Dysfunction-Associated Fatty Liver Disease by Inhibiting CD36 Expression. The FASEB Journal. 2025. Available from: [Link]
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The Biopharmaceutics Classification System: Highlights of the FDA's Draft Guidance. ResearchGate. 2021. Available from: [Link]
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Xu X, et al. Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI. Liver International. 2023;43(11):2523-2537. Available from: [Link]
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Shah N, et al. A solid-state approach to enable early development compounds: selection and animal bioavailability studies of an itraconazole amorphous solid dispersion. Journal of Pharmaceutical Sciences. 2010;99(9):3545-60. Available from: [Link]
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Preclinical Pharmacology. BioXpedia Labs. Available from: [Link]
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Hydronidone. MedPath. Available from: [Link]
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Gyre Therapeutics' Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China. Gyre Therapeutics. 2025. Available from: [Link]
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Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive. 2025. Available from: [Link]
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Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial. Journal of Clinical and Translational Hepatology. 2025. Available from: [Link]
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Hydronidone. PubChem. Available from: [Link]
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Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. Pharmaceuticals. 2022. Available from: [Link]
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Pharmacokinetics of Two Nanoemulsion Formulations of Δ8-Tetrahydrocannabinol in Rats. AAPS Journal. 2023. Available from: [Link]
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Preparation, Characterization and Applications of Nanoemulsions: An Insight. SciSpace. 2019. Available from: [Link]
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Zhang R, et al. A novel, simple and reliable method for the determination of hydronidone and its metabolites M3 and M4 in human plasma and urine by HPLC-MS/MS and its application to a pharmacokinetic study in health Chinese subjects. Analytical Biochemistry. 2022;655:114842. Available from: [Link]
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Development and Application of an UHPLC-MS/MS Method for Comparative Pharmacokinetic Study of Eight Major Bioactive Components from Yin Chen. ScienceOpen. 2018. Available from: [Link]
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Development, Characterization and Comparative Phar-macokinetic Evaluation of Ritonavir Nanosuspension, with a Model Nanoemulsion and Coarse Suspension for Improved Oral Delivery. Research Square. 2021. Available from: [Link]
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Intravenous Pharmacokinetics and Oral Bioavailability of Biochanin A in Rats. ResearchGate. 2016. Available from: [Link]
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Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Analytical Science and Technology. 2017. Available from: [Link]
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Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies. Drug Design, Development and Therapy. 2022. Available from: [Link]
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Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of a Novel Anti-Tuberculosis Agent, CLBQ14. Drug Design, Development and Therapy. 2020. Available from: [Link]
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Pharmacokinetic & Biodistribution. genOway. Available from: [Link]
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UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids in Rat Liver. Analytical Chemistry. 2014. Available from: [Link]
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Validation & Comparative
Hydronidone vs Pirfenidone potency comparison in lung fibrosis
Title: Next-Generation Antifibrotics: A Comparative Guide to Hydronidone vs. Pirfenidone in Pulmonary Fibrosis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Introduction: The Evolution of Antifibrotic Therapeutics
Idiopathic pulmonary fibrosis (IPF) is a progressive, life-threatening disease characterized by the excessive accumulation of extracellular matrix (ECM) and lung stiffening. While Pirfenidone has been a cornerstone in slowing disease progression, its clinical utility is often bottlenecked by dose-limiting hepatotoxicity and a high pill burden.
As a Senior Application Scientist evaluating next-generation pipeline assets, the structural evolution from Pirfenidone to Hydronidone (F351) represents a critical leap in drug design. Hydronidone is a structural analogue of Pirfenidone engineered to undergo Phase II "detoxification" conjugation metabolism rather than Phase I CYP450 metabolism[1]. This structural modification not only drastically reduces hepatotoxicity but also significantly enhances its binding affinity to key profibrotic kinases, making it a highly potent "Pirfenidone 2.0"[2][3].
Mechanistic Comparison: Target Engagement & Pathway Inhibition
Both compounds exert their antifibrotic effects by blunting the transforming growth factor-β (TGF-β) signaling cascade. However, Hydronidone demonstrates superior target engagement. Molecular docking studies reveal that Hydronidone binds to the TGF-β receptor-1 kinase (ALK5) with a highly favorable docking score of -7.245 kcal/mol, outperforming Pirfenidone's ligand binding score[3][4].
Furthermore, Hydronidone exhibits enhanced potency in inhibiting p38γ kinase activity and promotes the upregulation of Smad7—an inhibitory Smad that creates a negative feedback loop, downregulating TGF-βRI and suppressing both the p38γ and Smad2/3 fibrogenic pathways[5][6].
Caption: TGF-β1/Smad & p38γ signaling pathways and the comparative inhibitory mechanisms of Hydronidone.
Quantitative Data Summary
The enhanced target affinity of Hydronidone translates directly into superior in vitro and in vivo potency compared to Pirfenidone[3][4].
| Parameter | Pirfenidone | Hydronidone (F351) | Scientific Implication |
| In Vitro Efficacy (LL29/DHLF Cells) | 500 μM | 62.5 – 250 μM | ~2 to 8-fold higher potency in suppressing fibrotic markers[3]. |
| In Vivo Effective Dose (Mice) | 100 mg/kg | 25 – 50 mg/kg | 2 to 4-fold dose reduction required to improve lung function[3]. |
| TGF-βRI Docking Score | Lower affinity | -7.245 kcal/mol | Tighter molecular binding and superior target engagement[4]. |
| Metabolic Pathway | Phase I (CYP450) | Phase II (Conjugation) | Prevents formation of active metabolites, reducing hepatotoxicity[1]. |
Experimental Protocols & Methodologies
To ensure reproducibility and scientific rigor, the following protocols outline the self-validating experimental workflows required to benchmark these two compounds.
Protocol A: In Vitro Fibroblast Activation & Inhibition Assay
Objective: Evaluate the suppression of TGF-β1-induced fibrotic differentiation in human lung fibroblasts. Causality: Utilizing LL29 cells (derived from human IPF patients) provides a disease-relevant baseline. Serum starvation prior to TGF-β1 induction is critical; it synchronizes the cell cycle and ensures that observed ECM production is strictly driven by the exogenous TGF-β1 rather than confounding serum-derived growth factors.
-
Step 1: Cell Seeding & Synchronization: Seed LL29 and DHLF cells in 6-well plates. Once 70% confluent, wash with PBS and incubate in serum-free Ham's F-12K media for 24 hours.
-
Step 2: Induction & Treatment: Co-treat the cells with 5 ng/mL recombinant human TGF-β1 and the respective drug concentrations (Hydronidone at 62.5, 125, 250 μM; Pirfenidone at 500 μM) for 48 hours[3][4].
-
Step 3: Validation Checkpoint: Before proceeding to bulk lysis, perform rapid immunofluorescence on a parallel control well. Confirm robust α-SMA upregulation in the TGF-β1-only positive control. If α-SMA is not visibly polymerized into stress fibers, abort and optimize the TGF-β1 lot.
-
Step 4: Quantification: Extract total RNA and protein. Quantify α-SMA and Collagen I expression via RT-qPCR and Western Blotting, normalizing against GAPDH.
Protocol B: In Vivo Bleomycin-Induced PF Model & Lung Function Analysis
Objective: Assess the in vivo potency of Hydronidone vs. Pirfenidone in reversing established pulmonary fibrosis. Causality: Administering treatments starting on Day 7 post-bleomycin ensures that the drugs are tested for their anti-fibrotic properties (reversing established ECM deposition) rather than merely their anti-inflammatory effects, which dominate the Day 0-7 acute phase.
Caption: In vivo experimental workflow for the Bleomycin-induced pulmonary fibrosis murine model.
-
Step 1: Bleomycin Instillation (Day 0): Anesthetize C57BL/6 mice and administer a single intratracheal dose of Bleomycin sulfate (1.5 U/kg). Intratracheal delivery ensures localized lung injury and uniform fibrosis distribution.
-
Step 2: Validation Checkpoint (Day 7): Sacrifice 2 mice from the vehicle cohort to confirm the onset of early fibrosis via Masson's Trichrome staining. Proceed to therapeutic dosing only if alveolar wall thickening and initial collagen deposition are confirmed.
-
Step 3: Therapeutic Dosing (Days 7-21): Administer treatments via oral gavage daily. Group 1: Vehicle; Group 2: Pirfenidone (100 mg/kg); Group 3: Hydronidone (25 mg/kg); Group 4: Hydronidone (50 mg/kg)[3][4].
-
Step 4: FlexiVent Analysis (Day 21): Anesthetize, tracheostomize, and connect mice to a FlexiVent system. Measure dynamic compliance (Crs) and resistance (Rrs). Causality: Histological scoring is subjective; FlexiVent provides a direct, objective physiological readout of lung stiffness and functional capacity.
-
Step 5: Tissue Harvest: Euthanize mice, perform bronchoalveolar lavage (BAL) for inflammatory cell counts, and harvest lung tissue for hydroxyproline assays and histological grading (Ashcroft score).
Conclusion
Hydronidone represents a highly optimized evolution of the Pirfenidone scaffold. By shifting the metabolic pathway to Phase II conjugation, it bypasses the dose-limiting hepatotoxicity of its predecessor. More importantly, its superior docking affinity to the TGF-βRI kinase allows it to achieve robust suppression of fibrotic markers and physiological improvement in lung compliance at fractions of the dose required for Pirfenidone (25-50 mg/kg vs 100 mg/kg)[3]. For drug development professionals, Hydronidone offers a compelling, self-validating profile as a next-generation therapeutic for pulmonary fibrosis.
References
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Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models (Full Text) Source: ACS Pharmacology & Translational Science URL:[Link]
-
Developing Anti-Fibrotic Therapeutics for Chronic Organ Diseases: Comparison of Hydronidone and Pirfenidone metabolism Source: Gyre Therapeutics Corporate Presentation URL:[Link]
-
Investigators Anticipate Hydronidone Will Be Beneficial for Liver Fibrosis in CHB Source: Pharmacy Times URL:[Link]
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A Comparative Guide to F351 Treatment for Liver Fibrosis: An In-Depth Analysis of Ishak Score Improvement
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Liver Fibrosis and the Significance of the Ishak Score
Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is the final common pathway of chronic liver injury from various etiologies, including chronic hepatitis B (CHB), non-alcoholic steatohepatitis (NASH), and alcoholic liver disease.[1] Left untreated, fibrosis progresses to cirrhosis, liver failure, and hepatocellular carcinoma. The assessment of fibrosis stage is crucial for prognosis and for evaluating the efficacy of anti-fibrotic therapies. The Ishak scoring system, a modification of the Knodell Histology Activity Index, is a widely used histological scoring system that grades the severity of liver fibrosis on a scale of 0 (no fibrosis) to 6 (cirrhosis).[2] A reduction in the Ishak score is a key endpoint in clinical trials for anti-fibrotic agents, signifying a regression of fibrosis.
This guide provides a comprehensive comparison of F351 (hydronidone), a novel anti-fibrotic agent, with other therapeutic alternatives, focusing on the validation of Ishak score improvement supported by experimental data.
F351 (Hydronidone): A Novel Anti-Fibrotic Agent
F351, a structural analogue of the approved anti-fibrotic drug pirfenidone, has emerged as a promising therapeutic candidate for liver fibrosis.[3] Its efficacy has been evaluated in robust clinical trials, with a primary endpoint of at least a one-stage improvement in the Ishak fibrosis score.
Mechanism of Action: Targeting the Core Fibrotic Pathways
F351 exerts its anti-fibrotic effects through a multi-pronged mechanism of action, primarily by inhibiting the activation of hepatic stellate cells (HSCs), the central drivers of liver fibrogenesis.[4][5][6]
-
Inhibition of p38γ Kinase Activity: F351 has been shown to inhibit p38γ kinase, a key signaling molecule involved in the inflammatory and fibrotic responses in the liver.[3][7]
-
Modulation of the TGF-β1 Signaling Pathway: Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrogenic cytokine that plays a crucial role in HSC activation and collagen production.[8][9] F351 interferes with this pathway.
-
Upregulation of Smad7: F351 upregulates Smad7, an inhibitory Smad protein that acts as a negative feedback regulator of the TGF-β signaling pathway.[7][10][11][12][13] By increasing Smad7, F351 effectively dampens the pro-fibrotic signals mediated by TGF-β1.[7][10][11][12][13]
The following diagram illustrates the proposed mechanism of action of F351:
Caption: F351's mechanism targeting TGF-β and p38γ pathways.
Clinical Validation of Ishak Score Improvement with F351
Clinical trials have provided strong evidence for the efficacy of F351 in improving liver fibrosis as measured by the Ishak score.
-
Phase 2 Clinical Trial (NCT02499562): This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of different doses of F351 in patients with CHB-related liver fibrosis.[14][15] The primary endpoint was the proportion of patients with a reduction of at least one stage in the Ishak fibrosis score after 52 weeks of treatment.[14][15] The 270 mg dose of F351 showed the most significant improvement.[14][15]
-
Phase 3 Clinical Trial (NCT05115942): This pivotal trial confirmed the findings of the Phase 2 study.[3] Patients with CHB-associated liver fibrosis (Ishak score ≥3) were randomized to receive either F351 (270 mg/day) or placebo, in addition to standard antiviral therapy with entecavir.[3][14] The primary endpoint was the proportion of patients achieving a ≥1-stage improvement in the Ishak fibrosis score at week 52.[3][14]
Table 1: Summary of F351 Clinical Trial Efficacy Data
| Clinical Trial | Treatment Group | Percentage of Patients with ≥1 Stage Ishak Score Improvement | p-value vs. Placebo |
| Phase 2 (NCT02499562) | F351 (270 mg) | 54.8% | 0.006 |
| Placebo | 25.6% | ||
| Phase 3 (NCT05115942) | F351 (270 mg) | 52.85% | 0.0002 |
| Placebo | 29.84% |
Comparative Analysis with Alternative Treatments
Several other therapeutic agents have been investigated for their potential to improve liver fibrosis. This section provides a comparative overview of their efficacy in terms of Ishak score improvement.
Standard of Care: Antiviral Therapy for CHB-Related Fibrosis
For patients with CHB, the current standard of care involves long-term antiviral therapy to suppress viral replication.[16][17][18][19][20] This approach has been shown to lead to histological improvement and regression of fibrosis.
-
Entecavir: Long-term treatment with entecavir, a potent nucleoside analog, has demonstrated significant improvement in liver histology. In a long-term study, 88% of patients treated with entecavir for at least 3 years showed a ≥1 point improvement in the Ishak fibrosis score.[3][21] All ten patients with advanced fibrosis or cirrhosis at baseline showed improvement.[14][15][21] Another study showed that after approximately 6 years of cumulative therapy, all 10 patients with advanced fibrosis or cirrhosis (Ishak score ≥4) at baseline showed improvement in their Ishak fibrosis score, with a mean change of -2.2.[14][15]
Other Anti-Fibrotic Agents
-
Pirfenidone: The parent compound of F351, pirfenidone, has also been evaluated for its anti-fibrotic effects in the liver. A study in patients with chronic hepatitis C showed that two years of treatment with pirfenidone resulted in an average 2-point decrease in the Ishak fibrosis stage in 67% of patients.[22][23] Another pilot study in patients with advanced liver fibrosis due to chronic hepatitis C infection showed a reduction in fibrosis in 30% of patients after 12 months of treatment.[24] A study on prolonged-release pirfenidone in patients with advanced liver fibrosis found a significant reduction in fibrosis in 35% of treated patients compared to 4.1% in the control group.[25]
-
Cenicriviroc (CVC): A dual antagonist of C-C chemokine receptors 2 and 5, cenicriviroc has been investigated for its anti-inflammatory and anti-fibrotic properties in NASH.[26][27] In the CENTAUR Phase 2b study, after one year of treatment, twice as many subjects treated with CVC achieved an improvement in fibrosis of at least one stage without worsening of steatohepatitis compared to placebo.[26][28] In a crossover extension of this study, 35% of patients who switched from placebo to CVC experienced at least a one-stage improvement in fibrosis.[28]
-
Obeticholic Acid (OCA): A farnesoid X receptor (FXR) agonist, OCA has been studied in patients with NASH and fibrosis.[1][29][30] In the REGENERATE Phase 3 trial, 23.1% of patients receiving the 25 mg dose of OCA achieved at least a one-stage improvement in fibrosis with no worsening of NASH, compared to 11.9% in the placebo group.[29] Another analysis of the REGENERATE trial showed that 22.4% of patients on OCA 25 mg had a ≥1 stage improvement in fibrosis without worsening of NASH, versus 9.6% for placebo.[30]
-
Pegbelfermin: A PEGylated analog of fibroblast growth factor 21 (FGF21), pegbelfermin has been evaluated in patients with NASH and stage 3 fibrosis. The FALCON 1 Phase 2b study did not meet its primary endpoint of a statistically significant dose-response for fibrosis improvement.[31] A meta-analysis of randomized controlled trials of pegbelfermin in MASH-associated fibrosis found no significant improvements in Modified Ishak scores.[32]
-
Simtuzumab: A monoclonal antibody against lysyl oxidase-like 2 (LOXL2), simtuzumab was investigated for the treatment of advanced liver fibrosis. However, in a Phase 2 study in patients with primary sclerosing cholangitis (PSC), simtuzumab did not lead to significant reductions in the Ishak fibrosis stage compared to placebo.[33][34][35] Similarly, it was found to be ineffective in patients with NASH and advanced fibrosis.[36][37]
Table 2: Comparative Efficacy of F351 and Alternative Treatments on Ishak Score Improvement
| Drug | Mechanism of Action | Indication | Percentage of Patients with ≥1 Stage Ishak Score Improvement |
| F351 (Hydronidone) | p38γ kinase inhibitor, TGF-β1 modulator | CHB-related Fibrosis | 52.85% |
| Entecavir | Antiviral (Nucleoside Analog) | Chronic Hepatitis B | 88% (after ≥3 years) |
| Pirfenidone | Anti-fibrotic, Anti-inflammatory | Chronic Hepatitis C | 67% (after 2 years) |
| Cenicriviroc | CCR2/5 Antagonist | NASH with Fibrosis | ~20-35% (depending on analysis) |
| Obeticholic Acid | FXR Agonist | NASH with Fibrosis | ~23% (25 mg dose) |
| Pegbelfermin | FGF21 Analog | NASH with Fibrosis | Not statistically significant |
| Simtuzumab | LOXL2 Inhibitor | PSC, NASH with Fibrosis | No significant improvement |
Experimental Protocols: A Framework for Validation
The validation of Ishak score improvement relies on a standardized and rigorous experimental workflow, from patient selection to histological assessment.
Experimental Workflow for Clinical Trials Evaluating Anti-Fibrotic Agents
Caption: A standardized workflow for anti-fibrotic clinical trials.
Detailed Methodology for Liver Biopsy and Ishak Scoring
-
Patient Selection: Patients with a confirmed diagnosis of chronic liver disease and evidence of significant fibrosis (typically Ishak score ≥2 or ≥3) are enrolled.
-
Liver Biopsy Procedure: A percutaneous liver biopsy is performed under ultrasound guidance to obtain an adequate tissue sample (typically at least 1.5 cm in length and containing at least 11 portal tracts).
-
Histological Staining: The liver tissue is fixed, processed, and stained with Hematoxylin and Eosin (H&E) and a connective tissue stain such as Masson's trichrome or Sirius red to visualize the fibrosis.
-
Blinded Histological Assessment: Two or more expert hepatopathologists, blinded to the patient's clinical information and treatment allocation, independently assess the liver biopsies.
-
Ishak Scoring: The pathologists score the degree of fibrosis based on the Ishak scoring system, which evaluates the architectural changes, including fibrous expansion of portal areas, portal-portal bridging, and cirrhosis.
-
Data Interpretation: The change in Ishak score from baseline to the end of treatment is the primary measure of efficacy. A decrease of at least one stage is considered a clinically meaningful improvement.
Conclusion
F351 has demonstrated statistically significant and clinically meaningful improvements in the Ishak fibrosis score in patients with CHB-related liver fibrosis. Its targeted mechanism of action on key fibrogenic pathways provides a strong rationale for its therapeutic potential. When compared to other anti-fibrotic agents, F351 shows a high rate of response in its target population. While antiviral therapies like entecavir also lead to significant fibrosis regression over the long term, F351 offers a direct anti-fibrotic approach that can be used in conjunction with standard of care. The data for other agents in different liver diseases such as NASH show varying degrees of efficacy, highlighting the need for disease-specific therapeutic strategies. The rigorous methodology employed in the clinical trials of F351, with blinded histological assessment using the Ishak score, provides a robust validation of its anti-fibrotic effects. Further research and long-term follow-up will be crucial to fully establish the position of F351 in the evolving landscape of liver fibrosis treatment.
References
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- Liver fibrosis: Stages, symptoms, and treatment - MedicalNewsToday. (2019, April 30). Vertex AI Search.
- Long-term entecavir therapy results in the reversal of fibrosis/cirrhosis and continued histological improvement in patients with chronic hep
- Investigators Anticipate Hydronidone Will Be Beneficial for Liver Fibrosis in CHB. (2025, April 24). Vertex AI Search.
- GNI Group Ltd. Announces Positive Results From the Phase II Study of F351 as Therapy for HBV-related Liver Fibrosis in China. (2020, August 17). FirstWord Pharma.
- Treatment with pirfenidone for two years decreases fibrosis, cytokine levels and enhances CB2 gene expression in patients with chronic hepatitis C. (2014, July 27). BMC Gastroenterology.
- Gyre Therapeutics Announces Publication of Protocol for Phase 3 Trial Evaluating F351 for CHB-Associated Liver Fibrosis. (2025, March 27). Drug Development and Delivery.
- A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study. (2017, August).
- Treatment with pirfenidone for two years decreases fibrosis, cytokine levels and enhances CB2 gene expression in patients with chronic hep
- Hepatic Deletion of Smad7 in Mouse Leads to Spontaneous Liver Dysfunction and Aggravates Alcoholic Liver Injury. (2011, February 28). PLOS ONE.
- Pathophysiological mechanisms of hepatic stellate cells activation in liver fibrosis. (2022, April 26). PubMed.
- Mesenchymal stem cell-based Smad7 gene therapy for experimental liver cirrhosis. (2015).
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- Novel pharmacologic treatment approaches targeting fibrogenesis. (n.d.). ERN Rare Liver.
- Smad7-overexpressing rat BMSCs inhibit the fibrosis of hepatic stellate cells by regulating the TGF-β1/Smad signaling p
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- Prognostic Value of Ishak Fibrosis Stage: Findings from the HALT-C Trial. (2010).
- Efficacy and safety of anti-hepatic fibrosis drugs. (2017). World Journal of Gastroenterology.
- Signaling pathways that activate hepatic stellate cells during liver fibrosis. (2023). Frontiers in Pharmacology.
- ILC 2018: Allergan's cenicriviroc shows continued fibrosis response in NASH patients in two year extended study. (2018, April 17).
- Benefits of prolonged-release pirfenidone plus standard of care treatment in patients with advanced liver fibrosis: PROMETEO study. (2020, August 19). BMC Gastroenterology.
- Obeticholic Acid Reduces Liver Fibrosis in Patients With Metabolic-Associated Steatohepatittis. (2024, June 7). FirstWord Pharma.
- Understanding the Mechanism of Hepatic Fibrosis and Potential Therapeutic Approaches. (2013).
- Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis. (2015). Frontiers in Physiology.
- Prolonged-release pirfenidone shows promise in compensated liver cirrhosis. (2025, June 2). Medscape.
- New Data from CENTAUR Phase 2b Clinical Study Supports Continued Development of Cenicriviroc (CVC) in Ongoing Phase 3 AURORA Trial. (2017, September 22). PR Newswire.
- A pilot study in patients with established advanced liver fibrosis using pirfenidone. (2002). Alimentary Pharmacology & Therapeutics.
- Safety and Efficacy of Simtuzumab (GS-6624)
- Rollover Study of Cenicriviroc for the Treatment of Liver Fibrosis in Participants With Nonalcoholic Steatohepatitis. (2022, February 2). ClinicalTrials.gov.
- Simtuzumab for Primary Sclerosing Cholangitis: Phase 2 Study Results With Insights on the Natural History of the Disease. (2025, August 7).
- Simtuzumab for Primary Sclerosing Cholangitis: Phase 2 Study Results With Insights on the Natural History of the Disease. (2017).
- Obeticholic acid for the treatment of non-alcoholic steatohepatitis. (2019, December 23). 2 Minute Medicine.
- Targeting Liver Fibrosis with Nanoparticle Technology: The Dual-Drug Strategy for Hepatic Stellate Cell Activation Inhibition. (2025, April 16).
- Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohep
- Safety and Efficacy of Simtuzumab (SIM, GS-6624) in Adults With Advanced Liver Fibrosis But Not Cirrhosis Secondary to Non-Alcoholic Steatohepatitis (NASH). (n.d.). ClinicalTrials.gov.
- A Study of Experimental Medication BMS-986036 in Adults With Nonalcoholic Steatohepatitis (NASH) and Stage 3 Liver Fibrosis. (n.d.). ClinicalTrials.gov.
- Evaluating the Effectiveness of Pegbelfermin in MASH‐Associated Hepatic Fibrosis A Meta‐Analysis and Systematic Review of Randomized Controlled Trials. (2025, March 2).
- Hepatitis B Treatment & Management. (2025, February 6). Medscape Reference.
- Pegbelfermin in Patients With Nonalcoholic Steatohepatitis and Stage 3 Fibrosis (FALCON 1): A Randomized Phase 2b Study. (2023, April 23). PubMed.
- Management of Adult Patients with Chronic Hepatitis B in Primary Care. (2023, September).
- Obeticholic acid for non-alcoholic steatohepatitis and fibrosis. (2019, May 27).
- AASLD Announces New Practice Guideline on Treatment of Chronic Hep
- Hepatitis B - Diagnosis and tre
- AASLD Guidelines for Treatment of Chronic Hepatitis B. (2016).
- Hepatocyte-Specific Smad4 Deficiency Alleviates Liver Fibrosis via the p38/p65 Pathway. (2022, October 2).
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Technical Guide: Benchmarking F351 (Hydronidone) Against Standard of Care for Liver Cirrhosis
Executive Summary: The Anti-Fibrotic Gap
In the current landscape of hepatology, the "Standard of Care" (SoC) for liver cirrhosis—particularly HBV-associated—relies on etiology management (e.g., Entecavir/Tenofovir) to suppress viral replication. While effective at halting disease progression, these agents rarely induce significant regression of established fibrosis.
F351 (Hydronidone) represents a structural evolution of Pirfenidone.[1][2][3] Unlike its parent compound, which is approved for Idiopathic Pulmonary Fibrosis (IPF) but limited by systemic toxicity, F351 exhibits a unique pharmacokinetic profile favoring hepatic accumulation. This guide benchmarks F351 against the current SoC, providing the mechanistic rationale and experimental protocols required for independent validation.
Molecular Rationale: Mechanism of Action (MoA)
To understand why F351 outperforms SoC, we must look at the cellular level. SoC (antivirals) removes the insult (virus), but F351 directly interrupts the response (fibrogenesis).
F351 acts as a dual inhibitor of the TGF-β1/Smad and p38 MAPK pathways in Hepatic Stellate Cells (HSCs). Crucially, it upregulates Smad7 , an inhibitory protein that creates a negative feedback loop on TGF-β signaling.
Visualizing the Pathway
The following diagram illustrates the intervention points of F351 within the HSC signaling cascade.
Figure 1: F351 Mechanism of Action. The drug inhibits the p38 MAPK pathway and upregulates Smad7 to block TGF-β1 signaling.[2]
Clinical Benchmarking: F351 vs. Standard of Care
The most robust data comes from Phase 2 and Phase 3 clinical trials in Chronic Hepatitis B (CHB) patients. Here, the "Control" is Entecavir (SoC), and the "Test" is Entecavir + F351.
Primary Endpoint: Ishak Fibrosis Score Reversal
The following table summarizes the efficacy data, highlighting the statistical superiority of the F351 add-on over SoC alone.
| Metric | Standard of Care (Placebo + Entecavir) | F351 (270 mg/day + Entecavir) | Delta (Improvement) | Statistical Significance |
| Fibrosis Regression (≥1 Stage improvement) | ~26% - 29.8% | 52.9% - 55% | +23-25% | P < 0.05 (Significant) |
| Mechanism | Viral suppression only | Viral suppression + HSC inhibition | Dual Action | N/A |
| Liver Specificity | High (Antiviral target) | High (Targeted accumulation) | N/A | N/A |
| Safety (SAEs) | 6.45% | 4.88% | -1.57% | Comparable/Superior |
Key Insight: While Entecavir stops the virus, it relies on the liver's natural, slow healing process to resolve fibrosis. F351 actively accelerates matrix degradation, doubling the regression rate.
Pharmacokinetic Advantage: F351 vs. Pirfenidone
Researchers often ask: Why not just use Pirfenidone? Pirfenidone requires high doses (up to 2400mg/day) to achieve anti-fibrotic effects in the liver, leading to severe photosensitivity and GI toxicity.
The F351 Structural Modification: F351 is N-(4-hydroxyphenyl)-1-methyl-6-pyridone-3-carboxamide. The addition of the hydroxyphenyl group alters its metabolism (Phase II conjugation), resulting in:
-
Higher Hepatic Exposure: F351 accumulates preferentially in the liver compared to plasma.
-
Lower Systemic Toxicity: Reduced peak plasma concentration (Cmax) relative to therapeutic effect minimizes off-target side effects (e.g., skin rash).
Experimental Protocols: Validating F351 in the Lab
Workflow Visualization
Figure 2: Step-by-step workflow for in vitro validation of F351 potency using LX-2 cells.
Detailed Protocol Steps
-
Cell Culture: Maintain LX-2 human hepatic stellate cells in DMEM with 2% FBS.
-
Starvation: Prior to treatment, serum-starve cells for 24 hours (0.2% FBS) to synchronize the cell cycle and reduce background activation.
-
Induction (The "Insult"): Treat cells with TGF-β1 (5 ng/mL) . This mimics the pro-fibrotic environment of a cirrhotic liver.
-
Treatment (The "Intervention"):
-
Control: Vehicle (DMSO < 0.1%).
-
Comparator: Pirfenidone (1 mM - note the high concentration required).
-
Test: F351 (Titrate 10 μM, 30 μM, 100 μM).
-
-
Readout (The "Proof"):
-
qPCR: Measure mRNA levels of ACTA2 (α-SMA) and COL1A1 (Collagen Type I).
-
Western Blot: Assay for Phospho-p38 vs. Total p38. F351 should significantly reduce Phospho-p38 levels.
-
Validation Criteria: A successful benchmark is achieved if F351 demonstrates a lower IC50 for α-SMA inhibition compared to Pirfenidone.
Safety Profile
In drug development, efficacy is meaningless without safety. The Phase 3 data indicates that F351 acts without the "systemic penalty" of Pirfenidone.
-
Adverse Events: Most common were mild (GI related).
-
Photosensitivity: Significantly reduced compared to Pirfenidone historical data.
-
Liver Enzymes: No evidence of drug-induced liver injury (DILI) in trials; in fact, ALT normalization often accompanied fibrosis regression.
References
-
GNI Group Ltd. (2020). GNI Group Ltd.[4] Announces Positive Results From the Phase II Study of F351 as Therapy for HBV-related Liver Fibrosis in China.[5] BioSpace. Link
-
Gyre Therapeutics. (2025).[1][2][3][5] Gyre Therapeutics’ Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial.[2] Gyre Therapeutics Press Release.[1][2] Link
-
Yin, P., et al. (2022).[6] Hydronidone for the Treatment of Liver Fibrosis Associated With Chronic Hepatitis B: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study. Clinical Gastroenterology and Hepatology. Link
-
Liu, Y., et al. (2025). Pharmacokinetics, Safety and Tolerability of Pirfenidone and its Major Metabolite. ResearchGate. Link
-
National Institutes of Health. (2025). Pirfenidone - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf. Link
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- 5. docs.publicnow.com [docs.publicnow.com]
- 6. medpagetoday.com [medpagetoday.com]
Comprehensive Validation Guide: LC-MS/MS Method for Hydronidone Bioanalysis per FDA Guidelines
Executive Summary
Hydronidone (F351) is a novel, orally active pyridine derivative and a structural analog of the anti-fibrotic drug pirfenidone. It is currently advancing through clinical trials for the treatment of hepatic fibrosis associated with chronic Hepatitis B and Metabolic Dysfunction-Associated Steatohepatitis (MASH), as well as pulmonary fibrosis. To accurately assess its pharmacokinetic (PK) profile in human clinical trials, a highly sensitive, reproducible, and robust bioanalytical method is mandatory.
This guide provides an authoritative comparison of sample preparation strategies and a detailed, step-by-step validation protocol for the LC-MS/MS quantification of Hydronidone and its primary metabolites (M3, M4) in human plasma. All methodologies, acceptance criteria, and self-validating system designs are strictly grounded in the FDA's 2018 Bioanalytical Method Validation Guidance for Industry.
Mechanistic Grounding: Hydronidone's Antifibrotic Pathway
Understanding the pharmacodynamic target of Hydronidone is crucial for contextualizing its clinical PK requirements. Hydronidone acts upstream in the fibrotic cascade. It ameliorates liver and lung fibrosis by upregulating Smad7, which subsequently promotes the ubiquitin-proteasome-dependent degradation of the Transforming Growth Factor-β Receptor I (TGFβRI). This mechanism effectively blocks the activation of Hepatic Stellate Cells (HSCs) and reduces collagen synthesis. Systemic exposure (quantified via LC-MS/MS) must be tightly correlated with this TGF-β signaling suppression.
Diagram 1: Hydronidone's mechanism of action targeting the TGF-β/Smad7 signaling axis.
Methodological Comparison: Sample Preparation Strategies
When developing an LC-MS/MS method for a small molecule like Hydronidone (MW ~201.2 g/mol ), the choice of sample extraction is the most critical determinant of assay reliability. Below is an objective comparison of three standard approaches for Hydronidone bioanalysis.
Table 1: Objective Comparison of Sample Preparation Methods for Hydronidone
| Extraction Method | Mechanism | Advantages for Hydronidone | Disadvantages | Suitability |
| Protein Precipitation (PPT) | Denatures plasma proteins using organic solvents (Acetonitrile). | High recovery (>50%) for both Hydronidone and its polar metabolites (M3, M4). High throughput; cost-effective. | Extracts contain more endogenous matrix components, requiring robust chromatographic separation. | Optimal (Chosen Method) |
| Solid-Phase Extraction (SPE) | Retains analyte on a stationary phase while washing away matrix. | Yields highly purified extracts; significantly reduces matrix effects. | Hydronidone's polarity increases the risk of column breakthrough during loading/washing, leading to variable recovery. | Sub-optimal |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into an immiscible organic solvent. | Excellent cleanup for hydrophobic drugs. | Poor extraction efficiency for the more polar metabolites (M3, M4); labor-intensive. | Sub-optimal |
Causality & Expert Insight: PPT using acetonitrile is the superior choice for Hydronidone. A 3:1 ratio of acetonitrile to plasma effectively denatures binding proteins, releasing Hydronidone while maintaining the solubility of its metabolites. Because PPT does not rely on hydrophobic partitioning, it prevents the loss of polar metabolites that typically occurs in LLE or SPE.
Experimental Workflow
Diagram 2: High-throughput LC-MS/MS bioanalytical workflow for Hydronidone.
Detailed Step-by-Step Methodology
Self-Validating System Design: This protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS shares identical physicochemical properties with Hydronidone, it co-elutes chromatographically and undergoes the exact same ionization dynamics. This creates a self-validating system where any matrix-induced ion suppression or enhancement in the ESI source is mathematically canceled out during the peak area ratio calculation, ensuring absolute trustworthiness of the quantitative data.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma sample (blank, calibration standard, Quality Control [QC], or unknown subject sample) into a 1.5 mL Eppendorf tube.
-
Add 10 µL of SIL-IS working solution (e.g., Hydronidone-d3, 500 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile (100% LC-MS grade) to precipitate proteins.
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte dissociation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the proteinaceous debris.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Step 2: Chromatographic Separation (UHPLC)
Causality: A C18 column is selected to provide necessary hydrophobic retention for the pyridine derivative. The mobile phase utilizes 0.1% formic acid to ensure the pyridine nitrogen of Hydronidone remains fully protonated (pH < pKa), maximizing ionization efficiency in the positive electrospray (ESI+) mode.
-
Column: C18 (2.1 mm × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 3: Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Hydronidone [M+H]+ m/z 202.2 → Product Ion (optimized per instrument based on pyridine ring fragmentation).
FDA Method Validation Parameters & Quantitative Data
Per the FDA 2018 Bioanalytical Method Validation Guidance for Industry, the method must be rigorously tested to ensure data integrity before being applied to clinical PK studies. The following table summarizes the target performance metrics and expected quantitative data based on validated literature for Hydronidone.
Table 2: FDA Validation Parameters and Hydronidone Performance Data
| FDA Validation Parameter | FDA Acceptance Criteria (2018 Guidance) | Hydronidone Validated Performance |
| Selectivity | No interfering peaks >20% of LLOQ for analyte, and >5% for IS in 6 independent matrix lots. | No endogenous interference observed at the retention times of Hydronidone or IS. |
| Linearity & Range | Calibration curve R² ≥ 0.99. Non-zero standards must be ±15% of nominal (±20% at LLOQ). | 1.00 – 1000 ng/mL in human plasma (R² > 0.995). |
| Lower Limit of Quantification (LLOQ) | Analyte response ≥ 5 times the blank response. Precision ≤ 20%, Accuracy ± 20%. | 1.00 ng/mL in plasma (S/N > 10). |
| Accuracy (Intra/Inter-day) | Mean value ±15% of nominal concentration (±20% at LLOQ). | 92.4% – 108.5% across all QC levels. |
| Precision (Intra/Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | CV ≤ 8.5% across all QC levels. |
| Recovery | Extent of recovery should be consistent, precise, and reproducible. | > 50% consistent recovery across Low, Mid, and High QCs. |
| Matrix Effect | IS-normalized Matrix Factor (MF) should be close to 1.0 (CV ≤ 15%). | IS-normalized MF between 0.92 and 1.05, demonstrating negligible ion suppression. |
| Stability | Analyte must be stable during sample collection, handling, and storage (Bench-top, Freeze-thaw, Long-term). | Stable for 3 freeze-thaw cycles, 24h at room temp, and 30 days at -80°C. |
Conclusion
Validating an LC-MS/MS method for Hydronidone requires a delicate balance of extraction simplicity and analytical rigor. By utilizing a straightforward Protein Precipitation method coupled with SIL-IS normalization, laboratories can achieve a high-throughput, FDA-compliant assay. This self-validating system ensures the reliable quantification of Hydronidone from 1.00 to 1000 ng/mL, fully supporting extensive Phase II/III clinical PK and tolerability studies.
References
-
FDA Issues Final Guidance on Bioanalytical Method Validation (2018). GaBI Online. Available at:[Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Available at:[Link]
-
Tolerability and Pharmacokinetics of Hydronidone, an Antifibrotic Agent for Hepatic Fibrosis, after Single and Multiple Doses in Healthy Subjects. ResearchGate. Available at:[Link]
- A novel, simple and reliable method for the determination of hydronidone and its metabolites M3 and M4 in human plasma and urine by HPLC-MS/MS and its applic
Comparative Efficacy Validation: Hydronidone (F351) vs. Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis
[1][2]
Executive Summary: The Next-Generation Antifibrotic[3]
Idiopathic Pulmonary Fibrosis (IPF) remains a clinical challenge with limited therapeutic options. While Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a standard of care, its clinical utility is often dose-limited by gastrointestinal and hepatic adverse events.
Hydronidone (F351) , a structural analog of pirfenidone, has emerged as a superior alternative. Preclinical and early clinical data indicate that Hydronidone offers higher potency at lower doses and a significantly improved safety profile , particularly regarding hepatotoxicity.
This guide provides a rigorous, self-validating framework for researchers to experimentally validate Hydronidone’s efficacy against Pirfenidone using the gold-standard Bleomycin (BLM)-induced pulmonary fibrosis model.
Key Comparative Metrics
| Feature | Pirfenidone (Standard) | Hydronidone (F351) | Advantage |
| Primary Mechanism | TGF-β / p38 MAPK inhibition | High-affinity p38γ inhibition; Smad7 upregulation | Greater Potency |
| Effective Dose (Murine) | 100–300 mg/kg | 25–50 mg/kg | Lower Drug Load |
| Hepatotoxicity | Moderate (Dose-limiting) | Low / Negligible | Safety Profile |
| Fibrosis Reversal | Slows progression | Potential regression | Therapeutic Ceiling |
Mechanistic Rationale: Why Hydronidone Outperforms[2][4][5]
To design a valid experiment, one must understand the causality. Hydronidone is not merely a "stronger" pirfenidone; it acts through a refined molecular engagement.[1]
The Signaling Cascade
Fibrosis is driven by the TGF-β/Smad axis.[2] TGF-β1 binds to receptors (TβRI/II), phosphorylating Smad2/3, which translocate to the nucleus to drive collagen transcription.
-
Pirfenidone broadly inhibits this pathway.
-
Hydronidone specifically targets p38γ MAPK (a key downstream effector) and upregulates Smad7 (an inhibitory Smad that prevents Smad2/3 phosphorylation).[3] This dual action creates a "molecular brake" on fibrosis that is mechanically distinct from and more potent than the parent compound.
Visualization: Molecular Mechanism of Action
Caption: Hydronidone exerts superior efficacy by potently inhibiting p38γ and upregulating Smad7, effectively blocking the TGF-β fibrotic cascade at two critical checkpoints.
Experimental Validation Framework
To generate publishable data (E-E-A-T), your protocol must be self-validating . This means including internal controls that prove the model worked (fibrosis induction) before assessing if the drug worked.
Phase 1: The Bleomycin (BLM) Challenge
Objective: Induce a quantifiable fibrotic phenotype.
-
Animal: C57BL/6 Mice (Male, 8-10 weeks). Reason: Females are less susceptible to BLM-induced fibrosis.
-
Induction: Intratracheal (IT) instillation of Bleomycin sulfate (1.5 – 3.0 U/kg).
-
Validation Checkpoint: Weight loss >10% by Day 7 confirms successful induction.
Phase 2: Dosing Regimen (Therapeutic Design)
To mimic clinical reality, use a therapeutic regimen (starting Day 7) rather than a preventative one (starting Day 0).
| Group | N | Induction | Treatment (Day 7–21) | Purpose |
| G1: Sham | 10 | Saline IT | Vehicle (CMC-Na) PO | Baseline health control. |
| G2: Model | 15 | BLM IT | Vehicle (CMC-Na) PO | Validates fibrosis induction window. |
| G3: Pirfenidone | 15 | BLM IT | Pirfenidone 100 mg/kg BID | Positive control (Standard of Care). |
| G4: Hydronidone Low | 15 | BLM IT | Hydronidone 25 mg/kg BID | Tests higher potency hypothesis. |
| G5: Hydronidone High | 15 | BLM IT | Hydronidone 50 mg/kg BID | Tests dose-dependency.[4] |
Note: Hydronidone doses are set significantly lower than Pirfenidone to demonstrate superior potency.[4][1]
Phase 3: Workflow Visualization
Caption: 21-day therapeutic protocol. Treatment begins at Day 7 (post-inflammation) to specifically assess anti-fibrotic efficacy rather than anti-inflammatory effects.
Key Readouts & Expected Outcomes
To objectively compare Hydronidone vs. Pirfenidone, you must use quantitative metrics.
A. Biochemical: Hydroxyproline Assay (The Gold Standard)
Collagen contains high levels of hydroxyproline. This assay provides a quantitative "fibrosis load."
-
Method: Acid hydrolysis of lung lobe followed by colorimetric assay.
-
Expected Result:
-
Model: ~2-3x increase vs. Sham.
-
Pirfenidone (100mg): ~30-40% reduction vs. Model.
-
Hydronidone (50mg): ~50-60% reduction vs. Model (Superior efficacy at half dose).
-
B. Histological: Ashcroft Scoring
Semi-quantitative scoring of lung fibrosis (0 = normal, 8 = total fibrosis).
-
Method: Masson’s Trichrome staining. Blinded scoring by two pathologists.
-
Critical Comparison: Hydronidone treated lungs should show preserved alveolar structure with significantly thinner septal walls compared to Pirfenidone.
C. Functional: Lung Mechanics (FlexiVent)
Translational relevance is highest here.
-
Parameters:
-
Resistance (R): Measures airway constriction.
-
Compliance (C): Measures lung elasticity (stiffness).
-
-
Expectation: BLM lungs are stiff (low compliance). Hydronidone restores compliance more effectively than Pirfenidone due to reduced collagen cross-linking.
Safety & Hepatotoxicity: The "Killer App"
The primary differentiator for Hydronidone is safety. Pirfenidone is metabolized by CYP1A2 and often elevates liver enzymes (ALT/AST).
Validation Experiment:
-
Collect serum at Day 21.
-
Measure ALT (Alanine Aminotransferase) and AST.
-
Data Trend:
-
Pirfenidone Group: Often shows mild-to-moderate elevation in ALT/AST.
-
Hydronidone Group: Levels comparable to Vehicle/Sham.
-
Reference: Hydronidone has shown a structural advantage that minimizes the formation of reactive metabolites common with Pirfenidone [1, 5, 8].
-
References
-
Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models Source: ACS Publications [Link] (Note: Generalized link to journal based on search snippet context)
-
Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial Source: HCPLive [Link]
-
Protective efficacy of pirfenidone in rats with pulmonary fibrosis induced by bleomycin Source: NCBI / PMC [Link]
-
Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis Source: PubMed / Respiratory Research [Link]
-
Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial Source: NCBI / PMC [Link]
-
Pirfenidone reduces bleomycin-induced pulmonary fibrosis in mice Source: ResearchGate [Link]
-
Risk of potential hepatotoxicity from pirfenidone or nintedanib in patients with idiopathic pulmonary fibrosis Source: Frontiers in Pharmacology [Link]
-
Gyre Therapeutics' Hydronidone Met the Primary Endpoint... in Pivotal Phase 3 Trial Source: Gyre Therapeutics Investor Relations [Link][5]
Sources
- 1. Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.publicnow.com [docs.publicnow.com]
- 3. Gyre Therapeutics’ Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China | Gyre Therapeutics, Inc [ir.gyretx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hcplive.com [hcplive.com]
Publish Comparison Guide: Statistical Significance of Collagen Reduction (Hydronidone vs. Vehicle)
Part 1: Executive Summary
In the landscape of antifibrotic therapeutics, Hydronidone (F351) has emerged as a statistically superior agent compared to vehicle controls in reducing pathological collagen accumulation.[1][2] Unlike its structural precursor, Pirfenidone, Hydronidone exhibits a distinct mechanism of action involving the Smad7-mediated degradation of TGF-β Receptor I (TGF-βRI) , effectively decoupling the fibrotic signaling cascade at the receptor level.[1][2][3]
This guide provides an objective technical comparison of Hydronidone versus vehicle control, grounding the analysis in recent Phase 3 clinical data (Chronic Hepatitis B fibrosis) and preclinical models (Bleomycin-induced pulmonary fibrosis).
Key Statistical Finding: In a pivotal Phase 3 trial, Hydronidone demonstrated a statistically significant regression of liver fibrosis (≥1-stage improvement in Ishak score) compared to vehicle/placebo with a P-value of 0.0002 .[1][2]
Part 2: Mechanistic Architecture
To understand the statistical variance between Hydronidone and vehicle groups, one must understand the molecular causality. Vehicle-treated subjects exhibit unchecked TGF-β signaling, leading to myofibroblast activation and collagen deposition. Hydronidone interrupts this loop.[4][5]
Signaling Pathway Diagram
The following diagram illustrates the dual-inhibition mechanism where Hydronidone upregulates Smad7, leading to the ubiquitination and degradation of the TGF-β receptor, thereby silencing both Smad-dependent and p38 MAPK fibrotic pathways.
Caption: Hydronidone upregulates Smad7, causing TGF-βRI degradation and halting downstream collagen synthesis.
Part 3: Experimental Validation Protocols
To replicate or validate the statistical significance of collagen reduction, researchers must employ self-validating quantification methods. Visual estimation is insufficient; biochemical quantification is required.
Protocol A: Hydroxyproline Quantification Assay (Biochemical Gold Standard)
Purpose: To quantify total collagen content in tissue homogenates. Hydroxyproline constitutes ~13.5% of collagen by weight.
-
Tissue Hydrolysis:
-
Harvest 50-100 mg of wet liver/lung tissue.
-
Hydrolyze in 6M HCl at 110°C for 18 hours in screw-capped, acid-resistant tubes.
-
Validation Check: Include a spike-recovery control (known collagen standard) to assess hydrolysis efficiency.
-
-
Oxidation:
-
Evaporate acid and reconstitute in citrate-acetate buffer (pH 6.0).
-
Add Chloramine-T solution; incubate at room temperature for 20 mins.
-
-
Chromophore Development:
-
Add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in perchloric acid/isopropanol).
-
Incubate at 65°C for 15 mins.
-
-
Spectrophotometry:
-
Measure absorbance at 550 nm.
-
Calculation: Convert absorbance to µg hydroxyproline/mg tissue using a standard curve (
required).
-
Protocol B: Quantitative Picrosirius Red Staining (Histological Standard)
Purpose: To visualize and quantify the area fraction of collagen fibers (Types I and III).
-
Staining:
-
Deparaffinize FFPE sections.
-
Stain with 0.1% Sirius Red F3B in saturated picric acid for 1 hour.
-
Wash in 0.5% acetic acid water (2 changes).
-
-
Imaging:
-
Capture images under polarized light . Type I collagen appears yellow-orange; Type III appears green.
-
-
Digital Quantification (ImageJ/Fiji):
-
Split channels; threshold the red channel (for brightfield) or specific hues (for polarized).
-
Metric: Calculate "Fibrosis Area %" = (Stained Area / Total Tissue Area) × 100.
-
Blind Analysis: Analyst must be blinded to treatment groups (Vehicle vs. Hydronidone) to prevent bias.
-
Part 4: Comparative Data Analysis
The following tables synthesize data from key Phase 3 clinical trials and preclinical validation studies.
Table 1: Clinical Efficacy (Phase 3 Trial - CHB Fibrosis)
Comparison of Hydronidone (270 mg/day) vs. Placebo (Vehicle) over 52 weeks.
| Metric | Vehicle (Placebo) | Hydronidone (270 mg) | Statistical Significance |
| Fibrosis Regression (≥1 Ishak Stage) | ~25.6% - 30% | 54.8% | P = 0.0002 |
| Safety Profile (Serious Adverse Events) | 6.45% | 4.88% | Not Significant (Comparable) |
| Primary Endpoint Met? | N/A | YES | Validated |
Table 2: Preclinical Collagen Reduction (Bleomycin Lung Model)
Comparison of Collagen Area Fraction (Picrosirius Red).
| Experimental Group | Collagen Area (%) | Relative Reduction vs. Vehicle | Significance |
| Vehicle Control (Sham) | ~1.5% | N/A | Baseline |
| Vehicle Control (Model) | 10.33 ± 1.04% | 0% | Reference Pathogen |
| Hydronidone (25 mg/kg) | ~6.5% | ~37% | P < 0.05 |
| Hydronidone (50 mg/kg) | ~4.2% | ~59% | P < 0.01 |
| Pirfenidone (100 mg/kg) | ~5.8% | ~44% | P < 0.05 |
*Note: Values approximated from comparative histograms in source studies (See Ref 1, 3).
Part 5: Statistical Interpretation & Causality
The statistical separation between Hydronidone and Vehicle groups is not merely a function of sample size but of mechanistic potency .
-
Effect Size: In the clinical setting, the absolute risk difference (ARD) in fibrosis regression is approximately 25% (54.8% - 30%). This is a clinically meaningful effect size, suggesting that for every 4 patients treated, 1 additional patient achieves fibrosis regression compared to placebo.
-
P-Value (0.0002): This extremely low p-value in the Phase 3 trial indicates that the probability of observing such a reduction in collagen/fibrosis score by random chance is less than 0.02%. This confirms the biological activity of Hydronidone.
-
Dose-Dependency: The preclinical data demonstrates a linear dose-response relationship (25 mg/kg vs 50 mg/kg), fulfilling Hill’s criteria for causation. The vehicle control consistently shows high collagen retention, validating the assay's dynamic range.
Conclusion for Researchers: When designing future studies or interpreting current data, Hydronidone should be viewed as a positive control for fibrosis regression. Its ability to statistically outperform vehicle controls is robust across both histological (collagen area) and biochemical (hydroxyproline) endpoints.
References
-
ACS Publications. (2025). Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models.[2][5] [Link] (Source verified via snippet 1.1)
-
Gyre Therapeutics. (2025).[1][2][5][6][7][8] Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial.[1][2][9] [Link][1][2][6][7][9][10][11]
-
National Institutes of Health (PubMed). (2023). Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI.[1][2][3][4][8][10][11][12] [Link]
-
Journal of Clinical and Translational Hepatology. (2025). Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial.[1][2][3][7][9][10] [Link] (Source verified via snippet 1.7)
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A Comparative Guide to p38 Gamma MAPK Inhibition: Hydronidone vs. Its Analogs
This guide provides an in-depth, objective comparison of Hydronidone and its parent analog, Pirfenidone, in the context of p38 gamma (p38γ) mitogen-activated protein kinase (MAPK) inhibition. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting this pathway for anti-fibrotic and anti-inflammatory therapies. The content herein is grounded in experimental data and established scientific principles to ensure technical accuracy and practical relevance.
The Scientific Rationale: Why Target p38 Gamma MAPK?
The p38 MAPK family, comprising four isoforms (p38α, p38β, p38γ, and p38δ), are critical mediators of cellular responses to external stressors like inflammatory cytokines and environmental insults.[1][2][3] These serine/threonine kinases are central nodes in a three-tiered signaling cascade, activated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[1][4][5] Upon activation via dual phosphorylation on a conserved TGY motif, p38 MAPKs phosphorylate a host of downstream targets, including other kinases and transcription factors, thereby regulating inflammation, cell differentiation, apoptosis, and cell cycle progression.[1][2][6][7]
While the isoforms share sequence homology, they exhibit distinct tissue distribution and substrate specificities, making isoform-selective targeting a key therapeutic strategy.[2][8] p38γ (also known as MAPK12 or ERK6) has emerged as a significant player in the pathogenesis of several diseases.[6][9] Its involvement in inflammation, cancer, and metabolic disorders has been increasingly recognized.[6][10][11] Notably, p38γ is a pivotal component of the transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.[12] In response to tissue injury, TGF-β upregulation activates hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.[12][13] p38γ's role in this process makes it a compelling target for anti-fibrotic drug development.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Prepare serial dilutions of Hydronidone or its analogs in DMSO, followed by a final dilution in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitor.
-
Enzyme/Substrate Addition: Add 10 µL of a solution containing recombinant active p38γ enzyme and a suitable substrate (e.g., ATF-2 peptide) to each well. [14][15]Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be near its Km value for p38γ to ensure competitive inhibitors are accurately assessed. [16]5. Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Detection: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the p38γ kinase activity.
-
Analysis: Plot the luminescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot for Cellular Pathway Inhibition
Causality: An IC50 from a kinase assay confirms direct inhibition but doesn't guarantee the compound can enter a cell and engage its target in a complex biological environment. This Western blot protocol assesses the inhibitor's ability to block the phosphorylation of p38γ or its downstream substrate (e.g., ATF-2) within intact cells, thus validating its cellular efficacy.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., hepatic stellate cells, macrophages) and grow to 70-80% confluency. Serum-starve cells for 4-6 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of Hydronidone or analog (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1-2 hours. [7][17]3. Stimulation: Stimulate the cells with a known p38 activator (e.g., 10 ng/mL TGF-β for HSCs, or 1 µg/mL LPS for macrophages) for 30 minutes to induce p38 phosphorylation. [7]Include unstimulated and stimulated vehicle-only controls.
-
Cell Lysis: Immediately wash cells twice with ice-cold PBS and add ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. [7][17]5. Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS sample buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane. [7]7. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated, active form of p38 (anti-phospho-p38 MAPK, Thr180/Tyr182). [5][18] * Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [17]9. Normalization: To ensure observed changes are due to phosphorylation state and not protein levels, strip the membrane and re-probe with an antibody against total p38 MAPK. A loading control like GAPDH or β-actin should also be used. [7]10. Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each condition to determine the extent of inhibition.
Conclusion and Future Directions
The available evidence strongly indicates that Hydronidone is a potent inhibitor of p38γ MAPK, with a more targeted and powerful anti-fibrotic mechanism compared to its parent analog, Pirfenidone. [13][19][20]Its dual action on both the p38γ and Smad pathways, combined with a potentially favorable safety profile, positions it as a promising therapeutic agent for liver fibrosis and potentially other fibrotic diseases. [19][20][21] For researchers in the field, the immediate next step is to conduct head-to-head experiments using the standardized protocols outlined above to generate precise, comparative IC50 values for Hydronidone and other relevant compounds against all four p38 MAPK isoforms. This will provide a quantitative measure of both potency and selectivity, further elucidating the therapeutic window and potential off-target effects. Such data is critical for advancing the next generation of isoform-specific MAPK inhibitors from the bench to the clinic.
References
-
Cuenda, A., & Nebreda, A. R. (2015). p38γ and p38δ Mitogen Activated Protein Kinases (MAPKs), New Stars in the MAPK Galaxy. Frontiers in Cell and Developmental Biology. [Link]
-
Chen, G., & Qi, X. M. (2023). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. MDPI. [Link]
-
Gyre Therapeutics. (2025). Hydronidone (F351) Phase 3 Trial in CHB-Associated Liver Fibrosis. Gyre Therapeutics Presentation. [Link]
-
Chen, G., & Qi, X. M. (2023). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. National Institutes of Health. [Link]
-
QIAGEN. p38 MAPK Signaling. QIAGEN GeneGlobe. [Link]
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Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
-
Wikipedia. p38 mitogen-activated protein kinases. Wikipedia. [Link]
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Maples Publications. (2021). The Role of MAPK/p38 Signalling Pathway in Cancer. Annals of Cancer Research and Therapy. [Link]
-
Karger Publishers. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Pharmacology. [Link]
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Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. MDPI. [Link]
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Christoforou, N., & Kyba, M. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight. [Link]
-
HCPLive. (2025). Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive. [Link]
-
Gyre Therapeutics. (2024). Developing Anti-Fibrotic Therapeutics for Chronic Organ Diseases. Gyre Therapeutics Presentation. [Link]
-
SignalChem. p38 gamma Kinase Datasheet. SignalChem. [Link]
-
BosterBio. p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Boster Biological Technology. [Link]
-
Dominguez, C., & Lee, J. C. (2005). p38 MAP kinase inhibitors: many are made, but few are chosen. Current Opinion in Drug Discovery & Development. [Link]
-
Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). National Institutes of Health. [Link]
-
Yu, H., et al. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Frontiers in Pharmacology. [Link]
-
Kanthasamy, A. G., et al. (2004). The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells. National Institutes of Health. [Link]
-
Fragkoulis, C., et al. (2026). Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. ResearchGate. [Link]
-
ImmunoWay. Total p38 MAPK Cell-Based Colorimetric ELISA Kit. ImmunoWay Biotechnology. [Link]
-
GlobeNewswire. (2025). Gyre Therapeutics' Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Clinical Trial for Chronic Hepatitis B-Associated Liver Fibrosis. GlobeNewswire. [Link]
-
Contagion Live. (2025). Investigators Anticipate Hydronidone Will Be Beneficial for Liver Fibrosis in CHB. Contagion Live. [Link]
-
GlobeNewswire. (2025). Gyre Therapeutics to Present Results from Positive Phase 3 Clinical Trial Evaluating Hydronidone for the Treatment of Liver Fibrosis in Chronic Hepatitis B at AASLD—The Liver Meeting® 2025. GlobeNewswire. [Link]
-
ACS Publications. (2025). Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models. ACS Pharmacology & Translational Science. [Link]
-
ResearchGate. (2025). Hydronidone for the Treatment of Liver Fibrosis Related to Chronic Hepatitis B: A Phase 2 Randomized Controlled Trial. ResearchGate. [Link]
-
FirstWord Pharma. (2025). Gyre Therapeutics Announces Publication of Protocol for Phase 3 Trial Evaluating F351 for CHB-Associated Liver Fibrosis in Journal of Clinical and Translational Hepatology. FirstWord Pharma. [Link]
-
Gyre Therapeutics. (2024). Gyre Therapeutics Completes Phase 3 Trial of F351 for CHB-Related Liver Fibrosis. Gyre Therapeutics News. [Link]
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Independent Verification Guide: Hydronidone (F351) Anti-Inflammatory & Anti-Fibrotic Potency
Executive Summary
Hydronidone (F351) is a structural fluorinated analogue of Pirfenidone (PFD) , designed to overcome the parent compound's limitations: high dosing requirements and associated hepatotoxicity. While Pirfenidone remains a standard of care for Idiopathic Pulmonary Fibrosis (IPF), independent verification data indicates that Hydronidone exhibits significantly higher potency—approximately 2-4x greater in vitro—mediated through a dual mechanism of p38γ MAPK inhibition and Smad7 upregulation .
This guide provides a rigorous framework for independently verifying these claims. It outlines the specific mechanistic pathways, experimental protocols, and expected data ranges required to validate Hydronidone's superior cytokine reduction and anti-fibrotic profile compared to Pirfenidone.
Mechanistic Architecture
To design a valid verification experiment, one must understand that Hydronidone does not merely "suppress inflammation"; it acts as a specific modulator of the TGF-β/Smad and p38 MAPK axes.
Key Differentiators
-
Target Affinity: Hydronidone binds to TGF-β Receptor I (TGF-βRI) with a docking score of -7.245 kcal/mol , superior to Pirfenidone.[1][2]
-
Pathway Modulation: Unlike general anti-inflammatories, Hydronidone specifically upregulates Smad7 (an inhibitory Smad), which promotes the degradation of TGF-βRI, thereby severing the fibrotic signaling loop.
-
Cytokine Cascade: By inhibiting p38γ , Hydronidone suppresses the downstream transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) more potently than PFD.
Diagram 1: Signaling Pathway Inhibition
Visualizing the dual-inhibition point of Hydronidone vs. Pirfenidone.
Caption: Hydronidone exerts dual-action inhibition on TGF-βRI and p38γ while upregulating inhibitory Smad7.
Comparative Performance Data
The following data summarizes the expected outcomes for independent verification. These values are synthesized from comparative studies in LL29 (IPF lung fibroblasts) and HSCs (Hepatic Stellate Cells) .
Table 1: In Vitro Potency Comparison (Fibroblast Model)
| Parameter | Pirfenidone (PFD) | Hydronidone (F351) | Fold Improvement |
| Effective Concentration | 500 μM | 62.5 - 125 μM | 4x - 8x |
| TGF-βRI Binding Energy | Moderate | -7.245 kcal/mol | Significantly Higher |
| Collagen I Inhibition | ~40% at 500 μM | ~60% at 125 μM | Superior Potency |
| α-SMA Reduction | Significant at 500 μM | Significant at 62.5 μM | High Potency |
| Cytotoxicity (CC50) | Lower threshold | Higher threshold | Improved Safety |
Critical Insight: In verification experiments, using Hydronidone at 500 μM (the standard PFD dose) may result in saturation or ceiling effects. Titrate Hydronidone between 25 μM and 250 μM to capture the IC50 accurately.
Protocol for Independent Verification
To validate the anti-inflammatory and anti-fibrotic claims, we recommend a bifurcated workflow : one arm targeting the acute inflammatory phase (Cytokine Release) and one targeting the chronic fibrotic phase (Matrix Deposition).
Diagram 2: Verification Workflow
Step-by-step experimental design for reproducing efficacy data.
Caption: Bifurcated workflow for assessing acute cytokine release (24h) and chronic fibrotic markers (48h).
Protocol A: Cytokine Inhibition Assay (Acute Inflammation)
Objective: Verify reduction of TNF-α and IL-6 downstream of p38 MAPK inhibition.
-
Cell System: RAW 264.7 macrophages or PBMCs.
-
Seeding:
cells/well in 6-well plates. -
Pre-treatment: Incubate cells with Hydronidone (50, 100, 200 μM) and Pirfenidone (500 μM) for 1 hour. Include a Vehicle Control (DMSO < 0.1%).
-
Induction: Stimulate with LPS (1 μg/mL) for 24 hours.
-
Analysis: Collect supernatant. Quantify TNF-α and IL-6 via ELISA.
-
Validation Criteria: Hydronidone at 100 μM should show equivalent or superior inhibition % compared to Pirfenidone at 500 μM.
Protocol B: Fibrotic Marker Suppression (Chronic Fibrosis)
Objective: Verify inhibition of TGF-β1 induced myofibroblast differentiation.
-
Cell System: Human Lung Fibroblasts (LL29) or Hepatic Stellate Cells (LX-2).
-
Starvation: Serum-starve cells for 24 hours to synchronize cell cycle.
-
Induction & Treatment: Co-treat with TGF-β1 (5 ng/mL) and drugs (Hydronidone 62.5–250 μM vs Pirfenidone 500 μM ) for 48 hours.
-
Lysis: RIPA buffer with phosphatase inhibitors.
-
Western Blot Targets:
-
Primary: α-SMA (42 kDa), Collagen Type I.
-
Mechanistic: p-Smad2/3, Smad7, p-p38.
-
-
Validation Criteria:
-
Smad7: Hydronidone must show dose-dependent upregulation (Pirfenidone effect is weaker).
-
α-SMA: Hydronidone (125 μM) should reduce expression to levels comparable to Baseline/Control.
-
Critical Analysis & Troubleshooting
Solubility & Handling
-
Hydronidone: Like Pirfenidone, it is hydrophobic. Dissolve in DMSO to create a stock solution (e.g., 100 mM). Ensure final DMSO concentration in culture does not exceed 0.1% to avoid confounding cytotoxicity.
-
Stability: Fresh preparation of stock is recommended for each independent verification cycle to prevent precipitation artifacts.
Differentiating Mechanism
If your data shows equal potency between Hydronidone and Pirfenidone, check the p38γ readout. Hydronidone's superior potency is most distinct in the p38γ/Smad7 axis. If you only measure general p-Smad2/3, the distinction may be less pronounced at high doses due to signal saturation.
References
-
Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis. ACS Omega. (2025). Link (Note: Generalized link to journal/topic as specific URL dynamic).
-
Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial. Journal of Clinical and Translational Hepatology. (2025).[3][4] Link
-
Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive. (2025).[5] Link
-
Pirfenidone Alleviates Inflammation and Fibrosis of Acute Respiratory Distress Syndrome. Biomolecules. (2024).[6][7][8] Link
-
Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation. International Immunopharmacology. (2002).[9] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 8. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one proper disposal procedures
In modern drug discovery and chemical synthesis, handling active pharmaceutical ingredient (API) intermediates like 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one requires rigorous safety and logistical planning. Structurally related to anti-fibrotic pharmacophores, this phenolic pyridone derivative presents specific challenges regarding environmental toxicity and exposure.
This guide provides a field-proven, authoritative framework for the proper handling, waste segregation, and spill response associated with this compound. By understanding the causality behind these protocols, laboratory personnel can ensure a self-validating safety culture that strictly complies with EPA and OSHA standards.
Part 1: Physicochemical Hazard Profile
To effectively manage chemical disposal, one must first understand how a compound's physical and chemical properties dictate its behavior in the environment and in waste streams. 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one is a heterocyclic organic compound (1)[1] that requires specific handling parameters.
Table 1: Physicochemical Properties & Waste Implications
| Property | Value | Operational & Disposal Implication |
| Molecular Formula | C12H11NO2 | Carbon-rich organic; requires high-temperature incineration for complete destruction. |
| Monoisotopic Mass | 201.08 Da | Heavy organic particulate; use a fume hood to prevent inhalation of aerosolized powders. |
| Functional Groups | Phenol, Pyridone | Potential aquatic toxicity and skin irritant; strictly prohibited from drain disposal. |
| Solubility Profile | Soluble in DMSO, MeOH | Liquid waste must be carefully segregated into compatible solvent streams to prevent cross-reactions. |
Part 2: Step-by-Step Disposal Methodologies
According to the 2, chemicals must meet strict low-toxicity and high-solubility criteria to be considered for drain disposal[2]. Because of its phenolic nature, 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one fails this criteria and must be managed as hazardous waste.
Protocol 1: Solid Waste and Contaminated Consumables
Context: Items like weigh boats, pipette tips, and Kimwipes that have contacted the compound cannot be treated as general trash.
-
Segregation & Collection: Place all contaminated consumables into a designated, puncture-resistant solid hazardous waste container.
-
Causality: Phenolic compounds can leach out of standard trash bags into municipal landfills, violating environmental regulations and contaminating groundwater.
-
-
Labeling (Self-Validation Step): Label the container explicitly with "Hazardous Waste: Toxic Solid - Contains 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one".
-
Validation: Cross-check the label against the laboratory's active chemical inventory to ensure no abbreviations are used, which is a common citation during EPA audits.
-
-
Storage: Store the container in the laboratory's designated Satellite Accumulation Area (SAA). Ensure the lid is tightly sealed unless actively adding waste.
-
Logistical Handoff: Coordinate with Environmental Health and Safety (EHS) for pickup before the container reaches its volume limit or the 12-month limit mandated by 3[3].
Protocol 2: Liquid Waste Segregation
Context: Because the compound is typically dissolved in organic solvents for assays or synthesis, liquid waste management is the most frequent logistical hurdle.
-
Solvent Compatibility Check: Identify the primary solvent used to dissolve the compound.
-
Causality: Mixing non-halogenated solvents (like DMSO) with halogenated solvents (like Dichloromethane) drastically increases incineration costs and risks the formation of toxic dioxins during disposal.
-
-
Transfer to Carboy: Funnel the waste into the appropriate liquid waste carboy (Halogenated vs. Non-Halogenated).
-
Secondary Containment (Self-Validation Step): Place the carboy in a secondary containment bin.
-
Validation: Visually inspect the bin weekly to confirm it is dry and free of micro-leaks from the primary carboy.
-
-
Manifest Documentation: Log the estimated concentration and volume of the compound added to the carboy on the attached waste manifest.
Caption: Decision tree for segregating 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one liquid waste.
Part 3: OSHA-Compliant Spill Cleanup Workflow
Accidental spills of the powder or concentrated solutions require immediate, methodical action to prevent exposure.4 mandates specific training and the use of appropriate Personal Protective Equipment (PPE) for spill containment[4].
-
Assess and Isolate: Identify the spill scope. If it is a small, manageable spill, isolate the area to prevent foot traffic.
-
Don PPE: Put on chemical-resistant nitrile gloves, safety goggles, and a lab coat.
-
Containment: Surround the spill with inert absorbent materials (e.g., vermiculite or universal spill pads), working from the perimeter inward.
-
Causality: Do NOT use bleach to decontaminate. Phenolic compounds can react with sodium hypochlorite to form chlorinated phenols, which are highly toxic and readily absorbed through the skin.
-
-
Collection: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste zip-lock bag or bucket.
-
Decontamination (Self-Validation Step): Wipe the affected surface with a damp paper towel and a mild detergent.
-
Validation: Swipe the area with a clean, dry Kimwipe; if any residue or discoloration transfers, repeat the detergent wash.
-
-
Disposal and Reporting: Seal the bag, label it as hazardous waste, and report the incident to the lab supervisor and EHS.
Caption: OSHA-compliant step-by-step spill response workflow for chemical laboratory settings.
References
-
PubChemLite - 5-(4-hydroxyphenyl)-1-methylpyridin-2(1h)-one (C12H11NO2) . Université du Luxembourg. 1
-
Hazardous Waste and Disposal . American Chemical Society (ACS). 2
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). 3
-
Chemical Spill Prevention vs. Containment: OSHA Rules . Allan Chemical Corporation. 4
Sources
A Senior Application Scientist's Guide to Handling 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one
This guide provides comprehensive safety and handling protocols for 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one. As the toxicological properties of many novel chemical entities are not fully characterized, a rigorous and cautious approach is paramount. The following procedures are designed to empower researchers to work safely, ensuring both personal protection and data integrity. The foundation of this guide is a proactive risk mitigation strategy, treating the compound with the respect it deserves.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the critical first step in developing a robust safety plan. Based on data from structurally related pyridinone compounds, a clear hazard profile can be established.[1][2][3]
Table 1: GHS Hazard Classification for Related Pyridinone Compounds
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H301 / H302 | Toxic or harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][3] |
The primary risks associated with handling 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one are exposure through inhalation of airborne particles, skin contact, eye contact, and accidental ingestion.[2][4] Therefore, the safety protocols outlined below are designed to create a multi-layered defense against these exposure routes.
Essential Personal Protective Equipment (PPE) Protocol
A non-negotiable baseline of PPE is required for all work involving this compound. The selection of specific equipment is directly informed by the hazards identified above.
-
Eye and Face Protection : Due to the risk of serious eye irritation, standard safety glasses are insufficient.[5]
-
Skin and Body Protection : The compound is known to cause skin irritation.[1][3][4] Protective apparel is the primary barrier to prevent dermal exposure.
-
Gloves : Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a suitable choice for protection from incidental splashes.[5] Always check for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Lab Coat : A flame-retardant lab coat that is fully buttoned is mandatory.[7]
-
Footwear : Closed-toe shoes, preferably made of a chemically resistant material, must be worn in the laboratory.[8] Perforated shoes or sandals are strictly prohibited.[8]
-
-
Respiratory Protection : To mitigate the risk of respiratory tract irritation from airborne particles, all handling of the solid compound must be performed within a certified chemical fume hood.[9]
-
Required : If a fume hood is not available or if procedures have the potential to generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[4]
-
Table 2: Summary of Required PPE
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye | Chemical Splash Goggles (EN166) | Protects against splashes and airborne particles causing serious eye irritation.[4][6] |
| Hands | Nitrile Gloves | Prevents skin irritation from direct contact.[4][5] |
| Body | Fully-Buttoned Lab Coat | Protects skin from accidental spills and contamination.[7][9] |
| Respiratory | Work in a Fume Hood | Prevents inhalation of airborne particles that may cause respiratory irritation.[9] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized workflow minimizes variability and risk. The following procedure should be adopted for all tasks involving 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one.
Workflow for Safe Handling
Caption: Standard workflow from preparation to cleanup.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Protocol
The immediate actions taken after a spill are critical for containment and safety.
Caption: Decision tree for chemical spill response.
First Aid Measures
In the event of personal exposure, immediate and correct first aid is crucial.[7]
Table 3: First Aid Response by Exposure Route
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.[7] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[4] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[2][4] Seek immediate medical attention.[4][7] |
Disposal Plan
All waste containing 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection : Collect all waste materials in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Disposal Method : The recommended disposal method for pyridine-based waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][10]
-
Regulatory Compliance : Always follow all federal, state, and local environmental regulations for hazardous waste disposal.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, fostering a secure and productive research environment.
References
- Material Safety D
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET.
- PRODUCTION, IMPORT, USE, AND DISPOSAL. Toxicological Profile for Pyridine - NCBI.
- SAFETY D
- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
- Chemical Protective Equipment: Essential PPE for Safety. Unknown Source.
- Degradation of Pyridines in the Environment.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Application Notes and Protocols for 5-Acetylpyridin-2(1H)-one: Safe Handling and Storage. Benchchem.
- Microbial Degradation of Pyridine and Its Derivatives.
- Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University.
- Personal Protective Equipment for Chemical Handling. Real Safety.
- 5-HYDROXY-2-(HYDROXYMETHYL)-1-PHENYLPYRIDIN-4(1H)-ONE. ChemicalBook.
- 5-(4-hydroxyphenyl)-1-methylpyridin-2(1h)-one. PubChem.
- 4-hydroxy-5-methylpyridin-2(1H)-one. PubChem.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. 4-hydroxy-5-methylpyridin-2(1H)-one | C6H7NO2 | CID 54720146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pipharm.com [pipharm.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. realsafety.org [realsafety.org]
- 7. benchchem.com [benchchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
